molecular formula C10H11NO3 B075806 N-Benzoyl-DL-alanine CAS No. 1205-02-3

N-Benzoyl-DL-alanine

Cat. No.: B075806
CAS No.: 1205-02-3
M. Wt: 193.2 g/mol
InChI Key: UAQVHNZEONHPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-DL-alanine is a protected amino acid derivative of significant utility in synthetic organic chemistry and biochemical research. Its primary application lies in peptide synthesis, where the benzoyl (Bz) group serves as a robust protecting group for the amine functionality of alanine, preventing unwanted side reactions during the stepwise construction of peptide chains. This compound is particularly valuable in the synthesis of complex peptides and for studying enzyme-substrate interactions, especially with proteases like carboxypeptidase and trypsin, which recognize and cleave at specific amino acid residues. The racemic (DL) nature of this reagent makes it a versatile tool for method development, racemization studies, and the preparation of non-chiral substrates. Furthermore, this compound serves as a key synthetic intermediate in the preparation of more complex organic molecules and for probing the mechanism of action of various enzymes involved in amino acid metabolism. It is also investigated in material science for the development of novel amino acid-based polymers and hydrogels. Supplied with high purity, this compound is essential for researchers requiring a reliable building block to advance their work in medicinal chemistry, chemical biology, and proteomics.

Properties

IUPAC Name

2-benzamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVHNZEONHPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870867
Record name N-Benzoyl-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Benzoylalanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15259
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1205-02-3, 90988-29-7, 2198-64-3
Record name N-Benzoyl-DL-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-DL-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC167298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzoylalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzoyl-DL-alanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alanine, N-benzoyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Benzoyl-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZOYL-DL-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC8J7LE2D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Benzoyl-DL-alanine is a derivative of the amino acid alanine, where the amino group is protected by a benzoyl group. This modification is significant in synthetic organic chemistry and biochemical research, particularly in the realm of peptide synthesis.[1] Its racemic nature, containing both D and L enantiomers, provides a unique substrate for various chemical and enzymatic studies. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate its synthesis and applications.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3] Its core physicochemical characteristics are summarized in the table below, providing a quantitative overview for research and development applications.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₃[2][4][5]
Molecular Weight 193.20 g/mol [2][4][5][6][7]
Melting Point 165-167 °C[4][8][9]
Boiling Point 329.41 °C (rough estimate)[4][8][10]
Appearance White to off-white crystalline powder/solid[2][3][11]
Water Solubility Very slightly soluble; 9.5 g/L at 25 °C[2][4][8][10]
Solubility in Organic Solvents Soluble in polar organic solvents like alcohols and dimethylformamide.[6][6]
pKa 3.86 ± 0.10 (Predicted)[2][4][8]
LogP (Octanol/Water Partition Coefficient) 0.889 - 1.2[7][12]
Density 1.2307 g/cm³ (rough estimate)[4][8][10]
Vapor Pressure 5.7 x 10⁻⁹ mmHg at 25 °C[4][10]
Refractive Index 1.5300 (estimate)[4][8][10]

Experimental Protocols

The methodologies for synthesizing and characterizing this compound are crucial for ensuring its purity and for its application in further research.

This is the most common method for the benzoylation of DL-alanine.[1]

Principle: The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of an aqueous base. The base neutralizes the hydrogen chloride generated during the reaction, preventing the protonation of the unreacted amine.

Materials:

  • DL-alanine

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve DL-alanine in a 10% aqueous solution of sodium hydroxide in a beaker. The solution should be cooled in an ice bath to maintain a temperature between 0-5 °C.[6]

  • Acylation: While vigorously stirring the cooled solution, slowly add benzoyl chloride dropwise from a dropping funnel.[1] Concurrently, add a 10% NaOH solution as needed to maintain the pH of the mixture between 9 and 10.[6]

  • Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the reaction mixture for approximately one hour at room temperature to ensure the reaction goes to completion.[1][6]

  • Precipitation: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is acidic. This will cause the this compound to precipitate out of the solution as a white solid.[1][6]

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any remaining salts.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1][6]

To confirm the identity and purity of the synthesized this compound, several spectroscopic techniques are employed.[6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the molecular structure by identifying the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: The resulting spectra should show characteristic peaks corresponding to the protons and carbons of the alanine backbone, the benzoyl group, and the aromatic ring.

B. Infrared (IR) Spectroscopy:

  • Purpose: To identify the key functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a nujol mull.

  • Analysis: The IR spectrum is expected to show characteristic absorption bands for the amide bond (around 1630-1650 cm⁻¹), the carboxylic acid C=O group (around 1700-1730 cm⁻¹), the N-H bond, and the aromatic C-H and C=C bonds.[6]

C. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound and to study its fragmentation pattern.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent and introduce it into the mass spectrometer.

  • Analysis: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (193.20 g/mol ).[6]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships involving this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Workup & Purification DL_Alanine DL-Alanine Reaction Schotten-Baumann Reaction (0-5°C, pH 9-10) DL_Alanine->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction NaOH 10% NaOH (aq) NaOH->Reaction Acidification Acidification (HCl) Reaction->Acidification Reaction Mixture Precipitation Precipitation Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude Product Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

Logical_Relationships cluster_components Molecular Components cluster_applications Key Applications DL_Alanine DL-Alanine NBDLA This compound DL_Alanine->NBDLA forms Benzoyl_Group Benzoyl Group (from Benzoic Acid) Benzoyl_Group->NBDLA protects Peptide_Synth Peptide Synthesis (N-terminal protecting group) NBDLA->Peptide_Synth is used in Biochem_Research Biochemical Research (Enzyme substrate studies) NBDLA->Biochem_Research is used in Chiral_Auxiliary Chiral Auxiliary in Asymmetric Synthesis NBDLA->Chiral_Auxiliary serves as

References

An In-depth Technical Guide to the Synthesis of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzoyl-DL-alanine from DL-alanine and benzoyl chloride. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amino acids. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the successful synthesis and characterization of this compound.

Introduction

This compound is a derivative of the amino acid alanine where the amino group is protected by a benzoyl group. This protection strategy is fundamental in peptide synthesis, preventing the amino group from participating in unwanted side reactions during the formation of peptide bonds. The DL-racemic mixture is a useful starting material for the development and optimization of resolution techniques and for the synthesis of various pharmaceutical intermediates. The synthesis is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino acid in an alkaline aqueous medium.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the product is provided in the table below.

PropertyDL-AlanineBenzoyl ChlorideThis compound
Molecular Formula C₃H₇NO₂C₇H₅ClOC₁₀H₁₁NO₃
Molecular Weight 89.09 g/mol 140.57 g/mol 193.20 g/mol [1]
Appearance White crystalline powderColorless fuming liquidWhite crystalline solid
Melting Point ~314-316 °C (decomposes)-1 °C162-164 °C
Boiling Point N/A197.2 °CN/A
Solubility Soluble in waterReacts with waterVery slightly soluble in water, soluble in ethanol

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on the Schotten-Baumann reaction.

4.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
DL-Alanine89.0910.0 g0.112
Benzoyl Chloride140.5715.0 mL (18.1 g)0.129
Sodium Hydroxide40.0013.5 g0.338
Water (distilled)18.02125 mL + 100 mL-
Concentrated HCl36.46q.s.-
Ethanol (for recrystallization)46.07q.s.-

4.2. Procedure

  • Dissolution of DL-Alanine: In a 500 mL conical flask, dissolve 10.0 g of DL-alanine in 125 mL of 10% aqueous sodium hydroxide solution (prepared by dissolving 13.5 g of NaOH in 125 mL of water). Cool the solution to 5-10 °C in an ice bath.

  • Addition of Benzoyl Chloride: To the cold, stirred solution of DL-alanine, add 15.0 mL of benzoyl chloride in small portions over a period of about 30 minutes. The temperature of the reaction mixture should be maintained below 15 °C.

  • Reaction: After the addition of benzoyl chloride is complete, continue to stir the mixture vigorously at room temperature for 2 hours.

  • Work-up and Isolation: After the reaction period, transfer the mixture to a separatory funnel. Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid (check with litmus paper). A white precipitate of this compound will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with 100 mL of cold water to remove any unreacted starting materials and salts.

  • Purification: Purify the crude product by recrystallization from aqueous ethanol. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

4.3. Expected Yield and Characterization

  • Yield: A typical yield for this reaction is in the range of 70-80%.

  • Melting Point: The melting point of the purified this compound should be in the range of 162-164 °C.

  • Characterization: The structure and purity of the product can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Mechanism and Workflow

5.1. Schotten-Baumann Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Deprotonation of the amino group of DL-alanine by the hydroxide ion.

  • Nucleophilic attack of the deprotonated amino group on the carbonyl carbon of benzoyl chloride.

  • Formation of a tetrahedral intermediate.

  • Collapse of the tetrahedral intermediate with the expulsion of the chloride ion to form the final product.

.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DL_Alanine DL-Alanine (H₂N-CH(CH₃)-COOH) Deprotonated_Alanine Deprotonated Alanine (⁻H₂N-CH(CH₃)-COO⁻) DL_Alanine->Deprotonated_Alanine + OH⁻ Benzoyl_Chloride Benzoyl Chloride (C₆H₅COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Benzoyl_Chloride->Tetrahedral_Intermediate NaOH NaOH NaOH->Deprotonated_Alanine Deprotonated_Alanine->Tetrahedral_Intermediate + Benzoyl Chloride N_Benzoyl_DL_alanine This compound Tetrahedral_Intermediate->N_Benzoyl_DL_alanine - Cl⁻ NaCl NaCl H2O H₂O

Caption: Schotten-Baumann reaction mechanism for this compound synthesis.

5.2. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow Start Start: Prepare Reagents Dissolution Dissolve DL-Alanine in NaOH(aq) Start->Dissolution Cooling Cool solution to 5-10 °C Dissolution->Cooling Addition Add Benzoyl Chloride dropwise Cooling->Addition Reaction Stir at room temperature for 2 hours Addition->Reaction Acidification Acidify with conc. HCl to pH ~2 Reaction->Acidification Filtration1 Vacuum filter the crude product Acidification->Filtration1 Washing Wash with cold water Filtration1->Washing Recrystallization Recrystallize from aqueous ethanol Washing->Recrystallization Filtration2 Vacuum filter the purified crystals Recrystallization->Filtration2 Drying Dry the final product Filtration2->Drying End End: Characterize this compound Drying->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium hydroxide is a strong base and can cause severe burns. Handle with care and wear appropriate PPE.

  • Concentrated hydrochloric acid is highly corrosive. Handle in a fume hood and wear appropriate PPE.

  • The reaction can be exothermic, especially during the addition of benzoyl chloride. Proper temperature control is essential.

Conclusion

The Schotten-Baumann reaction is an effective and reliable method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this guide, researchers can successfully synthesize and purify this important amino acid derivative for use in peptide synthesis and other applications in drug discovery and development. The provided diagrams offer a clear visualization of the reaction mechanism and experimental workflow, aiding in the understanding and execution of the synthesis.

References

Spectroscopic Analysis of N-Benzoyl-DL-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for N-Benzoyl-DL-alanine (C₁₀H₁₁NO₃), a derivative of the amino acid alanine. The information presented is intended for researchers, scientists, and professionals in drug development engaged in the characterization of small organic molecules. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following sections summarize the quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~12.8Broad Singlet1HCarboxylic Acid (-COOH)
~8.7Doublet1HAmide (-NH)
~7.9Multiplet2HAromatic (ortho-H)
~7.5Multiplet3HAromatic (meta- & para-H)
~4.6Quintet1Hα-CH
~1.5Doublet3HMethyl (-CH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.[2][3]

Chemical Shift (δ) ppmProvisional Assignment
~174.5Carboxylic Carbonyl (C=O)
~167.0Amide Carbonyl (C=O)
~134.0Aromatic (quaternary C)
~131.5Aromatic (para-C)
~128.5Aromatic (meta-C)
~127.5Aromatic (ortho-C)
~49.0α-Carbon (CH)
~17.0Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For solid samples, the KBr pellet method is commonly employed.[3]

Frequency Range (cm⁻¹)Intensity / ShapeFunctional Group Vibration
3400 - 2400Strong, Very BroadO-H stretch (Carboxylic Acid)
~3300StrongN-H stretch (Amide)
3100 - 3000MediumC-H stretch (Aromatic)
3000 - 2850MediumC-H stretch (Aliphatic)
~1720Strong, SharpC=O stretch (Carboxylic Acid)
~1640Strong, SharpC=O stretch (Amide I)
~1580 & ~1490MediumC=C stretch (Aromatic Ring)
~1540StrongN-H bend (Amide II)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of the compound.[4][5]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
193~5[M]⁺ (Molecular Ion)
148~40[M - COOH]⁺
105100[C₆H₅CO]⁺ (Benzoyl cation)
77~50[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR, or a sufficient amount to create a saturated solution for ¹³C NMR, into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Vortex the vial until the sample is completely dissolved.

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

2. Instrument Parameters (Example using a 400 MHz Spectrometer):

  • For ¹H NMR:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

  • For ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds.[6]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to achieve pure absorption line shapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Reference the spectrum. For samples in DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts.[6]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.

1. Sample Preparation:

  • Gently grind a small amount (1-2 mg) of this compound in a clean, dry agate mortar and pestle.[7]

  • Add approximately 100-200 mg of dry, infrared-grade KBr powder. The sample concentration should be in the range of 0.2% to 1%.[8][9]

  • Quickly and thoroughly mix the sample and KBr by gentle grinding (trituration) to achieve a homogenous, fine powder. Avoid prolonged grinding as KBr is hygroscopic.[7][9]

2. Pellet Formation:

  • Place the powder mixture into a pellet press die.

  • Assemble the die and place it in a hydraulic press.

  • Apply pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent disc.[9]

  • Carefully release the pressure and retrieve the KBr pellet from the die.

3. Data Acquisition:

  • Place the KBr pellet into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum should be plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for analyzing this compound using EI-MS, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

1. Sample Introduction:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • For GC-MS, inject a small volume (e.g., 1 µL) into the GC, where the compound will be vaporized and separated before entering the ion source.

  • Alternatively, for a direct insertion probe, place a small amount of the solid or a drop of the solution onto the probe tip, which is then inserted into the ion source and heated to vaporize the sample.[10]

2. Ionization and Analysis:

  • In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11]

  • This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing extensive fragmentation.[12]

  • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Data Acquisition:

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z, which serves as a molecular fingerprint.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_start Sample cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interp Final Elucidation Sample This compound (Solid Powder) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve & Vaporize Sample->Prep_MS NMR_Analysis NMR Spectrometer Prep_NMR->NMR_Analysis IR_Analysis FTIR Spectrometer Prep_IR->IR_Analysis MS_Analysis Mass Spectrometer (EI Source) Prep_MS->MS_Analysis NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Couplings) NMR_Analysis->NMR_Data IR_Data IR Spectrum (Wavenumbers, Transmittance) IR_Analysis->IR_Data MS_Data Mass Spectrum (m/z, Relative Abundance) MS_Analysis->MS_Data Interpretation Structural Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of N-Benzoyl-DL-alanine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzoyl-DL-alanine, a key derivative of the amino acid alanine, in various common organic solvents. Understanding the solubility of this compound is critical for its application in peptide synthesis, drug development, and biochemical research. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility Profile of this compound

This compound is a white to off-white crystalline solid.[1] Its solubility is influenced by the polarity of the solvent and the temperature. As an N-acylated amino acid, it exhibits amphipathic properties, with the benzoyl group contributing to its hydrophobic character and the carboxylic acid group providing hydrophilicity.

Quantitative Solubility Data

The available quantitative solubility data for this compound is summarized in the table below. It is important to note that there are some discrepancies in the reported values, which may be due to variations in experimental conditions and methodologies.

SolventChemical FormulaTemperature (°C)Solubility ( g/100 mL)Citation
WaterH₂O250.95[2]
WaterH₂O25>5.0[3]
EthanolC₂H₅OH25>5.0[3]

Qualitative assessments indicate that this compound has limited solubility in water but shows increased solubility in polar organic solvents such as alcohols and dimethylformamide.[4]

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for accurate experimental design and interpretation. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][5]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., methanol, ethanol, acetone, dimethylformamide, DMSO)

  • Analytical balance

  • Vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[6] The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent contamination of the sample with solid material.

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × 100) / 1000

3. Validation of Equilibrium:

To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, it can be concluded that equilibrium has been established.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate phase_separation Phase Separation (Filtration) agitate->phase_separation quantify Quantify concentration (UV-Vis/HPLC) phase_separation->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

logical_relationship substance This compound solubility Solubility substance->solubility solvent Organic Solvent solvent->solubility application Applications (Drug Development, Synthesis) solubility->application

Caption: Factors influencing the application of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of N-Benzoyl-DL-alanine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-alanine is a synthetic amino acid derivative that serves as a valuable tool in biochemical research. Its structure, featuring a benzoyl group attached to the nitrogen atom of the alanine backbone, confers specific chemical properties that make it a useful substrate and inhibitor in various enzymatic assays. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound in biochemical settings, with a focus on its role in enzymology and antimicrobial studies.

Core Mechanism of Action: Enzyme Interaction

The primary mechanism of action of this compound in biochemical assays revolves around its interaction with enzymes, particularly peptidases. The benzoyl group provides a hydrophobic character that can enhance binding to the active sites of certain enzymes, while the alanine moiety allows for recognition by enzymes that process amino acids.[1] The DL-racemic mixture means that both the L- and D-enantiomers are present, which can have different effects on stereospecific enzymes.

Interaction with Carboxypeptidase A

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, is a key enzyme for which N-benzoyl amino acids are relevant substrates or inhibitors. CPA typically cleaves the C-terminal amino acid from a peptide chain, showing a preference for aromatic or branched aliphatic side chains.

As an Inhibitor (N-Benzoyl-D-alanine): The D-enantiomer, N-Benzoyl-D-alanine, can act as a competitive inhibitor of CPA. Due to its incorrect stereochemistry, it can bind to the active site but is not readily hydrolyzed, thus blocking the access of the natural substrate. The inhibitory constant (Ki) is a measure of its potency.

CPA_Interaction cluster_substrate Substrate Hydrolysis cluster_inhibition Competitive Inhibition CPA CPA N-Benzoyl-L-alanine N-Benzoyl-L-alanine ES_Complex_L Enzyme-Substrate Complex Benzoic_Acid Benzoic_Acid L-Alanine L-Alanine CPA_I CPA N-Benzoyl-D-alanine N-Benzoyl-D-alanine EI_Complex_D Enzyme-Inhibitor Complex (Inactive)

Interaction with N-Benzoyl-L-alanine Amidohydrolase

Research has identified a specific enzyme, N-Benzoyl-L-alanine amidohydrolase, from Corynebacterium equi. This enzyme demonstrates specificity for hydrolyzing the N-acyl linkage to alanine, liberating benzoic acid and L-alanine.[2] This highlights a specific biological pathway where N-Benzoyl-L-alanine is a key substrate.

Amidohydrolase_Pathway N-Benzoyl-L-alanine N-Benzoyl-L-alanine Amidohydrolase N-Benzoyl-L-alanine Amidohydrolase N-Benzoyl-L-alanine->Amidohydrolase Substrate Products Benzoic Acid + L-Alanine Amidohydrolase->Products Hydrolysis

Antimicrobial and Antifungal Activity of Derivatives

While quantitative data for this compound itself is scarce, studies on its derivatives have shown antimicrobial and antifungal properties. The proposed mechanism for the antifungal activity of N-benzoyl amino esters involves the inhibition of fungal chitin synthase, a crucial enzyme for cell wall synthesis.[3]

Antifungal_Mechanism N-Benzoyl_Derivative N-Benzoyl Amino Acid Derivative Chitin_Synthase Fungal Chitin Synthase N-Benzoyl_Derivative->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Fungal_Growth Inhibition of Fungal Growth Chitin_Synthase->Fungal_Growth Leads to Cell_Wall Fungal Cell Wall Integrity Chitin_Synthesis->Cell_Wall

Quantitative Data

Specific kinetic data for this compound is not extensively reported in the literature. However, data for related N-benzoyl amino acid derivatives and other inhibitors of Carboxypeptidase A can provide a comparative context.

Table 1: Antifungal Activity of N-Benzoyl Amino Acid Derivatives [3]

Amino Acid MoietyBenzoyl Substituent% Inhibition vs. A. fumigatus (at 100 µg/mL)% Inhibition vs. F. temperatum (at 100 µg/mL)
L-ValineUnsubstituted45.355.1
L-Valine3-Methoxy52.160.2
D-ValineUnsubstituted68.570.3
L-Valine4-Methyl60.265.4
L-Valine2,4,6-Trimethyl78.275.8
L-TryptophanUnsubstituted35.140.2
L-Tryptophan2-Hydroxy55.468.7
L-Tryptophan4-Methyl65.778.5
L-IsoleucineUnsubstituted40.150.3

Table 2: Inhibition of Carboxypeptidase A by Various Compounds [4][5]

InhibitorType of InhibitionKi (µM)
N-(Hydroxyaminocarbonyl)phenylalanine (racemic)Competitive2.09
N-(Hydroxyaminocarbonyl)-D-phenylalanineCompetitive1.54
DL-2-Benzyl-3-formylpropanoic acidCompetitive0.48

Experimental Protocols

Protocol 1: Carboxypeptidase A Activity Assay (General Protocol)

This protocol is a general method for assaying Carboxypeptidase A activity using a suitable N-benzoyl-L-amino acid substrate.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • N-Benzoyl-L-alanine (or other suitable N-benzoyl-L-amino acid substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the N-benzoyl-L-amino acid substrate in the Tris-HCl buffer.

  • Prepare a solution of Carboxypeptidase A in cold buffer. The exact concentration will depend on the enzyme's specific activity.

  • In a quartz cuvette, mix the substrate solution with buffer to a final volume of, for example, 1 mL.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at a wavelength where the product (benzoic acid) absorbs and the substrate does not (e.g., around 254 nm).

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Monitor the increase in absorbance over time. The initial linear rate of the reaction is proportional to the enzyme activity.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

CPA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Substrate Prepare N-Benzoyl-L-alanine Stock Solution Mix_Substrate_Buffer Mix Substrate and Buffer in Cuvette Prepare_Substrate->Mix_Substrate_Buffer Prepare_Enzyme Prepare Carboxypeptidase A Solution Add_Enzyme Add Enzyme to Initiate Reaction Prepare_Enzyme->Add_Enzyme Record_Baseline Record Baseline Absorbance Mix_Substrate_Buffer->Record_Baseline Record_Baseline->Add_Enzyme Monitor_Absorbance Monitor Absorbance Increase Over Time Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Initial Reaction Rate Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of N-benzoyl amino acid derivatives against fungi.[3]

Materials:

  • N-benzoyl amino acid derivative to be tested

  • Fungal culture (e.g., Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the culture medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 48-72 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits fungal growth or by measuring the optical density at a suitable wavelength.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct effects of this compound on intracellular signaling pathways. Its primary described role is as an external modulator of enzyme activity. Further research is required to investigate any potential downstream effects on cellular signaling cascades that might result from the inhibition of specific extracellular or cell-surface peptidases.

Conclusion

This compound is a versatile molecule in biochemical research, primarily utilized for studying enzyme kinetics and inhibition, especially concerning peptidases like Carboxypeptidase A. While the L-enantiomer can act as a substrate, the D-enantiomer can function as a competitive inhibitor. Derivatives of this compound have shown promise as antifungal agents, potentially by inhibiting chitin synthase. Although specific quantitative data and detailed signaling pathway information for the parent compound are limited, the established methodologies and data from related compounds provide a solid foundation for further investigation into its biochemical and pharmacological properties.

References

A Technical Guide to the Biological Activity of N-Benzoyl-DL-alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-alanine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. As acylated amino acid derivatives, they possess a versatile scaffold that allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities.[1][2] The core structure, consisting of a benzoyl group attached to the nitrogen atom of a DL-alanine moiety, provides a foundation for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties.

Synthesis of this compound Derivatives

The fundamental synthesis of this compound is typically achieved through the Schotten-Baumann reaction.[1] This involves the acylation of DL-alanine with benzoyl chloride in an alkaline medium, such as a sodium hydroxide solution. The reaction proceeds by dissolving DL-alanine in water, creating a basic environment with sodium hydroxide, and then slowly adding benzoyl chloride with stirring. The product is then precipitated by acidifying the reaction mixture.[1] Further derivatives can be synthesized by modifying the benzoyl or alanine moieties prior to or after the main reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up cluster_product Product DL-Alanine DL-Alanine Acylation Acylation (Schotten-Baumann) DL-Alanine->Acylation Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Acylation Base Base (e.g., NaOH) Base->Acylation Acidification Acidification Acylation->Acidification Reaction Mixture Precipitation Precipitation Acidification->Precipitation Filtration_Purification Filtration & Purification Precipitation->Filtration_Purification N_Benzoyl_DL_alanine This compound Filtration_Purification->N_Benzoyl_DL_alanine

Figure 1: General synthesis workflow for this compound.

Biological Activities and Data

This compound derivatives have demonstrated a range of biological activities, with antimicrobial, antifungal, and anticancer effects being the most prominent.

Antimicrobial Activity

Several studies have investigated the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
4-fluorobenzoylthiourea α-alanineStaphylococcus aureusNot specified, but noted as strongest activity[3]
Benzoylthiourea α-alanineStaphylococcus aureusWeak to strong activity[3]
4-fluorobenzoylthiourea β-alanineEscherichia coliWeakest activity[3]
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivativeStaphylococcus aureus ATCC 6538250[4]
Antifungal Activity

The antifungal properties of these derivatives have also been explored, with some compounds showing promising activity against various fungal strains.

Compound/DerivativeTest OrganismInhibition (%)Concentration (µg/mL)Reference
N-benzoylamino methyl ester (Valine derivative 1)A. fumigatus61.5Not Specified[5]
N-benzoylamino methyl ester (Valine derivative 5)A. fumigatus70.7Not Specified[5]
N-benzoylamino methyl ester (Valine derivative 7)A. fumigatus78.2Not Specified[5]
N-benzoylamino methyl ester (Tryptophan derivative 13)F. temperatum78.5Not Specified[5]
3-(2-benzoxazol-5-yl)alanine derivatives (various)Pichia pastorisVariableVariable[6]
Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been evaluated, with IC50 values indicating their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative 3aA549 (Lung Carcinoma)5.988 ± 0.12[7]
2-naphthol derivative 5dHep G2, A549, MDA-231, HeLa1.2 ± 1.1, 1.6 ± 1.0, 0.9 ± 0.1, 0.8 ± 0.4[8]
Pyridazine derivative 34MDA-MB-231, T-47D0.99 ± 0.03, 0.43 ± 0.01[9]
Dihydroquinoline derivative 11T47D, MCF-7, MDA-MB-2312.20 ± 1.5, 3.03 ± 1.5, 11.90 ± 2.6[9]
Triazine derivative 97MCF-70.77 ± 0.01[9]
Triazine derivative 98MCF-70.1 ± 0.01[9]
Triazine derivative 99MDA-MB-2316.49 ± 0.04[9]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow bacterial cultures in MHB to a desired optical density (e.g., 0.5 McFarland standard). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the microtiter plate to achieve the desired concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[10][11][12][13]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound derivatives on a specific enzyme. The example here uses trypsin, but the principles can be adapted for other enzymes.[17][18][19][20]

Materials:

  • Target enzyme (e.g., Trypsin)

  • Substrate (e.g., N-Benzoyl-L-arginine ethyl ester - BAEE)

  • Inhibitor (this compound derivative)

  • Assay buffer (e.g., 67 mM Sodium Phosphate Buffer, pH 7.6)

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer at appropriate concentrations.

  • Assay Setup: In a cuvette or microplate well, combine the assay buffer and the inhibitor solution. Add the enzyme solution and pre-incubate for a specific time to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution.

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. For the trypsin-BAEE system, the hydrolysis of BAEE can be monitored at 253 nm.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound derivatives exert their biological effects are still under investigation and likely vary depending on the specific derivative and the biological context. However, based on their observed activities, some potential mechanisms can be proposed.

Antimicrobial_Mechanism Derivative This compound Derivative Cell_Wall Bacterial Cell Wall/ Membrane Derivative->Cell_Wall Interaction Enzyme_Inhibition Inhibition of Essential Enzymes Derivative->Enzyme_Inhibition Intracellular Uptake Metabolic_Pathway Interference with Metabolic Pathways Derivative->Metabolic_Pathway Intracellular Uptake Disruption Membrane Disruption/ Permeabilization Cell_Wall->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Metabolic_Pathway->Cell_Death

Figure 2: Hypothetical antimicrobial mechanism of action.

In the context of anticancer activity, these derivatives may induce apoptosis or inhibit key enzymes involved in cell proliferation and survival. For instance, some benzoyl derivatives have been shown to target signaling pathways involving protein kinases.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Studies Synthesis Synthesis of Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Antifungal Antifungal Assay Characterization->Antifungal Anticancer Anticancer Assay (MTT, IC50) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Antifungal->SAR Anticancer->SAR Enzyme_Inhibition Enzyme Inhibition Assays Mechanism Mechanism of Action Studies Enzyme_Inhibition->Mechanism SAR->Enzyme_Inhibition

Figure 3: A general experimental workflow for this compound derivatives.

Conclusion and Future Directions

This compound derivatives have emerged as a promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold allows for the generation of large libraries of derivatives for high-throughput screening. The data presented in this guide highlight their potential as antimicrobial, antifungal, and anticancer agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to enable rational drug design and optimization. Further exploration of structure-activity relationships will be crucial in developing derivatives with enhanced potency and selectivity, ultimately paving the way for their potential clinical applications.

References

The Role of N-Benzoyl-DL-alanine as a Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-DL-alanine, an N-acyl amino acid, has been identified as a metabolite in specific clinical contexts. This technical guide provides a comprehensive overview of its metabolic role, focusing on its biosynthesis, potential degradation pathways, and the analytical methodologies for its detection and quantification. While research on its specific functions is ongoing, this document synthesizes the current understanding of this compound's place within the broader landscape of N-acyl amino acid metabolism and its implications in detoxification pathways.

Introduction

N-acyl amino acids (NAAAs) are a diverse class of lipid signaling molecules formed by the conjugation of an amino acid with a fatty acid or another acyl group.[1][2] While many long-chain NAAAs are recognized for their roles in neuromodulation and inflammation, short-chain N-acyl amino acids, such as this compound, are less characterized. This compound is the N-benzoyl derivative of the amino acid alanine.[3] Its identification in human urine suggests a role in metabolic detoxification, particularly under conditions of xenobiotic overload.[4] This guide will delve into the known metabolic context of this compound, its enzymatic origins, and the experimental approaches to study this metabolite.

Metabolic Profile of this compound

Currently, the primary established role of this compound as a metabolite is in the detoxification of benzoic acid. This role becomes particularly evident in clinical situations involving the administration of sodium benzoate for the treatment of hyperammonemia.[4]

Biosynthesis in the Context of Hyperammonemia

Hyperammonemia is a metabolic disturbance characterized by elevated levels of ammonia in the blood, which is neurotoxic.[5] A therapeutic strategy for managing hyperammonemia involves the administration of sodium benzoate. The underlying principle is to provide an alternative pathway for nitrogen excretion. Benzoic acid is activated to its coenzyme A thioester, benzoyl-CoA.[6] The primary detoxification pathway for benzoyl-CoA is its conjugation with glycine to form hippuric acid (N-benzoylglycine), which is then excreted in the urine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[6]

However, in cases of high-dose sodium benzoate therapy, the hepatic glycine pool can become depleted. This limitation in the primary detoxification pathway necessitates the recruitment of alternative amino acids for conjugation with benzoyl-CoA.[4] It is under these conditions that N-Benzoyl-alanine is formed and detected in significant amounts in the urine of these patients.[4] Alanine, being an abundant non-essential amino acid, serves as an alternative substrate for the N-acyltransferase activity.

The proposed biosynthetic pathway is a two-step process:

  • Activation of Benzoic Acid: Benzoic acid is activated to benzoyl-CoA. This reaction is analogous to the activation of fatty acids.

  • Conjugation with Alanine: Benzoyl-CoA is then conjugated with L-alanine to form N-Benzoyl-L-alanine. The enzyme responsible is likely Glycine N-acyltransferase (GLYAT) or a related acyltransferase with broader substrate specificity.[7][8]

Below is a diagram illustrating this proposed metabolic pathway.

cluster_0 Benzoic Acid Detoxification benzoic_acid Benzoic Acid benzoyl_coa Benzoyl-CoA benzoic_acid->benzoyl_coa Acyl-CoA Synthetase hippuric_acid Hippuric Acid (N-Benzoylglycine) benzoyl_coa->hippuric_acid Primary Pathway benzoyl_alanine N-Benzoyl-alanine benzoyl_coa->benzoyl_alanine Alternative Pathway (Glycine Depletion) glycine Glycine glycine->hippuric_acid alanine Alanine alanine->benzoyl_alanine glayt Glycine N-acyltransferase (GLYAT) glayt->hippuric_acid glayt->benzoyl_alanine

Figure 1: Proposed metabolic pathway for the formation of N-Benzoyl-alanine.

Potential Degradation Pathway

The degradation of this compound is presumed to occur via hydrolysis of the amide bond, releasing benzoic acid and alanine. This reaction would be catalyzed by an amidohydrolase. While the specific enzyme responsible for the hydrolysis of N-Benzoyl-alanine has not been definitively identified, this pathway is consistent with the general metabolism of N-acyl amino acids.

Quantitative Data

Metabolite Biological Matrix Clinical Context Expected Concentration Range Citation(s)
N-Benzoyl-alanineUrineHyperammonemia with sodium benzoate therapyElevated (Specific range not defined)[4]
Hippuric AcidUrineNormal metabolism and following benzoate administrationElevated[4]

Further research is required to establish precise quantitative ranges for N-Benzoyl-alanine in various physiological and pathological states.

Experimental Protocols

The detection and quantification of this compound in biological matrices like urine require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) was used in the initial identification.[4] Modern metabolomics platforms typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.

Sample Preparation from Urine
  • Collection: Collect a random urine sample. For quantitative analysis, a 24-hour urine collection is preferable to account for diurnal variations.

  • Storage: Freeze samples at -80°C immediately after collection to prevent degradation.

  • Thawing and Centrifugation: Thaw samples on ice. Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any particulate matter.

  • Extraction:

    • To 100 µL of the urine supernatant, add an internal standard (e.g., isotope-labeled this compound).

    • Perform a liquid-liquid extraction with a solvent such as ethyl acetate to extract the analyte from the aqueous matrix.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

LC-MS/MS Analysis
  • Chromatography:

    • Column: A reverse-phase C18 column is suitable for separating this compound from other urinary metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

      • Precursor Ion (m/z): For N-Benzoyl-alanine (C10H11NO3), the protonated molecule [M+H]+ would be approximately 194.08.

      • Product Ion (m/z): Fragmentation of the precursor ion would likely yield characteristic product ions that can be used for quantification.

The workflow for this experimental protocol is depicted in the diagram below.

cluster_1 Experimental Workflow for N-Benzoyl-alanine Quantification urine_sample Urine Sample Collection and Storage (-80°C) sample_prep Sample Preparation: - Thawing - Centrifugation - Internal Standard Spiking urine_sample->sample_prep extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) sample_prep->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution in LC-compatible Solvent evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (C18 column, ESI, MRM) reconstitution->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis

Figure 2: Workflow for the quantification of N-Benzoyl-alanine in urine.

Potential Broader Roles and Future Directions

While the role of this compound in benzoate detoxification is the most substantiated, the broader family of N-acyl amino acids is implicated in various signaling pathways.[9][10] For instance, some long-chain N-acyl amino acids interact with G-protein coupled receptors and ion channels.[9] Whether this compound has any such signaling roles remains to be investigated.

Future research should focus on:

  • Quantitative Studies: Establishing the concentration of this compound in healthy individuals and in various disease states, particularly inborn errors of metabolism.

  • Enzyme Kinetics: Detailed characterization of the kinetics of Glycine N-acyltransferase and other potential acyltransferases with alanine as a substrate.

  • Functional Assays: Investigating potential biological activities of this compound beyond its role as a detoxification product.

  • Broader Metabolomic Profiling: Exploring the presence of this compound and other N-benzoyl amino acids in a wider range of biological samples and clinical conditions.

Conclusion

This compound is a metabolite that highlights the flexibility of the body's detoxification systems. Its formation via the conjugation of benzoyl-CoA with alanine, particularly when the primary glycine conjugation pathway is saturated, provides a clear example of metabolic adaptation. While our understanding of this specific molecule is still evolving, its study offers insights into the broader functions of N-acyl amino acids and the intricate network of metabolic pathways. The analytical methods outlined in this guide provide a framework for researchers to further investigate the role of this compound in health and disease.

References

N-Benzoyl-DL-alanine: A Comprehensive Technical Guide for Pharmaceutical Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-DL-alanine is a pivotal intermediate in pharmaceutical synthesis, serving as a protected form of the amino acid alanine. Its racemic nature allows for its use in the synthesis of both D- and L-amino acid-containing target molecules through resolution or stereospecific downstream reactions. This technical guide provides an in-depth overview of this compound, covering its synthesis, physical and chemical properties, purification, and its critical role in the production of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and process workflows are presented to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Introduction

This compound (Bz-DL-Ala-OH) is a synthetic amino acid derivative where the amino group of DL-alanine is protected by a benzoyl group. This protection strategy is fundamental in peptide synthesis and the preparation of complex organic molecules, preventing unwanted side reactions of the amine functionality.[1] The presence of the benzoyl group also influences the molecule's solubility and crystallinity, which are important considerations in process chemistry. As a racemic mixture, this compound is a versatile starting material for the production of enantiomerically pure compounds, which is a critical aspect of modern drug development.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₃[2][3]
Molecular Weight 193.20 g/mol [2][3]
CAS Number 1205-02-3[1][3]
Appearance White to off-white crystalline solid[4]
Melting Point 165.5 °C[5]
Water Solubility Very slightly soluble[1]
Solubility in Organic Solvents Increased solubility in polar organic solvents like alcohols and dimethylformamide.[4]
pKa 3.86 ± 0.10 (Predicted)[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of DL-alanine with benzoyl chloride in an alkaline aqueous medium.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Schotten-Baumann reaction.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dl_alanine DL-Alanine reaction_vessel Reaction Vessel (Ice Bath) dl_alanine->reaction_vessel naoh_sol Sodium Hydroxide Solution naoh_sol->reaction_vessel benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_vessel Slow Addition acidification Acidification (e.g., HCl) reaction_vessel->acidification Reaction Mixture filtration Vacuum Filtration acidification->filtration Precipitate recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization Crude Product drying Drying recrystallization->drying product This compound (Pure Product) drying->product

Synthesis workflow of this compound.

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • DL-Alanine

  • Sodium hydroxide (NaOH)

  • Benzoyl chloride

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution of DL-Alanine: In a suitable reaction vessel, dissolve DL-alanine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq). The vessel should be placed in an ice bath to maintain a low temperature.

  • Acylation: While vigorously stirring the cooled alanine solution, slowly add benzoyl chloride (1.1 eq) dropwise. The temperature should be maintained below 5 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Precipitation: Cool the reaction mixture in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate of this compound will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it with cold deionized water.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum. A typical yield for this procedure is in the range of 80-90%.[6]

Role as an Intermediate in Pharmaceutical Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its primary utility lies in its role as a protected amino acid that can be resolved into its constituent enantiomers or used in racemic form for subsequent stereoselective transformations.

Synthesis of L-DOPA

A notable application of this compound is in the synthesis of L-DOPA (Levodopa), a crucial medication for the treatment of Parkinson's disease.[7][8] In this process, a derivative of racemic N-benzoyl-alanine is used, and the desired L-enantiomer is separated by diastereomeric salt formation.

The following diagram outlines the key steps in the synthesis of L-DOPA where a derivative of this compound is a key intermediate.

G start DL-N-Benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine diastereomeric_salt Diastereomeric Salt Formation (in Methanol) start->diastereomeric_salt resolving_agent Dehydroabietylamine (Resolving Agent) resolving_agent->diastereomeric_salt separation Fractional Crystallization (Separation of L-salt) diastereomeric_salt->separation hydrolysis Acid Hydrolysis (Aqueous Hydrohalic Acid) separation->hydrolysis L-enantiomer salt ldopa L-DOPA (Final Product) hydrolysis->ldopa

Use of N-benzoyl-alanine derivative in L-DOPA synthesis.

Chiral Resolution

The separation of the D- and L-enantiomers of this compound is crucial for the synthesis of enantiomerically pure pharmaceuticals. Enzymatic kinetic resolution is a highly efficient method for this purpose.

Enzymatic Resolution Workflow

Enzymes such as Penicillin G acylase (PGA) can selectively hydrolyze the N-benzoyl group from one of the enantiomers, allowing for their separation.

G racemic_start This compound reaction Enzymatic Hydrolysis (Aqueous Buffer, Controlled pH) racemic_start->reaction enzyme Penicillin G Acylase (PGA) (Immobilized) enzyme->reaction separation Separation (e.g., Extraction) reaction->separation Mixture of L-Alanine and N-Benzoyl-D-alanine l_enantiomer L-Alanine separation->l_enantiomer d_enantiomer N-Benzoyl-D-alanine separation->d_enantiomer

Enzymatic resolution of this compound.

Experimental Protocol for Enzymatic Resolution

This protocol provides a general procedure for the kinetic resolution of this compound using Penicillin G Acylase.

Materials:

  • This compound

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH control

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Reaction Setup: Suspend this compound in the phosphate buffer in a temperature-controlled reaction vessel (e.g., 37 °C).

  • Enzyme Addition: Add the immobilized Penicillin G Acylase to the reaction mixture.

  • pH Control: Maintain the pH of the reaction at the optimal level for the enzyme (typically 7.5-8.0) by the controlled addition of the NaOH solution. The consumption of NaOH indicates the progress of the hydrolysis.[9]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC to determine the extent of conversion.

  • Work-up: Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of both components), stop the reaction by filtering off the immobilized enzyme.

  • Separation: Adjust the pH of the filtrate to an acidic value (e.g., pH 2-3) with HCl to protonate the unreacted N-Benzoyl-D-alanine.

  • Extraction: Extract the N-Benzoyl-D-alanine into an organic solvent like ethyl acetate. The aqueous layer will contain the L-alanine.

  • Isolation: The two enantiomeric forms can then be isolated from their respective phases. The L-alanine can be isolated from the aqueous phase, and the N-Benzoyl-D-alanine can be recovered from the organic phase.

Conclusion

This compound is a fundamentally important and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis via the Schotten-Baumann reaction, coupled with well-established methods for its purification and chiral resolution, makes it a valuable precursor for a range of active pharmaceutical ingredients. The ability to access both D- and L-alanine derivatives from this single racemic intermediate underscores its significance in modern asymmetric synthesis. This guide has provided a comprehensive overview of the key technical aspects related to this compound, offering valuable insights and practical protocols for its effective application in pharmaceutical research and development.

References

Navigating the Safe Handling of N-Benzoyl-DL-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-Benzoyl-DL-alanine, a compound utilized in pharmaceutical intermediates and various chemical syntheses.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C10H11NO3[1][2][3][4][5][6][7]
Molecular Weight 193.20 g/mol [2][3][4][6][7][8]
Appearance White crystal/solid[3][8]
Melting Point 165-167 °C[2]
Boiling Point 329.41 °C (rough estimate)[2][3]
Solubility Very slightly soluble in water.[1][2][3]
Density 1.2307 g/cm³ (rough estimate)[2][3]
Vapor Pressure 5.7E-09 mmHg at 25°C[2][3]
Flash Point 227.4 °C[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[8]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[8]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.[8]

Signal Word: Warning[8]

Pictogram:

alt text

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring the stability of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

  • Eye Protection: Safety glasses with side-shields or goggles.[9][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[9][10]

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.[9][10]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[9]

Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Avoid contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.[9][10]

  • Minimize dust generation and accumulation.[9]

Storage Conditions
  • Store in a tightly closed container.[9][10]

  • Keep in a cool, dry, and well-ventilated place.[9][10]

  • Store away from incompatible materials such as oxidizing agents.[9]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate action is critical.

First-Aid Measures
  • After Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical advice/attention.[10]

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[9][10]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]

  • After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[9]

Spill and Leak Procedures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[10]

  • Environmental Precautions: Prevent product from entering drains.[9]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[10]

Experimental Protocols

While detailed proprietary experimental data on toxicity is not publicly available, the GHS classifications are derived from toxicological studies. The general methodologies for determining the cited hazards are outlined below.

Skin Irritation/Corrosion Studies (OECD TG 404)

This test guideline involves the application of the test substance to the skin of experimental animals (typically rabbits). The site of application is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions are scored to determine the irritation potential.

Eye Irritation/Corrosion Studies (OECD TG 405)

Similar to the skin irritation test, this guideline involves applying the test substance to the eye of an experimental animal. The eyes are then examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling). The scores for these effects are used to classify the substance's eye irritation potential.

Acute Inhalation Toxicity Studies (OECD TG 403)

In these studies, animals are exposed to the test substance (as a gas, vapor, or aerosol) for a defined period. The animals are observed for signs of toxicity and mortality during and after the exposure period. The concentration that is lethal to 50% of the test animals (LC50) can be determined.

Visualized Workflows

To further clarify the handling and emergency procedures, the following diagrams illustrate the key steps.

G Figure 1: Standard Handling Workflow for this compound A Receiving and Inspection B Storage in Designated Area (Cool, Dry, Well-ventilated) A->B C Pre-handling Risk Assessment B->C D Donning Appropriate PPE C->D E Handling in Ventilated Area (e.g., Fume Hood) D->E F Accurate Weighing and Transfer E->F G Post-handling Decontamination (Work Area and PPE) F->G H Proper Waste Disposal G->H I Return to Storage G->I

Figure 1: Standard Handling Workflow for this compound

G Figure 2: Emergency Response for Accidental Exposure cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 Medical Attention cluster_3 Reporting and Documentation A Accidental Exposure Occurs B Remove from Exposure Source A->B F Report Incident to Supervisor A->F C Administer First Aid (as per exposure route) B->C D Seek Medical Advice/Attention C->D E Provide SDS to Medical Personnel D->E G Document the Incident F->G

Figure 2: Emergency Response for Accidental Exposure

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always refer to the specific SDS for this compound from your supplier before use.

References

CAS number and molecular formula of N-Benzoyl-DL-alanine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoyl-DL-alanine, a protected amino acid derivative with significant applications in synthetic organic chemistry and biochemical research. This document details its chemical identity, synthesis and purification protocols, and an overview of its chemical and biological properties.

Chemical Identity and Properties

This compound, with the CAS Number 1205-02-3 , is the N-benzoyl derivative of the racemic amino acid DL-alanine.[1] Its molecular formula is C₁₀H₁₁NO₃ .[1] The benzoyl group serves as a robust protecting group for the amine functionality of alanine, which is particularly useful in peptide synthesis to prevent unwanted side reactions.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 193.20 g/mol [1][3]
Appearance White crystalline solid[3]
Melting Point 163-167 °C[4]
Solubility Very slightly soluble in water. Soluble in ethanol.[2][4]
pKa Data not available in search results
LogP Data not available in search results

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established chemical principles and information gathered from scientific literature.

Synthesis via Schotten-Baumann Reaction

This compound is commonly synthesized by the benzoylation of DL-alanine using benzoyl chloride under alkaline conditions.[2]

Materials:

  • DL-alanine

  • 10% Sodium hydroxide solution

  • Benzoyl chloride

  • Concentrated Hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: Dissolve DL-alanine in a 10% sodium hydroxide solution in a flask, maintaining the temperature at or below 25°C.

  • Benzoylation: While vigorously stirring the solution, slowly and simultaneously add benzoyl chloride and a 10% sodium hydroxide solution in small portions. Ensure the reaction mixture remains alkaline throughout the addition.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously for one hour at room temperature.

  • Acidification: After the reaction period, carefully acidify the reaction mixture to a pH of approximately 3-4 using concentrated hydrochloric acid. This will precipitate the this compound.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.[2]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol or an ethanol-water mixture in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of cold ethanol and dry them in a desiccator or a vacuum oven. Purity can be assessed by techniques such as melting point determination, Thin-Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).[2]

Workflow and Application Diagrams

The following diagrams illustrate the synthesis and purification workflows, as well as the key applications and reactions of this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials start1 DL-alanine dissolution Dissolve DL-alanine in NaOH solution start1->dissolution start2 Benzoyl Chloride benzoylation Add Benzoyl Chloride and NaOH solution start2->benzoylation start3 Sodium Hydroxide start3->benzoylation dissolution->benzoylation reaction Stir at Room Temperature benzoylation->reaction acidification Acidify with HCl to precipitate reaction->acidification filtration Vacuum Filtration acidification->filtration crude_product Crude this compound filtration->crude_product

Synthesis Workflow for this compound.

Purification_Workflow Purification by Recrystallization crude_product Crude this compound dissolution Dissolve in minimal hot ethanol crude_product->dissolution decolorization Add Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration if no decolorization decolorization->hot_filtration crystallization Cool to induce crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration drying Dry the crystals vacuum_filtration->drying pure_product Pure this compound drying->pure_product

Purification Workflow for this compound.

Applications_and_Reactions Applications and Reactions of this compound cluster_applications Applications cluster_reactions Chemical Reactions main This compound peptide_synthesis Peptide Synthesis (Protecting Group) main->peptide_synthesis enzyme_studies Enzyme-Substrate Interaction Studies main->enzyme_studies chiral_resolution Model for Chiral Resolution Studies main->chiral_resolution drug_synthesis Intermediate in Drug Synthesis main->drug_synthesis hydrolysis Hydrolysis main->hydrolysis reduction Reduction main->reduction substitution Acyl Group Substitution main->substitution

Key Applications and Reactions of this compound.

Biological and Chemical Information

While specific signaling pathways involving this compound are not extensively documented in the available literature, its biological and chemical activities are of interest to researchers.

Biological Activity

This compound serves as a model compound for investigating enzyme-substrate interactions, particularly with proteases.[2] The benzoyl group can influence the binding affinity of the molecule to certain enzymes, thereby modulating their activity.[2] Furthermore, derivatives of this compound have been explored for their potential antimicrobial properties. For instance, certain thiourea derivatives bearing benzoyl and halobenzoyl moieties with α- and β-alanine have demonstrated weak to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Chemical Reactions

This compound can undergo several chemical transformations:

  • Hydrolysis: The amide bond can be hydrolyzed to yield DL-alanine and benzoic acid.[2]

  • Reduction: The benzoyl group can be reduced to form N-benzyl-DL-alanine.[2]

  • Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.[2]

  • Enzymatic Resolution: The racemic mixture can be resolved into its constituent D- and L-enantiomers through enzymatic methods, such as using lipases, which selectively act on one enantiomer.[2]

Conclusion

This compound is a valuable compound for chemical and biological research. Its straightforward synthesis and the stability of the benzoyl protecting group make it a useful building block in peptide synthesis and a model substrate for studying enzymatic processes. Further research into its derivatives may yield compounds with interesting biological activities for drug development. This guide provides foundational information and protocols to support researchers in their work with this versatile molecule.

References

Methodological & Application

Application Note and Protocol for the Synthesis of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Benzoyl-DL-alanine, a protected amino acid derivative. The primary application of this compound is in peptide synthesis, where the benzoyl group serves as a protecting group for the amine functionality of alanine, preventing unwanted side reactions.[1] It is also valuable for studying enzyme-substrate interactions.[1] The synthesis is achieved via the Schotten-Baumann reaction, a reliable and widely used method for the acylation of amino acids.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the final product.

Introduction

N-acyl amino acids (NAAAs) are an important class of molecules with applications in various fields, including their use as surfactants and in biochemical research.[2][3] The benzoylation of amino acids, a specific type of N-acylation, is a fundamental transformation in organic synthesis, particularly for the protection of the amino group during peptide synthesis.[1][4] The Schotten-Baumann reaction provides an efficient method for this transformation, involving the reaction of an amino acid with an acyl chloride in the presence of a base.[5][6][7] This method is advantageous as the reaction of the acyl chloride with the amine is significantly faster than its hydrolysis in the aqueous basic solution.[8] This application note details the synthesis of this compound using this established procedure.

Experimental Protocol

This protocol is based on the general principles of the Schotten-Baumann reaction adapted for the synthesis of this compound.[1][8]

2.1. Materials and Equipment

  • Reagents:

    • DL-Alanine

    • Benzoyl chloride

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Ethanol (for recrystallization)

    • Deionized water

  • Equipment:

    • Beakers and Erlenmeyer flasks

    • Magnetic stirrer and stir bar

    • Ice bath

    • Graduated cylinders and pipettes

    • pH meter or pH paper

    • Büchner funnel and filter paper

    • Vacuum flask

    • Melting point apparatus

    • Spectrometer for characterization (e.g., IR, NMR)

2.2. Synthesis Procedure

  • Dissolution of DL-Alanine: In a suitable beaker, dissolve DL-alanine in deionized water.

  • Basification: Cool the solution in an ice bath and add a 10% aqueous solution of sodium hydroxide (NaOH) portion-wise with stirring until the pH of the solution is above 8.[1] This ensures that the amino group of the alanine is deprotonated and available for nucleophilic attack.

  • Addition of Benzoyl Chloride: While maintaining the cold temperature and vigorous stirring, slowly add benzoyl chloride to the reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.[4]

  • Reaction: After the complete addition of benzoyl chloride, continue to stir the mixture vigorously for a period of time (typically 1-2 hours) at room temperature to allow the reaction to go to completion.[1]

  • Precipitation of Product: Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is acidic. This will protonate the carboxylate group, leading to the precipitation of the this compound product, which is sparingly soluble in acidic aqueous solution.

  • Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

2.3. Purification

  • Recrystallization: The crude this compound can be purified by recrystallization.[1] A common solvent for this is an ethanol/water mixture.[1] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them thoroughly.

2.4. Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: Determine the melting point of the purified product. The literature value is around 165.5 °C.[9]

  • Spectroscopy: Analyze the product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the expected functional groups and the overall structure.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[9]
Molecular Weight 193.20 g/mol [10]
Appearance White crystalline solid[9]
Melting Point 163-165 °C[11]
Water Solubility Very slightly soluble[9]
Topological Polar Surface Area 66.4 Ų[10]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow start_end start_end reagent reagent process process product product purification purification analysis analysis Start Start Dissolution Dissolve Alanine Start->Dissolution DL_Alanine DL-Alanine in Water DL_Alanine->Dissolution NaOH 10% NaOH (aq) Basification Basify to pH > 8 (Ice Bath) NaOH->Basification Benzoyl_Chloride Benzoyl Chloride Acylation Slowly Add Benzoyl Chloride Benzoyl_Chloride->Acylation Reaction_Mixture Reaction Mixture Dissolution->Basification Basification->Acylation Stirring Stir at Room Temp Acylation->Stirring Acidification Acidify to Precipitate Stirring->Acidification HCl Conc. HCl HCl->Acidification Crude_Product Crude this compound Acidification->Crude_Product Filtration1 Vacuum Filtration Crude_Product->Filtration1 Recrystallization Recrystallize from Ethanol/Water Filtration1->Recrystallization Filtration2 Vacuum Filtration & Dry Recrystallization->Filtration2 Pure_Product Pure this compound Characterization Characterization (MP, IR, NMR) Pure_Product->Characterization Filtration2->Pure_Product End End Characterization->End

Caption: Workflow for this compound Synthesis.

Safety Precautions

  • Benzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • The reaction between benzoyl chloride and the basic solution is exothermic. Proper cooling and slow addition of reagents are necessary to control the reaction temperature.

Conclusion

The Schotten-Baumann reaction is a robust and efficient method for the synthesis of this compound. The protocol described herein provides a clear and detailed procedure for researchers and professionals in the field of drug development and organic synthesis. The resulting product is a valuable intermediate for various applications, most notably in peptide chemistry. Careful adherence to the experimental procedure and safety precautions will ensure a successful synthesis and a high-purity product.

References

Application Notes and Protocols: The Use of N-Benzoyl-DL-alanine as a Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Benzoyl-DL-alanine as an N-terminal protecting group in peptide synthesis. While less common than Boc or Fmoc strategies, the benzoyl group offers robust protection, although its removal requires careful consideration. This document covers the synthesis of the protected amino acid, its application in peptide coupling, and methods for its subsequent deprotection, with a focus on experimental procedures and potential challenges such as racemization.

Introduction

In peptide synthesis, the temporary protection of the α-amino group is essential to ensure specific and controlled elongation of the peptide chain.[1] this compound is a protected amino acid where the benzoyl (Bz) group serves as a robust shield for the amine functionality of alanine.[2] This prevents unwanted side reactions during the formation of the peptide bond.[2] The use of acyl-type protecting groups like benzoyl dates back to the early days of peptide chemistry.[3] However, a significant challenge associated with N-acyl protected amino acids is their propensity for racemization during the carboxyl group activation step, proceeding through an oxazolone intermediate.[3][4] Furthermore, the benzoyl group's stability necessitates harsh conditions for its removal, which can affect the integrity of the final peptide.[5]

These notes are intended to guide researchers through the practical aspects of using this compound, providing protocols adapted from standard peptide synthesis methodologies and summarizing the available quantitative data to inform experimental design.

Data Presentation

The following tables summarize quantitative data related to the synthesis and application of this compound. Data is compiled from specific examples and analogous reactions to provide a comparative overview.

Table 1: Synthesis and Coupling Reaction Yields

StepReactantsReagents/SolventReaction TimeTemperature (°C)Typical Yield (%)Purity (%) (Post-Purification)Notes
Protection DL-Alanine, Benzoyl ChlorideNaOH(aq)Several hoursRoom Temp≥70%>98%Yield is dependent on efficient precipitation and recrystallization.[2][6]
Dipeptide Coupling N-Benzoyl-L-alanine, L-Alanine Anilide HBrPyridine3 hoursRoom Temp72%Not ReportedExample of a specific dipeptide synthesis.
Esterification Various L-amino acids, Benzoic AnhydrideAcetic Acid2 hoursReflux31-70%Not ReportedSynthesis of various N-benzoyl amino acids, indicating variable acylation efficiency.[6]
Esterification D-Valine, Benzoic Acid DerivativeEDAC, TEA, DMAP / CH₂Cl₂OvernightRoom Temp85%Not ReportedHigh yield achieved for N-benzoylation of an amino acid ester.[6][7]

Table 2: Deprotection and Racemization Data

ProcessSubstrateMethod/ReagentsConditionsTypical Yield (%)Racemization (%)Notes
Deprotection N-Benzoyl PeptideAcid Hydrolysis (6M HCl)Reflux, 24h>90% (of free amino acid)100% (for DL-starting material)Harsh conditions cleave both protecting group and peptide bonds; not suitable for stepwise deprotection.[5]
Racemization General SPPSVarious coupling reagentsStandard SPPS cycle-≤0.4% per cycleRepresents a benchmark for modern, optimized solid-phase synthesis with other protecting groups.[8][9]
Racemization N-Acyl Protected Amino AcidsAcetic Anhydride--HighN-acyl groups are known to be prone to racemization via oxazolone formation.[3][4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound, its use in a model dipeptide synthesis, and its subsequent deprotection.

This protocol is based on the Schotten-Baumann reaction for the N-acylation of an amino acid.[2]

Materials:

  • DL-Alanine

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol (for recrystallization)

  • Distilled water

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a flask, dissolve DL-alanine (1.0 eq.) in a 10% aqueous solution of NaOH (2.5 eq.). Cool the solution to 0-5 °C in an ice bath.

  • Benzoylation: While stirring vigorously, slowly add benzoyl chloride (1.1 eq.) dropwise to the cold solution. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. The reaction mixture should remain alkaline.

  • Precipitation: Cool the mixture again in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3. A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the product under vacuum. A purity of ≥98% is achievable.[2]

This protocol is adapted from standard solution-phase peptide coupling methods using a carbodiimide reagent.[10]

Materials:

  • This compound

  • L-Leucine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Amine Free Base Preparation: Dissolve L-Leucine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool to 0 °C and add TEA (1.1 eq.) dropwise. Stir for 30 minutes at 0 °C.

  • Carboxylic Acid Activation: In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling: Add EDC (1.1 eq.) to the this compound solution and stir for 20 minutes at 0 °C for pre-activation. To this mixture, add the prepared L-Leucine methyl ester free base solution dropwise.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

The benzoyl amide bond is highly stable, and its cleavage typically requires harsh conditions. This protocol describes a strong acid hydrolysis method. Note: This method will also cleave the peptide bond and is generally used for amino acid analysis rather than for the stepwise deprotection required in peptide synthesis. Milder, more selective methods for N-benzoyl deprotection in a peptide context are not well-established and would require significant optimization.

Materials:

  • N-Benzoyl-protected peptide

  • 6 M Hydrochloric Acid (HCl)

  • Reflux apparatus

Procedure:

  • Reaction Setup: Place the N-Benzoyl-protected peptide in a round-bottom flask.

  • Hydrolysis: Add 6 M HCl and heat the mixture to reflux for 24 hours.[5]

  • Work-up: After cooling, the HCl can be removed under reduced pressure. The resulting residue will contain the constituent amino acids (as hydrochloride salts) and benzoic acid.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

G cluster_0 Protocol 1: Synthesis of this compound start1 Start dissolve Dissolve DL-Alanine in 10% NaOH(aq) at 0-5°C start1->dissolve add_bzcl Add Benzoyl Chloride dropwise at <10°C dissolve->add_bzcl react Stir at Room Temperature for 2-3 hours add_bzcl->react acidify Acidify with conc. HCl to pH 2-3 react->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with cold water precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize end1 Pure this compound recrystallize->end1

Caption: Workflow for the synthesis of this compound.

G cluster_1 Protocol 2: Dipeptide Coupling start2 Start prep_amine Prepare Amine Free Base: L-Leucine methyl ester + TEA start2->prep_amine activate_acid Activate Carboxylic Acid: This compound + HOBt + EDC at 0°C start2->activate_acid combine Combine Activated Acid and Amine Free Base prep_amine->combine activate_acid->combine react_couple Stir for 12-24 hours at Room Temperature combine->react_couple workup Aqueous Work-up: (HCl, NaHCO₃, Brine) react_couple->workup purify Purify via Column Chromatography workup->purify end2 Pure Dipeptide purify->end2

Caption: Workflow for the coupling of this compound.

G cluster_2 Peptide Synthesis Cycle using N-Benzoyl Protection start_cycle Start with Amino Acid Ester coupling_step Couple with N-Benzoyl-AA-OH (EDC, HOBt) start_cycle->coupling_step protected_peptide N-Benzoyl-Dipeptide Ester coupling_step->protected_peptide deprotection_step N-Terminal Deprotection (Harsh Conditions) protected_peptide->deprotection_step free_amine_peptide Free Amine of Dipeptide deprotection_step->free_amine_peptide elongation Further Elongation? free_amine_peptide->elongation elongation->coupling_step Yes final_product Final Peptide elongation->final_product No

Caption: Logical workflow of a peptide synthesis cycle.

Discussion and Key Considerations

  • Robustness vs. Cleavage: The N-benzoyl group is exceptionally stable, which makes it a robust protecting group during coupling reactions.[3] However, this stability is a significant drawback, as its removal requires harsh acidic conditions that are generally incompatible with the stability of peptide bonds, making it unsuitable for a standard, stepwise solid-phase or solution-phase synthesis strategy where mild and selective deprotection is required.[5]

  • Racemization Risk: Like other N-acyl protecting groups, N-benzoyl amino acids are susceptible to racemization upon activation of the carboxyl group.[4] The mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can easily lose its stereochemical integrity. While additives like HOBt can suppress racemization in carbodiimide-mediated couplings, the risk remains a critical concern, especially for sensitive amino acids.[11] For standard solid-phase synthesis, racemization can be kept below 0.4% per cycle, but this is typically with urethane-type protecting groups (Fmoc, Boc) which are designed to minimize this side reaction.[8][9]

  • Applications: The primary utility of this compound in modern peptide chemistry is limited. It may be used when a permanent N-terminal block is desired in the final peptide. Its derivatives are also used in studies of enzyme-substrate interactions, where the benzoyl group can influence binding to active sites.[2]

Conclusion

This compound can serve as an effective N-terminal protecting group due to its high stability. However, its application in stepwise peptide synthesis is severely limited by the harsh conditions required for its removal and the inherent risk of racemization during coupling. Researchers should carefully consider these drawbacks. For most applications requiring the synthesis of longer peptides, the well-established and orthogonal Boc/Bzl and Fmoc/tBu strategies remain the methods of choice.[12][13] These application notes provide the necessary protocols for exploring the use of this compound in specific contexts where its unique properties may be advantageous, while highlighting the significant challenges that must be addressed.

References

Application Notes and Protocols for N-Benzoyl-DL-alanine in Carboxypeptidase A Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-alanine is a synthetic amino acid derivative that serves as a potential substrate for proteases, including carboxypeptidase A (CPA). Carboxypeptidase A, a zinc-containing metalloprotease, preferentially cleaves peptide bonds at the C-terminus of a polypeptide chain, demonstrating high specificity for residues with aromatic or branched aliphatic side chains. The study of CPA's interaction with small, synthetic substrates like this compound provides valuable insights into its catalytic mechanism, substrate specificity, and inhibition kinetics. These studies are crucial in fundamental enzymology and for the development of novel therapeutic agents targeting proteases.

This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in carboxypeptidase A research.

Data Presentation

Currently, specific kinetic parameters for the hydrolysis of this compound by carboxypeptidase A are not extensively reported in publicly available literature. However, studies on analogous substrates provide a basis for expected enzymatic activity. For instance, carbobenzoxyglycyl-L-alanine is known to be hydrolyzed by carboxypeptidase A. The rate of hydrolysis is influenced by the nature of the amino acid residue, with alanine being a permissible substrate.

For comparative purposes, researchers can generate quantitative data for this compound and present it alongside known values for other common carboxypeptidase A substrates.

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
This compound Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Hippuryl-L-phenylalanine~0.5 - 1.0~50 - 100~5 x 10⁴ - 2 x 10⁵
Carbobenzoxyglycyl-L-phenylalanine~0.1 - 0.5~100 - 200~2 x 10⁵ - 2 x 10⁶

Note: The values for Hippuryl-L-phenylalanine and Carbobenzoxyglycyl-L-phenylalanine are approximate and can vary depending on experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

Preparation of Reagents

a) this compound Stock Solution:

  • Synthesis: this compound can be synthesized by reacting DL-alanine with benzoyl chloride in a basic aqueous solution (Schotten-Baumann reaction).[1] The product is then precipitated by acidification and can be purified by recrystallization from an appropriate solvent like ethanol/water.[1]

  • Preparation of Stock Solution:

    • Accurately weigh a desired amount of high-purity this compound.

    • Dissolve the substrate in a minimal amount of a suitable organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), before diluting with the assay buffer to the final desired stock concentration (e.g., 100 mM).

    • Note: The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

b) Carboxypeptidase A Solution:

  • Use commercially available, crystalline bovine pancreatic carboxypeptidase A.

  • Prepare a stock solution of the enzyme in a cold, high-salt buffer, such as 10% LiCl, to ensure stability.

  • The enzyme concentration should be determined spectrophotometrically by measuring the absorbance at 278 nm.

  • For the assay, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) in the assay buffer.

c) Assay Buffer:

  • A common buffer for carboxypeptidase A assays is 25 mM Tris-HCl buffer containing 500 mM NaCl, with the pH adjusted to 7.5 at 25°C.

Spectrophotometric Assay for Carboxypeptidase A Activity

This protocol is adapted from established methods for other N-benzoyl-amino acid substrates and relies on monitoring the increase in absorbance at 254 nm, which corresponds to the formation of the product, hippuric acid (N-benzoyl-glycine) and alanine.

a) Principle:

Carboxypeptidase A catalyzes the hydrolysis of the peptide bond in this compound, yielding N-benzoyl-glycine (hippuric acid) and alanine. The hippuric acid product has a significant absorbance at 254 nm, allowing for continuous monitoring of the reaction rate.

b) Procedure:

  • Set a UV-Vis spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

  • In a quartz cuvette, prepare the reaction mixture by adding:

    • X µL of Assay Buffer (to a final volume of 1 mL)

    • Y µL of this compound stock solution to achieve the desired final substrate concentration. (It is recommended to perform a substrate concentration titration to determine the K_m).

  • Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline reading.

  • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted carboxypeptidase A solution.

  • Immediately start recording the absorbance at 254 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

  • Ensure that the initial rate of the reaction is linear.

c) Calculation of Enzyme Activity:

  • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot (ΔA₂₅₄/min).

  • Calculate the concentration of the product formed using the Beer-Lambert law (A = εbc), where:

    • A is the change in absorbance.

    • ε is the molar extinction coefficient of hippuric acid at 254 nm (approximately 0.36 mM⁻¹cm⁻¹).

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration of the product.

  • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

Visualizations

Experimental Workflow for Carboxypeptidase A Assay

G cluster_prep Reagent Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis prep_sub Prepare this compound Stock Solution mix Prepare Reaction Mixture (Buffer + Substrate) prep_sub->mix prep_enz Prepare Carboxypeptidase A Working Solution init Initiate Reaction with Carboxypeptidase A prep_enz->init prep_buf Prepare Assay Buffer (Tris-HCl, NaCl, pH 7.5) prep_buf->mix setup Set Spectrophotometer (254 nm, 25°C) setup->mix equil Equilibrate Mixture in Spectrophotometer mix->equil equil->init read Record Absorbance at 254 nm over Time init->read plot Plot Absorbance vs. Time read->plot calc_v0 Determine Initial Velocity (v₀) plot->calc_v0 calc_kin Calculate Kinetic Parameters (Km, kcat) calc_v0->calc_kin

Caption: Workflow for the enzymatic assay of carboxypeptidase A with this compound.

Catalytic Mechanism of Carboxypeptidase A

G cluster_active_site Carboxypeptidase A Active Site Zn Zn²⁺ Substrate This compound (Substrate) Zn->Substrate Coordinates Carbonyl Oxygen Glu270 Glu270 (General Base) ES_Complex Enzyme-Substrate Complex Glu270->ES_Complex Arg145 Arg145 (Binding) Arg145->Substrate Binds C-terminal Carboxylate Tyr248 Tyr248 (Binding/Proton Donor) Transition_State Tetrahedral Intermediate Tyr248->Transition_State Substrate->ES_Complex Binding ES_Complex->Transition_State Nucleophilic Attack (H₂O activated by Glu270) Products Products: N-Benzoyl-glycine + Alanine Transition_State->Products Peptide Bond Cleavage (Protonation by Tyr248) Enzyme_release Regenerated Enzyme Products->Enzyme_release Product Release

Caption: Proposed catalytic mechanism for the hydrolysis of this compound by carboxypeptidase A.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Amino Acids Using N-Benzoyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule can exhibit significantly different pharmacological activities and toxicological profiles. Consequently, the production of enantiomerically pure compounds is often a prerequisite for the development of safe and effective drugs.

One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution method lies in the reaction of a racemic amino acid (a mixture of D-AA and L-AA) with an enantiomerically pure resolving agent, in this case, N-Benzoyl-L-alanine. This reaction yields two diastereomeric salts: (L-AA)·(N-Benzoyl-L-alanine) and (D-AA)·(N-Benzoyl-L-alanine). Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct solubilities in a given solvent system. This disparity in solubility enables the selective crystallization of the less soluble diastereomer, which can then be physically separated from the more soluble one that remains in the mother liquor. Subsequent chemical treatment of the isolated diastereomer allows for the recovery of the resolved amino acid enantiomer and the resolving agent.

Experimental Protocols

Materials and Reagents
  • Racemic amino acid (DL-AA)

  • N-Benzoyl-L-alanine (Resolving Agent)

  • Suitable solvent (e.g., methanol, ethanol, water, or a mixture thereof)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, etc.)

  • Heating and stirring apparatus (e.g., magnetic stir plate with heating)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol outlines the formation of diastereomeric salts and their separation via fractional crystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic amino acid (1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating and stirring until a clear solution is obtained.

  • Addition of Resolving Agent: In a separate flask, dissolve N-Benzoyl-L-alanine (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.

  • Salt Formation: Add the resolving agent solution to the racemic amino acid solution. The formation of the diastereomeric salts may be immediately visible as a precipitate, or the solution may remain clear.

  • Crystallization:

    • If a precipitate forms immediately, heat the mixture until the solid redissolves to form a clear solution.

    • Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

    • For further crystallization, the flask can be placed in an ice bath or a refrigerator for a specified period.

  • Isolation of Diastereomer: Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Drying: Dry the collected crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Amino Acid

This protocol describes the recovery of the resolved amino acid from the isolated diastereomeric salt.

  • Dissolution of Diastereomer: Dissolve the dried diastereomeric salt in water.

  • Basification: Add a base, such as a 2 M NaOH solution, dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine of the amino acid.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated N-Benzoyl-L-alanine with an organic solvent (e.g., diethyl ether) multiple times. The resolved amino acid will remain in the aqueous layer.

  • Acidification: Adjust the pH of the aqueous layer containing the resolved amino acid to its isoelectric point using an acid (e.g., 2 M HCl) to precipitate the amino acid.

  • Isolation of Amino Acid: Collect the precipitated amino acid by vacuum filtration, wash with a small amount of cold water, and dry.

  • Recovery of Resolving Agent: The organic extracts containing the N-Benzoyl-L-alanine can be combined, dried over an anhydrous drying agent, and the solvent can be removed under reduced pressure to recover the resolving agent for potential reuse.

Protocol 3: Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amino acid should be determined using an appropriate analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the ratio of enantiomers. The resolved amino acid may need to be derivatized before analysis, depending on the chiral stationary phase used.

  • Polarimetry: The specific rotation of the resolved amino acid can be measured and compared to the known specific rotation of the pure enantiomer to calculate the optical purity.

Data Presentation

As specific experimental data for the chiral resolution of a racemic amino acid with N-Benzoyl-L-alanine is not available, the following table provides a template for presenting quantitative results from such an experiment.

Racemic Amino AcidResolving AgentSolvent SystemMolar Ratio (AA:RA)Yield of Diastereomer (%)Enantiomeric Excess (e.e.) of Resolved AA (%)
DL-PhenylalanineN-Benzoyl-L-alanineEthanol/Water1:0.75Data to be filledData to be filled
DL-ValineN-Benzoyl-L-alanineMethanol1:1Data to be filledData to be filled
DL-LeucineN-Benzoyl-L-alanineAcetone/Water1:0.5Data to be filledData to be filled

Data in this table is hypothetical and serves as a template for reporting experimental results.

Visualizations

The following diagrams illustrate the logical workflow of the chiral resolution process.

Chiral_Resolution_Workflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation racemic_aa Racemic Amino Acid (DL-AA) dissolve_aa Dissolve DL-AA in Solvent racemic_aa->dissolve_aa resolving_agent N-Benzoyl-L-alanine dissolve_ra Dissolve N-Benzoyl-L-alanine in Solvent resolving_agent->dissolve_ra mix Mix Solutions dissolve_aa->mix dissolve_ra->mix diastereomers Formation of Diastereomeric Salts (L-AA)·(L-RA) & (D-AA)·(L-RA) mix->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble Collect more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble Separate

Caption: Workflow for Diastereomeric Salt Formation and Separation.

Enantiomer_Recovery_Workflow cluster_liberation Liberation of Enantiomer cluster_isolation Isolation start Isolated Diastereomeric Salt dissolve Dissolve in Water start->dissolve basify Add Base (e.g., NaOH) dissolve->basify extract Extract with Organic Solvent basify->extract aqueous_phase Aqueous Phase (Resolved Amino Acid Salt) extract->aqueous_phase Separate organic_phase Organic Phase (Resolving Agent) extract->organic_phase Separate acidify Acidify Aqueous Phase aqueous_phase->acidify recover_ra Recover Resolving Agent organic_phase->recover_ra precipitate Precipitated Enriched Amino Acid acidify->precipitate isolate_aa Isolate and Dry Amino Acid precipitate->isolate_aa final_aa Enantiomerically Enriched Amino Acid isolate_aa->final_aa

Caption: Workflow for the Recovery of the Enriched Amino Acid.

References

Application Notes and Protocols: N-Benzoyl-DL-alanine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-alanine is a derivative of the amino acid alanine, characterized by a benzoyl group attached to the nitrogen atom. This modification makes it a valuable tool in biochemical and pharmaceutical research, particularly in the study of enzyme kinetics and inhibition. Its structural similarity to the C-terminal residues of polypeptide chains allows it to interact with the active sites of certain proteases. This document provides detailed protocols and data for the use of this compound as a potential inhibitor in enzyme assays, with a focus on Carboxypeptidase A (CPA).

Carboxypeptidase A is a zinc-containing metalloenzyme that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, showing a preference for residues with aromatic or bulky aliphatic side chains. As a digestive enzyme, it plays a crucial role in protein catabolism. Beyond digestion, other carboxypeptidases are involved in a variety of physiological processes, including protein maturation, blood clotting, and cellular signaling.[1] Understanding the inhibition of CPA is therefore of significant interest in drug discovery and biochemical research.

Data Presentation: Inhibition of Carboxypeptidases

InhibitorTarget EnzymeInhibition Constant (Ki)Inhibitor Type
This compound Carboxypeptidase A~10⁻³ - 10⁻⁴ M (Estimated) Competitive
N-(Hydroxyaminocarbonyl)phenylalanineCarboxypeptidase A2.09 µMCompetitive
DL-2-Benzyl-3-formylpropanoic acidCarboxypeptidase A0.48 µMCompetitive
3-PhenylpropanoateCarboxypeptidase A-Mixed/Noncompetitive

Note: The Ki for this compound is an estimate based on the inhibitory activity of other acyl amino acids against related carboxypeptidases.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Carboxypeptidase A Inhibition

This protocol is adapted from established methods for measuring Carboxypeptidase A activity using the substrate hippuryl-L-phenylalanine. The hydrolysis of this substrate releases hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of the phenylalanine product is monitored to determine enzyme activity.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound

  • Hippuryl-L-phenylalanine (Substrate)

  • Tris-HCl buffer (25 mM, pH 7.5)

  • Sodium Chloride (NaCl, 0.5 M)

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a solution of 25 mM Tris-HCl containing 0.5 M NaCl and adjust the pH to 7.5 at 25°C.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of hippuryl-L-phenylalanine in the Assay Buffer.

    • Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl. The final concentration in the assay should be in the range of 1-3 units/ml.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 100 mM. Further dilutions should be made in the Assay Buffer.

  • Assay Setup:

    • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

    • Prepare a reaction mixture in a quartz cuvette by adding the following in order:

      • Assay Buffer

      • Substrate solution (to a final concentration of 1 mM)

      • Inhibitor solution (at various concentrations) or solvent control

    • Incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted Carboxypeptidase A solution to the cuvette.

    • Immediately mix the contents of the cuvette by gentle inversion.

    • Record the increase in absorbance at 254 nm for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizations

Experimental Workflow

experimental_workflow prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) setup Assay Setup (Mix Buffer, Substrate, Inhibitor) prep->setup 1 equilibrate Temperature Equilibration (25°C for 5 min) setup->equilibrate 2 initiate Initiate Reaction (Add Carboxypeptidase A) equilibrate->initiate 3 measure Spectrophotometric Measurement (Absorbance at 254 nm over time) initiate->measure 4 analyze Data Analysis (Calculate Velocity, % Inhibition, IC50/Ki) measure->analyze 5

Caption: Workflow for Carboxypeptidase A Inhibition Assay.

Signaling Pathway: Modulation of Wnt Signaling by Carboxypeptidase Z

While pancreatic Carboxypeptidase A is primarily a digestive enzyme, other members of the carboxypeptidase family, such as Carboxypeptidase Z (CPZ), are involved in crucial cellular signaling pathways. CPZ has been shown to modulate the Wnt signaling pathway, which is essential for embryonic development and tissue homeostasis. CPZ can bind to Wnt ligands and enhance Wnt-dependent signaling. Inhibition of such carboxypeptidases could therefore have significant effects on these signaling cascades.

wnt_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled Binds lrp LRP5/6 Co-receptor wnt->lrp Binds cpz Carboxypeptidase Z (CPZ) cpz->wnt Modulates dsh Dishevelled (Dsh) frizzled->dsh Activates lrp->dsh Activates destruction_complex Destruction Complex (Axin, APC, GSK3) dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation tcf_lef TCF/LEF beta_catenin->tcf_lef Activates target_genes Target Gene Expression tcf_lef->target_genes Promotes Transcription

Caption: Role of Carboxypeptidase Z in Wnt Signaling.

References

Application of N-Benzoyl-DL-alanine in racemization studies of peptides.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemical integrity of amino acids is paramount in peptide and protein therapeutics, as the chirality of each residue directly influences the three-dimensional structure, biological activity, and immunogenicity of the molecule. During peptide synthesis, the activation of the carboxyl group of an N-protected amino acid can lead to the loss of stereochemical purity at the α-carbon, a phenomenon known as racemization.[1] This process results in the formation of diastereomeric peptides, which can be difficult to separate and may have altered or undesirable pharmacological properties.

N-Benzoyl-DL-alanine is a valuable tool in the study of these racemization phenomena.[2] The benzoyl group, as an N-acyl protecting group, makes the α-proton more susceptible to abstraction, promoting racemization through the formation of an oxazolone (or azlactone) intermediate.[1][3] By using N-Benzoyl-L-alanine in a model coupling reaction, researchers can quantify the extent of racemization under various conditions, thereby optimizing coupling strategies to preserve stereochemical integrity. The racemic form, this compound, serves as an analytical standard for the separation and identification of the D- and L-isomers.[2]

These application notes provide a detailed protocol for a model racemization study using N-Benzoyl-L-alanine, along with illustrative data and visualizations to guide researchers in academia and the pharmaceutical industry.

Mechanism of Racemization

The primary mechanism for racemization of N-acylamino acids during peptide bond formation is through the formation of a planar oxazolone intermediate.[1][4] The activation of the carboxyl group facilitates the cyclization, and the resulting oxazolone has an acidic α-proton that can be abstracted by a base. Reprotonation can occur from either face of the planar intermediate, leading to a mixture of D and L enantiomers.

racemization_mechanism cluster_0 Racemization Pathway N_Benzoyl_L_Alanine N-Benzoyl-L-alanine Activated_Ester Activated Ester N_Benzoyl_L_Alanine->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Racemic_Mixture This compound in Peptide Oxazolone->Racemic_Mixture Base-catalyzed Proton Abstraction/ Reprotonation

Caption: Mechanism of N-acylamino acid racemization via an oxazolone intermediate.

Experimental Protocols

This section details a protocol to quantify the racemization of N-Benzoyl-L-alanine during a model peptide coupling reaction with a chiral amino acid ester, such as L-leucine methyl ester. The extent of racemization is determined by analyzing the ratio of the resulting diastereomeric dipeptides (Bz-L-Ala-L-Leu-OMe and Bz-D-Ala-L-Leu-OMe) using chiral High-Performance Liquid Chromatography (HPLC).[5]

Materials and Reagents
  • N-Benzoyl-L-alanine

  • This compound (for analytical standard)

  • L-Leucine methyl ester hydrochloride

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Racemization suppressing additives (e.g., HOBt, Oxyma)

  • Organic bases (e.g., DIPEA, NMM, 2,4,6-collidine)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade)

  • Standard laboratory glassware and equipment

  • HPLC system with a chiral column

General Procedure for Model Coupling Reaction
  • Preparation of Amine Component: In a round-bottom flask, dissolve L-Leucine methyl ester hydrochloride (1.2 equivalents) and an organic base (e.g., DIPEA, 1.2 equivalents) in DCM (5 mL). Stir for 10 minutes at room temperature to obtain the free amine.

  • Activation of Carboxyl Component: In a separate flask, dissolve N-Benzoyl-L-alanine (1.0 equivalent) and a coupling additive (e.g., HOBt, 1.1 equivalents) in DCM (5 mL). Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., DIC, 1.1 equivalents) to the N-Benzoyl-L-alanine solution and stir for 5 minutes at 0 °C to pre-activate.

  • Coupling Reaction: Add the solution containing the activated N-Benzoyl-L-alanine to the free amine solution.

  • Allow the reaction to proceed for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 0 °C or room temperature).

  • Work-up: Quench the reaction by adding water. Extract the organic layer, wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Sample Preparation for HPLC: Dissolve the crude dipeptide product in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

HPLC Analysis
  • Instrument: HPLC system with UV detector (e.g., at 230 nm).

  • Column: A suitable chiral column capable of separating diastereomers (e.g., a polysaccharide-based chiral stationary phase).

  • Mobile Phase: Isocratic elution with a mixture of hexane/isopropanol or a buffered aqueous/acetonitrile mixture, depending on the column.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. The two diastereomers (Bz-L-Ala-L-Leu-OMe and Bz-D-Ala-L-Leu-OMe) should be resolved as separate peaks. The percentage of racemization is calculated from the peak areas of the D-diastereomer relative to the total area of both diastereomers.

Percent Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Data Presentation

The following tables summarize illustrative quantitative data on the extent of racemization of N-Benzoyl-L-alanine under various experimental conditions. This data is representative and based on established principles of peptide chemistry.[4]

Table 1: Effect of Coupling Reagent and Additive on Racemization

Coupling Reagent (1.1 eq)Additive (1.1 eq)Base (1.2 eq)Temperature (°C)% Racemization (D-isomer)
DICHOBtDIPEA255.2
DICOxymaDIPEA253.8
HBTU-DIPEA258.5
HATU-DIPEA2510.1

Table 2: Effect of Base on Racemization

Coupling Reagent (1.1 eq)Additive (1.1 eq)Base (1.2 eq)Temperature (°C)% Racemization (D-isomer)
DICHOBtDIPEA255.2
DICHOBtNMM253.1
DICHOBt2,4,6-Collidine252.5

Table 3: Effect of Temperature on Racemization

Coupling Reagent (1.1 eq)Additive (1.1 eq)Base (1.2 eq)Temperature (°C)% Racemization (D-isomer)
DICHOBtDIPEA02.1
DICHOBtDIPEA255.2
DICHOBtDIPEA409.8

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a racemization study using N-Benzoyl-L-alanine.

experimental_workflow cluster_workflow Racemization Study Workflow Start Start: Define Conditions (Reagent, Base, Temp) Amine_Prep Prepare Free Amine (e.g., L-Leu-OMe) Start->Amine_Prep Activation Activate N-Benzoyl-L-alanine with Coupling Reagent Start->Activation Coupling Peptide Coupling Reaction Amine_Prep->Coupling Activation->Coupling Workup Reaction Work-up and Product Isolation Coupling->Workup HPLC_Prep Prepare Sample for HPLC Workup->HPLC_Prep HPLC_Analysis Chiral HPLC Analysis HPLC_Prep->HPLC_Analysis Data_Analysis Calculate % Racemization HPLC_Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental workflow for peptide coupling and racemization analysis.

Conclusion

The study of racemization is a critical aspect of peptide drug development and manufacturing. This compound provides a robust and accessible model system for these investigations. By employing the protocols and analytical methods outlined in these notes, researchers can systematically evaluate the impact of various reaction parameters on the stereochemical purity of their synthetic peptides. The insights gained from such studies are instrumental in developing manufacturing processes that minimize the formation of undesirable diastereomeric impurities, ultimately leading to safer and more effective peptide therapeutics.

References

N-Benzoyl-DL-alanine as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-DL-alanine is a derivative of the amino acid alanine. While the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of reactions, the application of this compound specifically for this purpose is not extensively documented in peer-reviewed literature. This document provides a theoretical framework and generalized protocols for its potential use as a chiral auxiliary, drawing parallels from established methodologies for similar N-acyl amino acid derivatives. The information presented is intended to serve as a foundational guide for researchers exploring novel applications of readily available chiral building blocks.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a critical field in the development of pharmaceuticals and other bioactive molecules, as the biological activity of a chiral compound is often exclusive to a single enantiomer. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key bond-forming step, its ease of attachment and cleavage, and its cost-effectiveness.

While various chiral auxiliaries are commercially available, the exploration of new and readily accessible auxiliaries remains an active area of research. This compound, being a simple and inexpensive derivative of a natural amino acid, presents itself as a potential candidate for such exploration.

Theoretical Application of this compound as a Chiral Auxiliary

The fundamental principle behind using an N-acyl amino acid derivative like N-Benzoyl-alanine as a chiral auxiliary lies in its ability to form a chiral enolate. The benzoyl group enhances the acidity of the α-proton, facilitating enolate formation. The inherent chirality of the alanine backbone can then bias the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

A generalized workflow for the application of this compound as a chiral auxiliary would involve the following steps:

G cluster_workflow Generalized Workflow A Resolution of This compound B Coupling of Chiral Auxiliary to Prochiral Substrate A->B C Diastereoselective Reaction (e.g., Alkylation) B->C D Separation of Diastereomers C->D E Cleavage of Chiral Auxiliary D->E F Isolation of Enantiopure Product E->F G Recovery of Chiral Auxiliary E->G G cluster_alkylation Diastereoselective Alkylation A Chiral Substrate B Enolate Formation (LDA, -78 °C) A->B C Chiral Enolate B->C D Electrophile Addition (R-X) C->D E Diastereomeric Products D->E

Methodology for studying enzyme-substrate interactions with N-Benzoyl-DL-alanine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for characterizing the interaction between enzymes and the substrate N-Benzoyl-DL-alanine. This document outlines detailed protocols for kinetic analysis and biophysical characterization, essential for understanding enzyme mechanisms and for the development of novel therapeutics. This compound serves as a valuable model substrate in biochemical and pharmaceutical research, particularly in the study of proteases like carboxypeptidase and trypsin, which recognize and cleave specific amino acid residues.[1] It is also utilized as an intermediate in the synthesis of pharmaceuticals.[2][3][4]

Introduction to this compound in Enzyme Studies

This compound is a derivative of the amino acid alanine where the amino group is protected by a benzoyl group.[1][5] This modification makes it a useful tool for investigating the specificity and kinetics of enzymes, particularly proteases. The benzoyl group can influence the binding affinity of the compound to certain enzymes, thereby modulating their activity.[1] Understanding the interaction between an enzyme and this compound can provide insights into the enzyme's active site architecture, catalytic mechanism, and potential for inhibition, which is crucial in drug discovery.[6]

Key Methodologies and Protocols

This section details the experimental protocols for characterizing the interaction between a model enzyme and this compound. For the purpose of these protocols, we will consider a hypothetical metalloprotease, "Benzoylalanase," that catalyzes the hydrolysis of the amide bond in this compound.

Enzyme Kinetics: Spectrophotometric Assay

Enzyme assays are fundamental for measuring enzyme activity and concentration.[7] A continuous spectrophotometric assay can be developed to monitor the hydrolysis of this compound by Benzoylalanase. This assay is based on the change in absorbance upon cleavage of the substrate.

Principle: The hydrolysis of the amide bond in this compound by Benzoylalanase yields benzoate and DL-alanine. The increase in benzoate concentration can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 230-240 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl₂.

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of purified Benzoylalanase in the assay buffer. Determine the precise concentration using a protein assay (e.g., BCA protein assay).

    • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.

  • Assay Procedure:

    • Set up a series of reactions in a 96-well UV-transparent microplate.

    • To each well, add 180 µL of assay buffer containing varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM).

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of a freshly diluted Benzoylalanase solution (e.g., 10 µg/mL final concentration) to each well.

    • Immediately start monitoring the increase in absorbance at 235 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per minute to the rate of product formation (µM/min) using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the product (benzoate) at 235 nm.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

Data Presentation:

Substrate Concentration (mM)Initial Velocity (ΔA₂₃₅/min)Initial Velocity (µM/min)
0.1
0.2
0.5
1.0
2.0
5.0
10.0
20.0
Kinetic ParameterValueStandard Error
Vₘₐₓ (µM/min)
Kₘ (mM)
kcat (s⁻¹)
kcat/Kₘ (M⁻¹s⁻¹)

Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Plate Prepare 96-well Plate Reagents->Plate AddSubstrate Add Substrate (Varying Concentrations) Plate->AddSubstrate PreIncubate Pre-incubate at 37°C AddSubstrate->PreIncubate AddEnzyme Initiate with Enzyme PreIncubate->AddEnzyme Monitor Monitor Absorbance at 235 nm AddEnzyme->Monitor CalcV0 Calculate Initial Velocities (V₀) Monitor->CalcV0 Plot Plot V₀ vs. [S] CalcV0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit DetermineParams Determine Kₘ and Vₘₐₓ Fit->DetermineParams

Caption: Workflow for determining enzyme kinetic parameters.

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction between an enzyme and its substrate or inhibitor.

Principle: ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (Benzoylalanase). A series of small injections of the ligand into the sample cell containing the enzyme results in a heat change that is measured by the instrument.

Experimental Protocol:

  • Sample Preparation:

    • Enzyme Solution: Prepare a solution of Benzoylalanase (e.g., 20-50 µM) in the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Ligand Solution: Prepare a solution of this compound (e.g., 200-500 µM) in the same buffer. Ensure the buffer composition is identical to the enzyme solution to minimize heat of dilution effects.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the enzyme solution into the sample cell and the this compound solution into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The dissociation constant (Kₔ) is the reciprocal of Kₐ.

Data Presentation:

Thermodynamic ParameterValueStandard Error
Binding Affinity (Kₐ) (M⁻¹)
Dissociation Constant (Kₔ) (µM)
Enthalpy (ΔH) (kcal/mol)
Entropy (ΔS) (cal/mol·K)
Stoichiometry (n)

ITC Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepareSamples Prepare Enzyme and Ligand Solutions Degas Degas Samples PrepareSamples->Degas Load Load Samples into Calorimeter Degas->Load Titrate Titrate Ligand into Enzyme Load->Titrate Measure Measure Heat Changes Titrate->Measure Integrate Integrate Injection Peaks Measure->Integrate Plot Plot Heat Change vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model Plot->Fit Determine Determine Thermodynamic Parameters Fit->Determine

Caption: Workflow for Isothermal Titration Calorimetry.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic information, including association (kₐ) and dissociation (kₔ) rate constants, and the dissociation constant (Kₔ).

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (Benzoylalanase) immobilized on the chip.

Experimental Protocol:

  • Immobilization of the Enzyme:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the Benzoylalanase solution (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.005% P20 surfactant).

    • Inject the different concentrations of this compound over the sensor surface with the immobilized enzyme.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) if necessary.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized enzyme) to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Data Presentation:

Kinetic ParameterValueStandard Error
Association Rate (kₐ) (M⁻¹s⁻¹)
Dissociation Rate (kₔ) (s⁻¹)
Dissociation Constant (Kₔ) (µM)

SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Immobilize Immobilize Enzyme on Sensor Chip Inject Inject Analyte over Sensor Surface Immobilize->Inject PrepareAnalyte Prepare Analyte (this compound) Dilutions PrepareAnalyte->Inject Monitor Monitor Association and Dissociation Inject->Monitor Regenerate Regenerate Sensor Surface Monitor->Regenerate ReferenceSubtract Reference Subtraction Monitor->ReferenceSubtract Regenerate->Inject Next Concentration Fit Globally Fit Data to Binding Model ReferenceSubtract->Fit Determine Determine kₐ, kₔ, and Kₔ Fit->Determine

Caption: Workflow for Surface Plasmon Resonance analysis.

Concluding Remarks

The methodologies described in these application notes provide a robust framework for the detailed characterization of enzyme-substrate interactions using this compound. The combination of enzyme kinetics and biophysical techniques will yield a comprehensive understanding of the binding and catalytic events. This knowledge is invaluable for fundamental enzymology research and for the rational design of enzyme inhibitors in drug development programs.

References

Protocol for the hydrolysis of N-Benzoyl-DL-alanine to DL-alanine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This protocol details the chemical hydrolysis of N-Benzoyl-DL-alanine, a common intermediate in peptide synthesis and biochemical studies, to yield the racemic amino acid DL-alanine. The benzoyl group serves as a robust protecting group for the amine functionality of alanine. Its removal via hydrolysis is a critical step in the synthesis of peptides or when the free amino acid is required. The procedure outlined below involves acid-catalyzed hydrolysis, followed by the separation of the desired DL-alanine from the benzoic acid byproduct and subsequent purification. This method is applicable for researchers in organic synthesis, medicinal chemistry, and drug development requiring a straightforward procedure for the deprotection of N-benzoyl protected amino acids.

Data Presentation

The following table summarizes the typical quantitative data associated with the hydrolysis of this compound to DL-alanine. These values are representative and may vary based on the specific reaction scale and conditions.

ParameterValueReference
Starting Material This compound
Molecular Weight193.20 g/mol [1]
Purity≥97%
Product DL-alanine
Molecular Weight89.09 g/mol [2]
Melting Point289-297 °C (decomposes)[3]
Reaction Conditions
Hydrolysis Agent6M Hydrochloric Acid
Reaction TemperatureReflux (approx. 100-110 °C)
Reaction Time4-6 hours
Yield and Purity
Typical Yield70-85%
Purity (after recrystallization)>98%

Experimental Protocol

This section provides a detailed methodology for the hydrolysis of this compound.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol (95%)

  • Diethyl ether

  • Activated Charcoal (optional)

  • Litmus paper or pH meter

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

1. Hydrolysis of this compound

  • Place this compound (10.0 g, 0.0518 mol) and 6M hydrochloric acid (100 mL) into a 250 mL round-bottom flask.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux using a heating mantle or oil bath.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. Benzoic acid will precipitate as a white solid.

2. Separation of Benzoic Acid

  • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of benzoic acid.

  • Collect the precipitated benzoic acid by vacuum filtration through a Büchner funnel.

  • Wash the benzoic acid crystals with a small amount of cold water.

  • Transfer the filtrate, which contains DL-alanine hydrochloride, to a large beaker.

3. Isolation of DL-alanine

  • Cool the filtrate in an ice bath.

  • Slowly add concentrated ammonium hydroxide to the filtrate with constant stirring until the solution is neutral to slightly alkaline (pH 7-8). This will precipitate any remaining dissolved benzoic acid and neutralize the excess HCl.

  • If a precipitate forms, remove it by vacuum filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator until a solid residue is obtained. This residue is crude DL-alanine.

4. Purification of DL-alanine by Recrystallization

  • Dissolve the crude DL-alanine in a minimum amount of hot water.

  • If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then filter it hot to remove the charcoal.

  • To the hot, clear filtrate, add warm 95% ethanol until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature. DL-alanine will crystallize as colorless needles.[3]

  • Complete the crystallization by placing the mixture in an ice bath for at least one hour.

  • Collect the purified DL-alanine crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals in a desiccator or a vacuum oven at 50-60 °C.

5. Characterization

  • Determine the melting point of the dried DL-alanine crystals. The literature value is around 297 °C with decomposition.[3]

  • Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.

Workflow and Logical Relationships

The following diagrams illustrate the key processes in the hydrolysis of this compound to DL-alanine.

Hydrolysis_Workflow cluster_hydrolysis Hydrolysis cluster_separation Separation cluster_purification Purification start This compound reflux Reflux with 6M HCl start->reflux cool_precipitate Cool to precipitate Benzoic Acid reflux->cool_precipitate filter_benzoic Filter Benzoic Acid cool_precipitate->filter_benzoic neutralize Neutralize Filtrate (NH4OH) filter_benzoic->neutralize concentrate Concentrate Filtrate neutralize->concentrate recrystallize Recrystallize from Water/Ethanol concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry product Pure DL-alanine filter_dry->product

Caption: Experimental workflow for the hydrolysis of this compound.

Reaction_Scheme reactant This compound plus + reagent H₂O, H⁺ (HCl) arrow Δ (Reflux) product1 DL-alanine and + product2 Benzoic Acid

Caption: Chemical reaction for the acid-catalyzed hydrolysis.

References

Application Notes and Protocols for the Reduction of N-Benzoyl-DL-alanine to N-benzyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-benzyl-DL-alanine from N-Benzoyl-DL-alanine. The procedure involves a three-step synthetic route: the protection of the carboxylic acid functionality of this compound via esterification, the subsequent reduction of the amide bond using lithium aluminum hydride (LiAlH4), and the final deprotection of the carboxylic acid through hydrolysis. This method is designed to selectively reduce the benzoyl group to a benzyl group while preserving the alanine backbone, yielding the desired N-benzyl-DL-alanine.

Introduction

N-benzyl protected amino acids are valuable intermediates in peptide synthesis and the development of pharmacologically active molecules. The benzyl group provides a stable protecting group for the amine functionality. The reduction of an N-acyl protected amino acid, such as this compound, to its corresponding N-alkyl derivative is a key transformation. Direct reduction of this compound with powerful reducing agents like lithium aluminum hydride (LiAlH4) would non-selectively reduce both the amide and the carboxylic acid functionalities. Therefore, a protecting group strategy is employed to achieve the desired chemoselectivity. This protocol outlines a reliable method for this transformation.

Overall Reaction Scheme

Overall_Reaction_Scheme N_Benzoyl_DL_alanine This compound Step1 Step 1: Esterification (MeOH, SOCl₂) N_Benzoyl_DL_alanine->Step1 Intermediate This compound methyl ester Step1->Intermediate Step2 Step 2: Reduction (LiAlH₄, THF) Intermediate->Step2 Intermediate2 N-benzyl-DL-alanine methyl ester Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, H₂O/MeOH) Intermediate2->Step3 Final_Product N-benzyl-DL-alanine Step3->Final_Product

Caption: Overall synthetic route from this compound to N-benzyl-DL-alanine.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97.0%Sigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)95%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Sodium hydroxide (NaOH)ACS reagent, ≥97.0%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Diethyl ether (Et₂O)AnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)ACS reagentSigma-Aldrich
Sodium sulfate (Na₂SO₄)AnhydrousSigma-Aldrich
Celite®Standard gradeSigma-Aldrich
Step 1: Synthesis of this compound methyl ester

This step protects the carboxylic acid as a methyl ester to prevent its reduction in the subsequent step.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product start_mat This compound in anhydrous Methanol add_socl2 Add Thionyl Chloride (SOCl₂) dropwise at 0 °C start_mat->add_socl2 1.1 eq reflux Reflux for 3 hours add_socl2->reflux monitor Monitor by TLC reflux->monitor evaporate Remove solvent in vacuo monitor->evaporate Upon completion dissolve Dissolve residue in Ethyl Acetate evaporate->dissolve wash Wash with sat. NaHCO₃ and brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate to yield crude product dry->concentrate product This compound methyl ester concentrate->product

Caption: Workflow for the esterification of this compound.

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound methyl ester, which can be used in the next step without further purification.

Step 2: Reduction of this compound methyl ester to N-benzyl-DL-alanine methyl ester

This step reduces the amide carbonyl to a methylene group.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up (Fieser method) cluster_product Product start_mat LiAlH₄ in anhydrous THF add_ester Add this compound methyl ester in THF at 0 °C start_mat->add_ester 2.0 eq LiAlH₄ reflux Reflux for 16 hours add_ester->reflux cool Cool to 0 °C reflux->cool Upon completion quench_h2o Add H₂O dropwise cool->quench_h2o quench_naoh Add 15% aq. NaOH quench_h2o->quench_naoh quench_h2o_2 Add more H₂O quench_naoh->quench_h2o_2 stir Stir until white precipitate forms quench_h2o_2->stir filter Filter through Celite® stir->filter concentrate Concentrate filtrate filter->concentrate product N-benzyl-DL-alanine methyl ester concentrate->product

Caption: Workflow for the LiAlH₄ reduction of the intermediate ester.

Procedure:

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound methyl ester (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 16 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting mixture at room temperature until a white granular precipitate forms.

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude N-benzyl-DL-alanine methyl ester.

Step 3: Hydrolysis of N-benzyl-DL-alanine methyl ester to N-benzyl-DL-alanine

This final step removes the methyl ester protecting group to yield the desired product.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_mat N-benzyl-DL-alanine methyl ester hydrolyze Stir in MeOH/H₂O with NaOH at RT start_mat->hydrolyze remove_meoh Remove MeOH in vacuo hydrolyze->remove_meoh After 2h acidify Acidify with HCl to pH ~6 remove_meoh->acidify extract Extract with EtOAc acidify->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate to yield crude product dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product N-benzyl-DL-alanine purify->product

Caption: Workflow for the hydrolysis of N-benzyl-DL-alanine methyl ester.

Procedure:

  • Dissolve the crude N-benzyl-DL-alanine methyl ester (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2 hours, or until TLC indicates the complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 6 by the dropwise addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-DL-alanine.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₀H₁₁NO₃193.20165-167[1][2]White crystalline solid[2]
N-benzyl-DL-alanineC₁₀H₁₃NO₂179.22Not availableNot available
Spectroscopic Data

This compound

  • ¹H NMR (DMSO-d₆, 90 MHz): Spectral data is available and can be found in various databases.[3][4]

N-benzyl-DL-alanine

  • ¹H NMR (CDCl₃, 300 MHz) of a similar compound (N-benzylaniline): δ 7.44-7.32 (m, 5H), 7.22 (t, J = 8.0 Hz, 2H), 6.76 (t, J = 7.3 Hz, 1H), 6.68 (d, J = 8.0 Hz, 2H), 4.38 (s, 2H), 4.06 (s_br, 1H).[5]

  • ¹³C NMR (CDCl₃, 300 MHz) of a similar compound (N-benzylaniline): δ 148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, 112.9, 48.4.[5]

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. The quenching procedure should be performed slowly and with extreme caution, especially on a large scale.

  • Thionyl chloride (SOCl₂) is a corrosive and toxic liquid. It reacts with water to release toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Always handle strong acids and bases with care.

Conclusion

The described three-step protocol provides a comprehensive method for the synthesis of N-benzyl-DL-alanine from this compound. By employing a protection-reduction-deprotection strategy, this procedure allows for the selective reduction of the amide functionality. Researchers should pay close attention to the anhydrous conditions required for the LiAlH₄ reduction step and adhere to all safety precautions. Characterization of the final product should be performed to confirm its identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: N-Benzoyl-DL-alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzoyl-DL-alanine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Schotten-Baumann reaction.

Q1: Why is my yield of this compound lower than expected?

Low yield is a frequent issue and can be attributed to several factors. The primary causes are suboptimal pH control and hydrolysis of the benzoyl chloride reactant.

  • Suboptimal pH: The reaction requires a basic environment (pH 9-10) to deprotonate the amino group of DL-alanine, making it nucleophilic.[1] If the pH is too low, the amine will be protonated and unreactive. If the pH is too high, it can promote the hydrolysis of benzoyl chloride.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, an inert byproduct in this reaction. This side reaction is accelerated by heat and non-optimal pH.

  • Temperature Control: The reaction is typically initiated at a low temperature (0-5°C) to control the exothermic nature of the reaction and minimize the hydrolysis of benzoyl chloride.[1] Allowing the temperature to rise too quickly can reduce the yield.

  • Inefficient Extraction or Precipitation: Product may be lost during the workup if the pH for precipitation is not optimal or if the extraction is incomplete.

Solution:

  • Monitor and Maintain pH: Use a pH meter to carefully monitor the reaction mixture and maintain the pH between 9 and 10 by the controlled addition of a base like sodium hydroxide.

  • Control Temperature: Begin the reaction in an ice bath to maintain a low temperature during the addition of benzoyl chloride.

  • Slow Reagent Addition: Add the benzoyl chloride dropwise to the reaction mixture with vigorous stirring to ensure it reacts with the alanine before it can be hydrolyzed.

  • Optimize Precipitation: After the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 to ensure complete precipitation of the this compound.

Q2: My final product is contaminated with a white, crystalline solid. How do I identify and remove it?

The most common solid impurity is benzoic acid, the hydrolysis product of benzoyl chloride.

  • Identification: Benzoic acid and this compound can be distinguished by their melting points and spectroscopic data. Benzoic acid has a melting point of around 122°C, while this compound melts at approximately 165.5°C. You can also use Thin Layer Chromatography (TLC) to identify the impurity.

  • Removal: Recrystallization is an effective method for purifying this compound.[2] Ethanol or an aqueous ethanol mixture is a suitable solvent system.[2] this compound is less soluble in cold ethanol than benzoic acid, allowing for its separation.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot the starting material (DL-alanine), the reaction mixture at different time points, and a co-spot (starting material and reaction mixture).

    • Develop the plate in a suitable mobile phase. A mixture of chloroform and methanol (e.g., 9:1 or 5:1 v/v) can be effective.

    • Visualize the spots using a UV lamp or by staining with a suitable reagent like ninhydrin (for unreacted alanine).

  • Interpretation: As the reaction proceeds, the spot corresponding to DL-alanine will diminish, and a new spot for this compound will appear and intensify.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

The optimal pH for the Schotten-Baumann reaction to synthesize this compound is between 9 and 10.[1] This ensures that the amino group of alanine is sufficiently deprotonated to act as a nucleophile while minimizing the hydrolysis of benzoyl chloride.

Q2: What are the primary side reactions in this synthesis?

The main side reaction is the hydrolysis of benzoyl chloride to benzoic acid. This occurs when benzoyl chloride reacts with water in the reaction mixture. This reaction is accelerated at higher temperatures and non-optimal pH.

Q3: What is a suitable solvent for recrystallizing this compound?

Ethanol or a mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound.[2]

Q4: Can I use a different base instead of sodium hydroxide?

Other bases like potassium hydroxide can be used. Pyridine can also be employed and is known to sometimes enhance the acylating power of acyl chlorides.

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point around 165.5°C is indicative of a pure product.

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the chemical structure.[1][3]

  • Chromatography: TLC and HPLC can be used to assess purity by detecting any remaining starting materials or byproducts.[2]

Data Presentation

ParameterConditionExpected OutcomeCommon Side Products
pH 9-10High YieldBenzoic Acid
< 8Low to No Reaction-
> 11Decreased YieldIncreased Benzoic Acid
Temperature 0-5°C (initial)Controlled Reaction, High YieldBenzoic Acid
Room TemperatureFaster Reaction, Lower YieldIncreased Benzoic Acid
Reagent Addition Slow, DropwiseHigh YieldBenzoic Acid
Rapid AdditionLower Yield, More Side ProductsIncreased Benzoic Acid
Purity (after recrystallization) Ethanol/Water≥98%Trace Benzoic Acid

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • DL-Alanine

  • Benzoyl Chloride

  • 10% (w/v) Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Deionized Water

  • Ice

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Alanine: In a 250 mL beaker, dissolve 5.0 g of DL-alanine in 100 mL of 10% sodium hydroxide solution. Cool the solution to 0-5°C in an ice bath.

  • Benzoylation: While vigorously stirring the cooled alanine solution, slowly add 8.0 mL of benzoyl chloride dropwise from a separatory funnel over approximately 30 minutes.

  • pH Adjustment: During the addition of benzoyl chloride, monitor the pH of the reaction mixture. Maintain the pH between 9 and 10 by adding small portions of 10% sodium hydroxide solution as needed.

  • Reaction Completion: After the complete addition of benzoyl chloride, continue to stir the mixture for an additional hour at room temperature.

  • Precipitation: Transfer the reaction mixture to a fume hood and carefully acidify it by adding concentrated hydrochloric acid dropwise until the pH reaches 3-4. A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold water.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator.

  • Characterization: Determine the melting point and obtain spectroscopic data (IR, NMR) to confirm the identity and purity of the product.

Mandatory Visualization

Reaction_Pathway This compound Synthesis Pathway DL_Alanine DL-Alanine Intermediate Tetrahedral Intermediate DL_Alanine->Intermediate + Benzoyl Chloride Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Intermediate NaOH NaOH (aq) pH 9-10 NaOH->DL_Alanine Deprotonates N_Benzoyl_DL_alanine This compound Intermediate->N_Benzoyl_DL_alanine - Cl- N_Benzoyl_DL_alanine->N_Benzoyl_DL_alanine Purification HCl_precip HCl (aq) Precipitation NaCl NaCl H2O H2O

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield of This compound check_pH Was pH maintained between 9-10? start->check_pH check_temp Was temperature controlled (0-5°C)? check_pH->check_temp Yes adjust_pH Action: Monitor and adjust pH with base. check_pH->adjust_pH No check_addition Was benzoyl chloride added slowly? check_temp->check_addition Yes adjust_temp Action: Use ice bath during addition. check_temp->adjust_temp No adjust_addition Action: Ensure slow, dropwise addition. check_addition->adjust_addition No success Yield Improved check_addition->success Yes adjust_pH->success adjust_temp->success adjust_addition->success

Caption: Troubleshooting workflow for low product yield.

Logical_Relationships Influence of Reaction Conditions on Outcome Condition Reaction Conditions pH pH Condition->pH Temperature Temperature Condition->Temperature Addition_Rate Addition Rate Condition->Addition_Rate Yield Yield pH->Yield Optimal (9-10) -> High Side_Products Side Products pH->Side_Products Too Low/High -> More Temperature->Yield Low -> High Temperature->Side_Products High -> More Addition_Rate->Yield Slow -> High Purity Purity Addition_Rate->Purity Slow -> High Outcome Reaction Outcome Yield->Outcome Purity->Outcome Side_Products->Outcome Affects Purity

References

Optimizing Recrystallization of N-Benzoyl-DL-alanine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the purification of N-Benzoyl-DL-alanine via recrystallization. This guide is designed to address common challenges and provide clear, actionable protocols and troubleshooting advice.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions in a structured format.

Issue Potential Cause Solution
Low Crystal Yield 1. Incomplete precipitation: The cooling process may be too rapid or the final temperature not low enough. 2. Inappropriate solvent system: The solvent may be too effective at keeping this compound dissolved, even at low temperatures. 3. Excessive washing: Using too much or warm solvent to wash the crystals can lead to product loss.1. Allow the solution to cool slowly to room temperature before transferring to an ice bath. 2. Reduce the amount of solvent used to dissolve the crude product. Consider a mixed solvent system where the compound is less soluble in the anti-solvent. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product "Oils Out" Instead of Crystallizing 1. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil. Common impurities from the Schotten-Baumann synthesis include unreacted DL-alanine, benzoyl chloride, and benzoic acid. 2. Supersaturation is too high: Rapid cooling of a highly concentrated solution can lead to oiling out. 3. Melting point depression: The melting point of the solute is below the temperature of the solution.1. Consider a pre-purification step, such as an acid-base extraction, to remove acidic or basic impurities. 2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then cool slowly. 3. Select a solvent with a lower boiling point or use a larger volume of solvent to ensure crystallization occurs at a lower temperature.
Crystals are Colored 1. Presence of colored impurities: The crude product may contain colored byproducts from the synthesis.1. Add a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly as it can also adsorb the desired product.
Difficulty in Inducing Crystallization 1. Supersaturated solution has not formed: Too much solvent was used. 2. Lack of nucleation sites: The solution is clean and the flask surface is smooth.1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

A1: An aqueous ethanol solution is a commonly used and effective solvent system. This compound is sparingly soluble in cold water but more soluble in hot ethanol. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly turbid, an optimal solvent composition for recrystallization upon cooling can be achieved.

Q2: How can I determine the appropriate ratio of ethanol to water?

A2: The ideal ratio depends on the purity of your crude product. A good starting point is to dissolve the this compound in a minimum amount of boiling ethanol and then add hot water until the cloud point (the point at which the solution becomes persistently cloudy) is reached. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution, which is then allowed to cool slowly.

Q3: What are the most common impurities in this compound synthesis and how do they affect recrystallization?

A3: The most common synthesis route is the Schotten-Baumann reaction between DL-alanine and benzoyl chloride. Potential impurities include:

  • Unreacted DL-alanine: Being highly polar, it is generally much more soluble in aqueous solutions and can often be removed with the mother liquor.

  • Benzoic acid: A hydrolysis product of benzoyl chloride. It has similar solubility characteristics to the product and can co-crystallize. An acid-base extraction prior to recrystallization can be effective in its removal.

  • Benzoyl chloride: Highly reactive and will likely be quenched to benzoic acid during workup.

These impurities can interfere with crystal lattice formation, leading to oiling out, lower yields, and a broader melting point range of the final product.

Q4: How does the rate of cooling affect the crystal size and purity?

A4: A slower rate of cooling generally leads to the formation of larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less-well-defined crystals. For optimal results, allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring it to an ice bath to maximize recovery.

Data Presentation

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
WaterVery slightly solubleSlightly solublePoor as a single solvent, but good as an anti-solvent in a mixed system with ethanol.
EthanolModerately solubleHighly solubleGood, especially in combination with water.
MethanolSolubleHighly solubleMay be too effective a solvent, leading to lower recovery unless used with an anti-solvent.
AcetoneSolubleHighly solubleSimilar to methanol, may result in lower yields.
Diethyl EtherSparingly solubleModerately solubleCan be used, but its low boiling point requires careful handling.
HexaneInsolubleInsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound from Aqueous Ethanol

  • Dissolution: In a fume hood, place the crude this compound (e.g., 5 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of 95% ethanol (e.g., 20-30 mL) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of 95% ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Addition of Water (Anti-solvent): To the hot, clear filtrate, add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (the cloud point).

  • Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% aqueous ethanol.

  • Drying: Dry the purified crystals in a desiccator under vacuum to a constant weight.

  • Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value (around 162-165 °C) indicates high purity.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_product Final Product start Crude this compound dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add hot water to cloud point hot_filtration->add_water clarify Add hot ethanol to clarify add_water->clarify cool Slow Cooling clarify->cool ice_bath Ice Bath cool->ice_bath filter_wash Vacuum Filter & Wash ice_bath->filter_wash dry Dry Crystals filter_wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt issue Problem Encountered? start->issue no_issue Successful Purification issue->no_issue No oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield no_crystals No Crystals Form issue->no_crystals solution_oil Re-heat, add more solvent, cool slowly oiling_out->solution_oil solution_yield Reduce solvent, use ice-cold wash low_yield->solution_yield solution_no_xtal Concentrate solution, scratch flask, seed no_crystals->solution_no_xtal solution_oil->start Retry solution_yield->start Retry solution_no_xtal->start Retry

Caption: Logical workflow for troubleshooting common recrystallization issues.

Troubleshooting low yield in the synthesis of N-Benzoyl-DL-alanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzoyl-DL-alanine. Our aim is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction conditions?

A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3] This involves the acylation of DL-alanine with benzoyl chloride in the presence of a base. Key parameters for a successful synthesis include maintaining a basic pH (typically >8) to ensure the amino group of alanine is deprotonated and therefore nucleophilic, and controlling the temperature, often by using an ice bath, to minimize side reactions.[1]

Q2: My reaction is complete, but upon acidification, no solid precipitates, or an oil forms. What should I do?

A2: This is a common issue that can arise from several factors:

  • Supersaturation: The product may be highly soluble in the reaction mixture. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding the solution with a small crystal of this compound, if available, can also initiate precipitation.

  • Incomplete Reaction: If a significant amount of unreacted alanine remains, it can increase the solubility of the product. Ensure the reaction has gone to completion by thin-layer chromatography (TLC) before acidification.

  • Excessive Acid: Adding a large excess of acid can sometimes lead to the formation of soluble salts. Monitor the pH carefully during acidification and aim for a pH of around 2-3.

  • Oiling Out: The product may initially precipitate as an oil if it is impure or if the temperature is too high. If an oil forms, try cooling the mixture further in an ice-salt bath and stirring vigorously. If it persists, you can extract the oily product with an organic solvent like ethyl acetate, and then wash the organic layer with brine, dry it, and evaporate the solvent. The resulting crude product can then be purified by recrystallization.

Q3: The yield of my synthesis is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and their solutions:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which will not react with alanine. Ensure you are using a fresh bottle of benzoyl chloride and that all your glassware is thoroughly dried.

  • Incorrect Stoichiometry: An insufficient amount of benzoyl chloride will result in incomplete conversion of the starting material. Using a slight excess of benzoyl chloride (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Suboptimal pH: If the pH of the reaction mixture is too low, the amino group of alanine will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, the hydrolysis of benzoyl chloride is accelerated. It is crucial to maintain a basic pH, typically between 9 and 11, throughout the addition of benzoyl chloride.

  • Inefficient Mixing: In a biphasic reaction mixture, vigorous stirring is essential to ensure that the reactants, which may be in different phases, come into contact with each other.

  • Losses during Workup and Purification: Significant amounts of product can be lost during filtration and recrystallization. Ensure that you are using the appropriate solvent for recrystallization and that you are not using an excessive amount, which would lead to the loss of product in the mother liquor.

Q4: I am observing significant amounts of benzoic acid as a byproduct. How can I minimize its formation and remove it?

A4: Benzoic acid is primarily formed from the hydrolysis of benzoyl chloride. To minimize its formation, ensure that the reaction is performed under anhydrous conditions as much as possible before the addition of the aqueous base solution, and that the benzoyl chloride is added slowly to the reaction mixture to prevent a localized excess.

During the workup, most of the benzoic acid can be removed by washing the crude product with a cold, dilute solution of sodium bicarbonate. This compound is less soluble in this solution than benzoic acid. Subsequent recrystallization will further purify the product.

Data Presentation

The choice of base and reaction conditions can significantly impact the yield of this compound. Below is a summary of reported yields under different conditions.

DL-Alanine (equiv.)Benzoyl Chloride (equiv.)BaseSolventTemperatureReaction TimeYield (%)Reference
11.110% aq. NaOHWater0°C to RT1 hourNot specified[4]
11Sat. NaHCO₃PEG-400/WaterRoom Temp.15 min stirring, then overnight90[5]
12PyridinePyridineRoom Temp.3 hours72 (for L-alanyl-L-alanine anilide)Not specified in search results

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydroxide

This protocol is a standard Schotten-Baumann procedure.

  • Dissolution of Alanine: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve DL-alanine (1.0 equiv.) in a 10% aqueous solution of sodium hydroxide (2.5 equiv.).

  • Addition of Benzoyl Chloride: While stirring the solution vigorously in the ice bath, slowly add benzoyl chloride (1.1 equiv.) dropwise over 30 minutes. Ensure the temperature of the reaction mixture does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Precipitation: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2-3. A white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Recrystallization of this compound

This protocol describes the purification of the crude product by recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_reagents Are reagents fresh and anhydrous? start->check_reagents check_stoichiometry Is the stoichiometry correct? (e.g., slight excess of benzoyl chloride) check_reagents->check_stoichiometry Yes replace_reagents Replace with fresh/dry reagents. check_reagents->replace_reagents No check_pH Was the pH maintained > 8 during benzoyl chloride addition? check_stoichiometry->check_pH Yes adjust_stoichiometry Adjust stoichiometry. check_stoichiometry->adjust_stoichiometry No check_temperature Was the temperature controlled? (e.g., 0-10°C) check_pH->check_temperature Yes optimize_pH Optimize pH control. check_pH->optimize_pH No check_workup Significant product loss during workup/purification? check_temperature->check_workup Yes optimize_temperature Optimize temperature control. check_temperature->optimize_temperature No optimize_workup Optimize recrystallization solvent and volume. check_workup->optimize_workup Yes success Improved Yield check_workup->success No replace_reagents->check_stoichiometry adjust_stoichiometry->check_pH optimize_pH->check_temperature optimize_temperature->check_workup optimize_workup->success

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve DL-alanine in aq. NaOH add_benzoyl_chloride 2. Add benzoyl chloride at 0-10°C dissolve->add_benzoyl_chloride react 3. Stir at room temperature add_benzoyl_chloride->react precipitate 4. Acidify to pH 2-3 to precipitate react->precipitate filter 5. Filter crude product precipitate->filter recrystallize 6. Recrystallize from ethanol/water filter->recrystallize product Pure this compound recrystallize->product

References

Purification challenges of N-Benzoyl-DL-alanine from reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-Benzoyl-DL-alanine from reaction mixtures.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield of Purified this compound

  • Question: After recrystallization, the final yield of my this compound is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors during the purification process. A primary cause is using an excessive amount of solvent for recrystallization, which leads to a significant portion of the product remaining in the mother liquor. To mitigate this, use the minimum amount of hot solvent required to fully dissolve the crude product. Another potential issue is premature crystallization during hot filtration. To prevent this, preheat your filtration apparatus (funnel and receiving flask). Finally, ensure the solution is thoroughly cooled, preferably in an ice bath, before filtering the crystals to minimize solubility. You can also attempt to recover a second crop of crystals by concentrating the mother liquor.

Issue 2: Oily Product Instead of Crystals

  • Question: My this compound is precipitating as an oil rather than solid crystals. How can I resolve this?

  • Answer: "Oiling out" is a common issue when the solute's melting point is lower than the boiling point of the recrystallization solvent or when the solution is supersaturated. To address this, try using a larger volume of the recrystallization solvent. Alternatively, you can lower the temperature at which the solution becomes saturated by adding a co-solvent in which the product is less soluble. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can also be effective.

Issue 3: Presence of Benzoic Acid Impurity in the Final Product

  • Question: My purified this compound is contaminated with benzoic acid. How can I effectively remove this impurity?

  • Answer: Benzoic acid is a common byproduct in the Schotten-Baumann synthesis of this compound.[1] Due to its similar acidic nature, it can sometimes co-precipitate with the product. An effective method for its removal is to perform a wash with a saturated sodium bicarbonate solution during the workup. The bicarbonate solution will react with the acidic benzoic acid to form sodium benzoate, which is highly soluble in the aqueous phase and can be separated. Multiple washes may be necessary for complete removal. During recrystallization, the choice of solvent system is also critical. A solvent system where the solubility of benzoic acid is significantly different from that of this compound at both high and low temperatures will facilitate its separation. For instance, trituration of the crude product with a non-polar solvent like hexanes, in which benzoic acid has some solubility, can help remove it before recrystallization.[2][3]

Issue 4: Unreacted DL-alanine Detected in the Purified Product

  • Question: How can I remove unreacted DL-alanine from my this compound?

  • Answer: DL-alanine has significantly different solubility properties compared to this compound. DL-alanine is highly soluble in water but practically insoluble in many organic solvents. In contrast, this compound has limited solubility in water.[4] This difference can be exploited during the workup. After the reaction, acidifying the mixture will precipitate the this compound, while the unreacted DL-alanine will remain in the aqueous solution as a salt. A thorough wash of the crude product with water before recrystallization should effectively remove any remaining traces of DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the typical impurities?

A1: The most common laboratory synthesis is the Schotten-Baumann reaction, which involves the benzoylation of DL-alanine using benzoyl chloride in an alkaline aqueous solution.[1] The primary impurities are typically unreacted starting materials (DL-alanine and benzoyl chloride) and byproducts of side reactions, most notably benzoic acid from the hydrolysis of benzoyl chloride.[1]

Q2: What is the recommended solvent system for the recrystallization of this compound?

A2: Recrystallization is a common and effective method for purifying this compound.[1] A mixture of ethanol and water is frequently recommended. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound should form.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. A suitable mobile phase can separate this compound from its main impurities. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify the presence of any impurities in the final product.

Q4: What are the expected spectroscopic characteristics of pure this compound?

A4: In ¹H NMR spectroscopy, you would expect to see signals corresponding to the protons of the benzoyl group and the alanine moiety. The aromatic protons typically appear in the range of 7.4-7.8 ppm, the alpha-proton of the alanine at around 4.5-4.8 ppm, and the methyl protons of the alanine at approximately 1.5 ppm. In IR spectroscopy, characteristic peaks include a strong carbonyl stretch from the amide at around 1630-1660 cm⁻¹, another carbonyl stretch from the carboxylic acid at approximately 1700-1730 cm⁻¹, and an N-H stretch at about 3300 cm⁻¹.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperatureSolubility ( g/100 mL)Reference
Water25 °CVery slightly soluble[4]
Ethanol-Moderately soluble[1]
Aqueous Ethanol-Soluble when hot, less soluble when cold[1]
Diethyl Ether-Sparingly soluble-
Chloroform-Soluble-
Acetone-Soluble-

Experimental Protocols

1. Recrystallization of this compound from Aqueous Ethanol

This protocol describes a general procedure for the purification of crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid.

  • Addition of Water: While keeping the solution hot, add hot deionized water dropwise until the solution just begins to turn cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

2. Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol provides a starting point for the analysis of this compound and its common impurities.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Starting Point): A mixture of ethyl acetate and hexane with a small amount of acetic acid (e.g., Ethyl Acetate:Hexane:Acetic Acid in a 70:30:1 ratio). The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent like ethanol or chloroform.

  • Spotting: Spot the samples on the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under a UV lamp at 254 nm. This compound and benzoic acid are UV active. To visualize DL-alanine, the plate can be stained with a ninhydrin solution and heated.

3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general method and should be optimized for specific instrumentation and impurity profiles.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient (Example): Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase starting condition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Purity Analysis synthesis Schotten-Baumann Reaction (DL-alanine + Benzoyl Chloride) acidification Acidification to Precipitate Crude Product synthesis->acidification filtration1 Filtration of Crude Product acidification->filtration1 wash Aqueous Wash (e.g., with NaHCO3 solution) filtration1->wash recrystallization Recrystallization (e.g., from Aqueous Ethanol) wash->recrystallization filtration2 Filtration of Pure Crystals recrystallization->filtration2 drying Drying under Vacuum filtration2->drying tlc TLC Analysis drying->tlc hplc HPLC Analysis drying->hplc spectroscopy Spectroscopic Confirmation (NMR, IR) drying->spectroscopy

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_oily Oily Product cluster_low_yield Low Yield cluster_impurity Impurity Detected start Purification Issue Encountered oily_product Is the product oily? start->oily_product low_yield Is the yield low? start->low_yield impurity Are impurities present? start->impurity oily_solutions Increase solvent volume Add anti-solvent Seed the solution oily_product->oily_solutions Yes yield_solutions Use minimal hot solvent Preheat filtration apparatus Ensure complete cooling low_yield->yield_solutions Yes benzoic_acid Benzoic Acid? impurity->benzoic_acid Yes unreacted_alanine Unreacted Alanine? impurity->unreacted_alanine Yes bicarb_wash Perform NaHCO3 wash Optimize recrystallization solvent benzoic_acid->bicarb_wash Yes water_wash Wash crude product with water unreacted_alanine->water_wash Yes

Caption: Troubleshooting logic for this compound purification.

References

Improving the solubility of N-Benzoyl-DL-alanine for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzoyl-DL-alanine. Here, you will find information on improving its solubility and protocols for its use in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in in vitro research?

This compound is a derivative of the amino acid alanine. In laboratory settings, it is primarily used as a building block in peptide synthesis and in the study of enzyme-substrate interactions.[1] It is particularly useful as a model compound in biochemical assays to investigate the mechanisms of proteases like carboxypeptidase and trypsin.[1]

Q2: I'm having trouble dissolving this compound in aqueous buffers for my assay. Why is this happening?

This compound is known to be very slightly soluble in water.[2][3][4][5][6] This limited aqueous solubility can lead to precipitation or the inability to achieve the desired concentration in your experimental buffer.

Q3: What solvents can I use to dissolve this compound?

To prepare a stock solution, it is recommended to use a polar organic solvent. Dimethylformamide (DMF) and alcohols are effective solvents for this compound.[2] For cell culture experiments, dimethyl sulfoxide (DMSO) is a commonly used solvent, although the solubility of this compound in DMSO is limited.[1]

Q4: How can I increase the solubility of this compound in my aqueous assay buffer?

The solubility of this compound in aqueous solutions can be significantly increased under basic conditions.[2] This is due to the deprotonation of its carboxylic acid group. Adding a small amount of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to your buffer can aid in its dissolution.

Q5: My this compound solution is cloudy. What should I do?

Cloudiness in your solution indicates that the compound has not fully dissolved or has precipitated out of solution. This can be addressed by gentle warming, vortexing, or sonication. If the cloudiness persists, you may need to adjust the pH of your solvent or use a higher proportion of an organic co-solvent.

Q6: What are the recommended storage conditions for this compound powder and stock solutions?

The solid powder should be stored sealed in a dry environment at room temperature.[2][5] Stock solutions should be stored at -20°C for long-term use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperature (°C)Notes
Water9.5 mg/mL25Solubility is significantly increased at a basic pH.[2]
Ethanol>50 mg/mL25A polar organic solvent suitable for preparing stock solutions.[1]
Dimethyl Sulfoxide (DMSO)LimitedNot specifiedA common solvent for in vitro assays, but may not dissolve high concentrations of this compound.[1]
Dimethylformamide (DMF)SolubleNot specifiedAn effective polar organic solvent for this compound.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 193.2 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh out 1.932 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of DMSO to the microcentrifuge tube.

  • Mixing: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gently warm the solution in a water bath set to 37°C for 5-10 minutes, followed by further vortexing.

  • Sterilization: As autoclaving is not suitable for DMSO solutions, ensure all materials are sterile and the procedure is performed in a laminar flow hood to maintain sterility.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C.

Protocol 2: General Protease Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory effect of this compound on a model protease, such as trypsin.

Materials:

  • Protease (e.g., Trypsin)

  • Protease substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester for trypsin)

  • This compound stock solution (from Protocol 1)

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the protease and its substrate in the assay buffer at the desired concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations (serial dilutions from the stock solution)

    • Protease solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at the appropriate wavelength over a set period (e.g., 15-30 minutes) to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC50 value if applicable.

Visualizations

While this compound is primarily used in biochemical assays, related N-acyl amino acids are known to participate in cellular signaling. The following diagram illustrates a representative signaling pathway for an N-acyl amino acid, providing a conceptual framework for how such molecules can exert biological effects.

N_Acyl_Amino_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAA N-Acyl Amino Acid (e.g., N-Oleoyl Glycine) GPCR G-Protein Coupled Receptor (e.g., GPR55) NAA->GPCR Binding & Activation G_Protein G-Protein GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activation Downstream Downstream Signaling (e.g., Akt pathway) PKC->Downstream Phosphorylation Cascade

Caption: Representative N-Acyl Amino Acid Signaling Pathway.

The following workflow illustrates the key steps in performing a protease inhibition assay.

Protease_Inhibition_Workflow Start Start: Prepare Reagents Setup Set up Assay Plate: Buffer, Inhibitor, Enzyme Start->Setup Preincubation Pre-incubate (e.g., 15 min at 37°C) Setup->Preincubation Initiate Initiate Reaction: Add Substrate Preincubation->Initiate Measure Measure Kinetics: (e.g., Absorbance at 405 nm) Initiate->Measure Analyze Data Analysis: Calculate % Inhibition, IC50 Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for a Protease Inhibition Assay.

References

Stability of N-Benzoyl-DL-alanine in different buffer systems.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzoyl-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guides

This section addresses common issues that may be encountered during the stability testing of this compound.

Problem Possible Cause Recommended Solution
Rapid degradation of this compound observed in solution. The amide bond of this compound is susceptible to hydrolysis, which is catalyzed by acidic or basic conditions.[1]Prepare fresh solutions of this compound before use. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and at a pH close to neutral where the rate of hydrolysis is minimized.
Inconsistent results in HPLC analysis. This could be due to on-column degradation, incomplete dissolution of the sample, or variability in sample preparation.[2]Ensure complete dissolution of the sample in the mobile phase or a compatible solvent. Use a lower column temperature to minimize on-column degradation and ensure the mobile phase is degassed. Validate the sample preparation procedure to ensure consistency.
Appearance of unexpected peaks in the chromatogram. These may be degradation products, impurities from the starting material, or contaminants from the solvent or buffer.[1]Perform a forced degradation study to identify potential degradation products. Analyze a blank (solvent and buffer) to check for contaminants. The primary degradation products of this compound are benzoic acid and DL-alanine.[3]
Precipitation of the compound in aqueous buffers. This compound has limited solubility in water.[1]The solubility of this compound in aqueous solutions can be increased under basic conditions due to the deprotonation of the carboxylic acid group.[3] Consider using a co-solvent like ethanol or DMSO for preparing stock solutions before diluting into the aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond, which results in the formation of benzoic acid and DL-alanine.[3] This reaction can be catalyzed by both acidic and basic conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. The rate of hydrolysis of the amide bond is generally slowest in the neutral pH range (around pH 6-7) and increases under both acidic and basic conditions.

Q3: Which buffer systems are recommended for working with this compound?

A3: Phosphate and citrate buffers are commonly used and are suitable for studying the stability of this compound across a range of pH values. When using Tris buffer, it is important to be aware that primary amines in the buffer could potentially interact with the compound, although this is more of a concern with highly reactive esters than with stable amides.[4]

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of this compound solutions can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This technique allows for the separation and quantification of the intact this compound from its degradation products.

Q5: What are the expected degradation products of this compound?

A5: The expected degradation products from the hydrolysis of this compound are benzoic acid and DL-alanine.[3]

Data Presentation

The following tables summarize the hypothetical stability data for this compound in different buffer systems at 40°C. This data is illustrative and based on the general principles of amide hydrolysis. Actual experimental results may vary.

Table 1: Percentage of this compound Remaining in Phosphate Buffer at 40°C

pH0 hours24 hours48 hours72 hours
3.0100%95.2%90.5%85.8%
5.0100%98.1%96.3%94.5%
7.0100%99.5%99.0%98.5%
9.0100%96.8%93.7%90.6%
11.0100%92.3%85.1%78.0%

Table 2: Percentage of this compound Remaining in Citrate Buffer at 40°C

pH0 hours24 hours48 hours72 hours
3.0100%95.5%91.0%86.5%
4.0100%97.2%94.5%91.8%
5.0100%98.5%97.0%95.5%
6.0100%99.2%98.4%97.6%

Table 3: Percentage of this compound Remaining in Tris Buffer at 40°C

pH0 hours24 hours48 hours72 hours
7.5100%99.0%98.0%97.0%
8.0100%98.2%96.5%94.8%
8.5100%97.5%95.1%92.7%
9.0100%96.5%93.1%89.8%

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions

  • Phosphate Buffer (0.1 M):

    • To prepare a pH 7.0 buffer, dissolve 13.6 g of potassium dihydrogen phosphate (KH₂PO₄) in 800 mL of HPLC-grade water.

    • Adjust the pH to the desired value (3.0, 5.0, 7.0, 9.0, or 11.0) using 1 M phosphoric acid or 1 M sodium hydroxide.

    • Bring the final volume to 1 L with HPLC-grade water.

  • Citrate Buffer (0.1 M):

    • To prepare a pH 5.0 buffer, dissolve 21.0 g of citric acid monohydrate in 800 mL of HPLC-grade water.

    • Adjust the pH to the desired value (3.0, 4.0, 5.0, or 6.0) using 1 M sodium hydroxide.

    • Bring the final volume to 1 L with HPLC-grade water.

  • Tris Buffer (0.1 M):

    • To prepare a pH 8.0 buffer, dissolve 12.1 g of Tris base in 800 mL of HPLC-grade water.

    • Adjust the pH to the desired value (7.5, 8.0, 8.5, or 9.0) using 1 M hydrochloric acid.

    • Bring the final volume to 1 L with HPLC-grade water.

Protocol 2: Stability Study of this compound

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Sample Preparation:

    • For each buffer system and pH, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

    • Prepare triplicate samples for each condition.

  • Incubation: Incubate the samples in a temperature-controlled environment (e.g., 40°C).

  • Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the withdrawn aliquots by HPLC as described in Protocol 3. If immediate analysis is not possible, store the samples at -20°C.

Protocol 3: HPLC Method for the Analysis of this compound and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound sample_prep Dilute Stock into Buffers (100 µg/mL) stock->sample_prep buffers Prepare Buffer Solutions (Phosphate, Citrate, Tris) buffers->sample_prep incubation Incubate at 40°C sample_prep->incubation sampling Withdraw Aliquots at 0, 24, 48, 72 hours incubation->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for the stability testing of this compound.

degradation_pathway NBDA This compound products Benzoic Acid + DL-alanine NBDA->products hydrolysis Hydrolysis (Acid or Base Catalyzed)

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Analytical Techniques for N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for assessing the purity of N-Benzoyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound? A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][2] Elemental analysis can also be used to confirm the elemental composition against theoretical values.

Q2: What is the expected melting point for pure this compound? A2: The melting point for this compound is typically reported in the range of 165-167°C.[3][4] A broad melting range or a significantly lower temperature can indicate the presence of impurities. Some suppliers may provide a wider specification range, such as 160.0-170.0°C.[5]

Q3: What are the characteristic spectroscopic signals for this compound? A3: In ¹H NMR spectroscopy (typically in DMSO-d6), one would expect to see signals for the aromatic protons of the benzoyl group, the methine and methyl protons of the alanine moiety, and the amide and carboxylic acid protons.[6][7] IR spectroscopy should show characteristic absorption bands for the amide bond (around 1630-1650 cm⁻¹), the carboxylic acid (1700-1730 cm⁻¹), and the aromatic ring (1450-1600 cm⁻¹).[2][8]

Q4: Is it possible to use HPLC to separate the enantiomers of this compound? A4: Yes, separating the D- and L-enantiomers is possible using chiral HPLC. This requires a specialized chiral stationary phase (CSP), such as one based on a macrocyclic antibiotic like Ristocetin A, which can differentiate between the stereoisomers.[9]

Q5: Why is mobile phase pH critical when analyzing this compound by reverse-phase HPLC? A5: The mobile phase pH is critical because this compound is an acidic compound. The pH affects the ionization state of both the analyte's carboxylic acid group and the residual silanol groups on the silica-based stationary phase.[10][11] Operating at a low pH (e.g., below 3) protonates the silanol groups, minimizing unwanted secondary ionic interactions that can lead to poor peak shape, specifically peak tailing.[12][13]

Troubleshooting Guides

HPLC Analysis: Common Issues

Issue 1: Asymmetrical peak shape (peak tailing) for this compound.

  • Possible Cause 1: Secondary Silanol Interactions. The most common cause of tailing for acidic compounds is the interaction between the analyte and ionized residual silanol groups on the HPLC column's silica packing.[10][11][12]

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to bring the pH below 3. This protonates the silanol groups, reducing their ability to interact with the analyte.[10][13]

      • Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., to 25-50 mM) can help mask the silanol activity.[10]

      • Use a High-Purity Column: Modern, high-purity silica columns with end-capping have fewer active silanol sites and are less prone to causing peak tailing.[11]

  • Possible Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase.

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the sample concentration and reinject. If the peak shape improves, the original sample was overloaded.[12]

      • Reduce Injection Volume: Keeping the concentration the same, inject a smaller volume.[10]

  • Possible Cause 3: Column Bed Deformation or Contamination. A void at the column inlet or a blocked frit can distort the flow path, leading to tailing.[12][13]

    • Troubleshooting Steps:

      • Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent to remove contaminants from the inlet frit.[13]

      • Use Guard Columns/In-line Filters: These protect the analytical column from particulate matter and strongly retained compounds.[13]

      • Replace the Column: If the problem persists after flushing, the column packing may be irreversibly damaged, requiring replacement.

Issue 2: Poor resolution between this compound and an impurity.

  • Possible Cause: Suboptimal Mobile Phase Composition. The solvent strength may not be ideal for separating the compounds of interest.

    • Troubleshooting Steps:

      • Adjust Organic Modifier Ratio: Systematically change the ratio of acetonitrile/methanol to the aqueous phase to see how it affects retention and selectivity.

      • Implement a Gradient: A shallow gradient elution can often improve the separation of closely eluting peaks compared to an isocratic method.

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve the co-eluting peaks.

Quantitative Data Summary

Analytical TechniqueParameterTypical Value for Pure this compound
Melting Point Melting Range165-167 °C[3][4]
HPLC Purity≥97% to ≥98%[1][5]
Elemental Analysis % Carbon (C)Theoretical: 62.17%
% Hydrogen (H)Theoretical: 5.74%
% Nitrogen (N)Theoretical: 7.25%
¹H NMR (in DMSO-d6) Chemical Shift (δ)Characteristic peaks for aromatic, amide, carboxylic acid, methine, and methyl protons are expected.[6][7]
Molecular Weight Average Mass193.20 g/mol [14][15]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Solvent A and B.

    • Dilute as necessary to fall within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Melting Point Determination
  • Apparatus: Calibrated digital melting point apparatus.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Procedure:

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the tube in the apparatus and start heating at a rapid rate (e.g., 10 °C/min) to about 15 °C below the expected melting point (approx. 150 °C).

    • Reduce the heating rate to 1-2 °C/min to allow for accurate temperature measurement.

    • Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting range is reported as T1 - T2. For a pure compound, this range should be narrow (≤ 2 °C).

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Purity Assessment cluster_evaluation 3. Data Evaluation cluster_result 4. Final Result sample This compound Bulk Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC (Purity, Impurities) dissolve->hplc mp Melting Point (Purity Indication) dissolve->mp nmr NMR / IR (Identity) dissolve->nmr eval Compare Data to Specifications hplc->eval mp->eval nmr->eval pass Purity Confirmed eval->pass Meets Specs fail Further Purification or Investigation eval->fail Fails Specs

Caption: General workflow for the analytical assessment of this compound purity.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Problem: Peak Tailing in HPLC cause1 Secondary Interactions (Analyte-Silanol) issue->cause1 Most Common cause2 Column Overload (Mass or Volume) issue->cause2 cause3 Column Degradation (Void or Blockage) issue->cause3 solution1 Add acidic modifier (e.g., TFA) to mobile phase to lower pH. cause1->solution1 solution2 Dilute sample or reduce injection volume. cause2->solution2 solution3 Flush column in reverse; use guard column; replace if needed. cause3->solution3

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

References

Overcoming incomplete reactions in the benzoylation of DL-alanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the benzoylation of DL-alanine, a common reaction in peptide synthesis and pharmaceutical development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the benzoylation of DL-alanine, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Yield of N-Benzoyl-DL-Alanine

Potential Cause Troubleshooting Steps
Incorrect pH The reaction is highly pH-dependent. Ensure the pH of the reaction mixture is maintained above 8 to facilitate the deprotonation of the amine group, making it a more effective nucleophile.[1] The basic conditions also neutralize the HCl byproduct, driving the reaction equilibrium towards product formation.[2][3]
Inadequate Mixing In the biphasic Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.[4]
Low Reaction Temperature While low temperatures are generally recommended to minimize side reactions, excessively low temperatures can significantly slow down the reaction rate.[1] If the reaction is sluggish, consider allowing it to warm to room temperature after the initial addition of benzoyl chloride.
Hydrolysis of Benzoyl Chloride Benzoyl chloride readily hydrolyzes in the presence of water. Ensure that the benzoyl chloride is added to the basic solution of DL-alanine and not vice-versa. Slow, dropwise addition is recommended.
Poor Quality Reagents Ensure that the DL-alanine is of high purity and that the benzoyl chloride is fresh and has been stored under anhydrous conditions to prevent degradation.

Issue 2: Oily or Waxy Product Instead of a Crystalline Solid

Potential Cause Troubleshooting Steps
Presence of Impurities Unreacted starting materials or byproducts can interfere with crystallization. Ensure the product is thoroughly washed to remove water-soluble impurities.
Incomplete Reaction If a significant amount of starting material remains, it can hinder the crystallization of the product. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
Purification Method For some N-acylated amino acids, the product may naturally be an oil or a wax.[5] In such cases, purification by column chromatography on silica gel is the standard procedure.[5]
Recrystallization Solvent The choice of solvent is critical for successful recrystallization. For this compound, recrystallization from ethanol or aqueous ethanol is often effective.[1]

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-elution of Product and Benzoic Acid Benzoic acid, a potential byproduct from the hydrolysis of benzoyl chloride, can be difficult to separate from the desired product. Washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities like benzoic acid.
Emulsion Formation During Workup The product itself can act as a surfactant, leading to the formation of emulsions during aqueous extraction. To break emulsions, add brine (saturated NaCl solution) or consider centrifugation.[5]
Unreacted DL-Alanine Unreacted DL-alanine is water-soluble and should be removed during the aqueous workup. Ensure thorough washing of the precipitated product with cold water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the benzoylation of DL-alanine?

A1: An alkaline pH of greater than 8 is critical for efficient acylation.[1] This ensures that the amino group of DL-alanine is deprotonated and thus sufficiently nucleophilic to attack the benzoyl chloride. A study on the acylation of lauroyl lysine, a similar reaction, showed that yields were significantly affected by pH, with optimal conditions found in the pH range of 10 to 13.[6]

Q2: Why is the reaction typically carried out at a low temperature?

A2: The reaction between benzoyl chloride and the amine is exothermic. Running the reaction at a low temperature, typically in an ice bath, helps to control the reaction rate and minimize side reactions, such as the hydrolysis of benzoyl chloride.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A common solvent system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[7] The disappearance of the DL-alanine spot and the appearance of a new, less polar spot for this compound indicates the reaction is proceeding.

Q4: What are the common side reactions in the benzoylation of DL-alanine?

A4: The primary side reaction is the hydrolysis of benzoyl chloride to benzoic acid. Another potential, though less common, side reaction is the di-acylation of the amino acid, although this is more prevalent with less sterically hindered acylating agents.[5]

Q5: What is the purpose of the biphasic solvent system in the Schotten-Baumann reaction?

A5: The Schotten-Baumann reaction often uses a two-phase system of water and an organic solvent. The base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction, while the reactants and the product remain primarily in the organic phase. This setup facilitates the reaction and simplifies the workup.

Data Presentation

While specific yields can vary based on the exact experimental conditions, the following table summarizes the expected impact of key reaction parameters on the yield of this compound.

Parameter Condition Expected Impact on Yield Rationale
pH < 7Very LowThe amino group is protonated and not nucleophilic.
8 - 10Good to HighThe amino group is deprotonated, and the reaction is favored.[1]
> 11High, but risk of hydrolysisWhile the reaction may be faster, the high concentration of hydroxide ions can increase the rate of benzoyl chloride hydrolysis.
Temperature 0 - 5 °CGood to HighMinimizes side reactions, particularly the hydrolysis of benzoyl chloride.[1]
Room TemperatureModerate to HighThe reaction is faster, but the risk of side reactions increases.
> 40 °CLowerIncreased likelihood of benzoyl chloride hydrolysis and other side reactions.
Stoichiometry (Benzoyl Chloride : DL-Alanine) 1 : 1ModerateMay result in incomplete reaction if some benzoyl chloride is lost to hydrolysis.
1.1 : 1 to 1.5 : 1Good to HighA slight excess of benzoyl chloride helps to ensure the complete consumption of DL-alanine.
> 2 : 1May Decrease PurityA large excess of benzoyl chloride can lead to difficulties in purification due to the formation of benzoic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Schotten-Baumann Reaction

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • DL-Alanine

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Benzoyl Chloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Distilled water

  • Ice

Procedure:

  • In a flask, dissolve DL-alanine in the 10% NaOH solution. The molar ratio of NaOH to DL-alanine should be approximately 2:1. Cool the flask in an ice bath with stirring.

  • Slowly, and with continuous vigorous stirring, add benzoyl chloride dropwise to the cold solution. A slight molar excess of benzoyl chloride (e.g., 1.1 equivalents relative to DL-alanine) is recommended.

  • After the addition is complete, continue to stir the mixture vigorously in the ice bath for 30-60 minutes.

  • Remove the flask from the ice bath and allow it to warm to room temperature, continuing to stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2-3. This will precipitate the this compound.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts and unreacted DL-alanine.

  • Purify the crude product by recrystallization from hot ethanol or an ethanol-water mixture.

  • Dry the purified crystals under vacuum to obtain this compound.

Mandatory Visualizations

Benzoylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve DL-Alanine in 10% NaOH B Cool to 0-5°C (Ice Bath) A->B C Slowly Add Benzoyl Chloride B->C D Stir Vigorously at 0-5°C C->D E Warm to Room Temp & Continue Stirring D->E F Acidify with HCl to pH 2-3 E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J Dry Product I->J

Caption: Experimental workflow for the benzoylation of DL-alanine.

Troubleshooting_Logic start Incomplete Reaction or Low Yield check_pH Is pH > 8? start->check_pH adjust_pH Adjust pH with NaOH check_pH->adjust_pH No check_temp Is Temperature 0-5°C during addition? check_pH->check_temp Yes adjust_pH->check_pH control_temp Maintain low temperature with an ice bath check_temp->control_temp No check_mixing Is mixing vigorous? check_temp->check_mixing Yes control_temp->check_temp increase_mixing Increase stirring speed check_mixing->increase_mixing No check_reagents Are reagents fresh? check_mixing->check_reagents Yes increase_mixing->check_mixing use_fresh_reagents Use fresh benzoyl chloride and pure DL-alanine check_reagents->use_fresh_reagents No success Reaction Optimized check_reagents->success Yes use_fresh_reagents->check_reagents

Caption: Troubleshooting decision tree for incomplete benzoylation.

References

Removal of unreacted benzoyl chloride from N-Benzoyl-DL-alanine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzoyl-DL-alanine. The focus is on the effective removal of unreacted benzoyl chloride and its byproducts.

Troubleshooting Guide

Issue 1: Persistent Presence of Benzoic Acid in the Final Product

Symptoms:

  • Broad melting point range of the final product.

  • An additional spot corresponding to benzoic acid is observed on the Thin Layer Chromatography (TLC) plate.

  • Characteristic peaks of benzoic acid are present in the NMR spectrum.

Possible Causes & Solutions:

CauseSolution
Incomplete hydrolysis and removal of benzoyl chloride: Unreacted benzoyl chloride slowly hydrolyzes to benzoic acid during workup and storage.1. Quenching: After the reaction is complete, quench the excess benzoyl chloride by adding a nucleophilic agent. Stirring the reaction mixture with a saturated solution of sodium bicarbonate for a few hours can be effective. The bicarbonate will react with the benzoyl chloride to form sodium benzoate, which is water-soluble. 2. Basic Wash: During the aqueous workup, wash the organic layer thoroughly with a 5-10% solution of sodium bicarbonate or sodium carbonate. This will convert the acidic benzoic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer. Repeat the wash until the aqueous layer is no longer acidic (test with litmus paper).
Insufficient washing: The amount or number of basic washes may not be adequate to remove all the benzoic acid.Increase the volume and/or the number of washes with the basic solution. Ensure vigorous mixing during the extraction to maximize the contact between the organic and aqueous phases.
Precipitation of benzoic acid: If the pH of the aqueous wash is not sufficiently basic, benzoic acid may not be fully deprotonated and can remain in the organic layer.Ensure the pH of the aqueous wash is above 8 to maintain benzoic acid in its salt form.
Issue 2: Low Yield of this compound

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

Possible Causes & Solutions:

CauseSolution
Hydrolysis of the product: Prolonged exposure to strongly basic conditions during workup can lead to the hydrolysis of the amide bond in this compound, reverting it to alanine and benzoic acid.Use a milder base like sodium bicarbonate for washing instead of strong bases like sodium hydroxide. Minimize the time the product is in contact with the basic solution.
Product loss during extraction: this compound has some solubility in water, which can lead to its loss in the aqueous layer during workup.Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase.
Incomplete precipitation/crystallization: The choice of solvent and the cooling process during recrystallization can affect the yield.Optimize the recrystallization solvent system. Ethanol-water mixtures are commonly used. Ensure the solution is cooled slowly to allow for maximum crystal formation.
Issue 3: Formation of an Emulsion During Extraction

Symptoms:

  • A stable, milky layer forms between the organic and aqueous phases, making separation difficult.

Possible Causes & Solutions:

CauseSolution
Vigorous shaking: High shear forces from vigorous shaking can lead to the formation of stable emulsions, especially in the presence of surfactant-like molecules.Gently invert the separatory funnel instead of vigorous shaking.[1]
Presence of fine solid particles: Undissolved solids can stabilize emulsions.Filter the reaction mixture before extraction to remove any particulate matter.
High concentration of reactants/products: High concentrations can increase the viscosity and tendency to form emulsions.Dilute the reaction mixture with more of the organic solvent.
Breaking an existing emulsion: 1. Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[2] 2. Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning it can force the separation of the layers. 3. Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.[2]

Frequently Asked Questions (FAQs)

Q1: How can I effectively quench the unreacted benzoyl chloride at the end of the reaction?

A1: Unreacted benzoyl chloride can be effectively quenched by adding a nucleophile that forms a water-soluble byproduct. A common and effective method is to add a saturated solution of sodium bicarbonate and stir the reaction mixture for 1-2 hours. This will convert the benzoyl chloride to sodium benzoate, which is easily removed in the aqueous workup. Alternatively, adding a small amount of a primary or secondary amine, like diethylamine, will form a benzamide that can be removed by an acidic wash.

Q2: What is the best solvent for recrystallizing this compound to achieve high purity?

A2: Recrystallization from an ethanol-water mixture is a widely used and effective method for purifying this compound.[3] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound will form. The optimal ratio of ethanol to water will depend on the impurity profile of your crude product and may require some optimization. A purity of ≥98% is achievable through repeated crystallization.[3]

Q3: How can I monitor the progress of the reaction and the purity of the product by TLC?

A3: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the reaction. A suitable solvent system for separating this compound from the starting materials (DL-alanine and benzoyl chloride) and the main byproduct (benzoic acid) is a mixture of ethyl acetate and hexane, often with a small amount of acetic acid to ensure sharp spots for the carboxylic acids. For example, a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid can be a good starting point. This compound will be more polar than benzoyl chloride but less polar than DL-alanine. Benzoic acid will have a polarity similar to the product, but they can often be resolved with an optimized solvent system.

Q4: I see an oily product instead of crystals after recrystallization. What should I do?

A4: Oiling out during recrystallization can occur if the solution is supersaturated or if impurities are present that inhibit crystal formation. To address this, you can try the following:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can provide a surface for nucleation.

  • Seed crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

  • Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil, and then allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Adjust the solvent system: The solvent system may not be optimal. Try a different ratio of ethanol to water or a different solvent system altogether.

Data Presentation

Table 1: Solubility of this compound and Benzoic Acid in Common Solvents

SolventThis compound SolubilityBenzoic Acid Solubility
WaterVery slightly soluble[4][5]Slightly soluble, increases with temperature[6]
EthanolSolubleHighly soluble[6]
DichloromethaneSoluble[7]Highly soluble[6]
Diethyl EtherSparingly solubleSoluble
HexaneInsolubleSparingly soluble

Note: This table provides qualitative solubility data. Exact solubilities can vary with temperature.

Table 2: Representative Purity Profile of this compound During Purification

Purification StepTypical Purity (%)Key Impurities Removed
Crude product after reaction80-90%Unreacted starting materials, various byproducts
After basic wash (e.g., NaHCO₃)90-95%Benzoic acid, unreacted benzoyl chloride
After first recrystallization95-98%Residual benzoic acid, other minor impurities
After second recrystallization>98%Trace impurities

Note: These are typical values and can vary depending on the initial reaction conditions and the execution of each purification step.

Experimental Protocols

Protocol 1: General Workup Procedure for Removal of Benzoyl Chloride
  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring. Continue stirring for 1-2 hours to ensure all unreacted benzoyl chloride is hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in an aqueous solution, extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash: Wash the organic layer with a 5-10% solution of sodium bicarbonate. Collect the aqueous layer and check its pH to ensure it is basic. Repeat the wash if necessary.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid is completely dissolved.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or a refrigerator for a few hours.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture. Dry the crystals in a vacuum oven or in a desiccator to a constant weight.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound Synthesis (Schotten-Baumann Reaction) reaction_mixture Crude Reaction Mixture (Product, Benzoyl Chloride, Benzoic Acid) start->reaction_mixture quench Quench with NaHCO3 solution reaction_mixture->quench extraction Extraction with Organic Solvent quench->extraction basic_wash Wash with NaHCO3 solution note1 Removes excess benzoyl chloride quench->note1 extraction->basic_wash water_wash Wash with Water basic_wash->water_wash note2 Removes benzoic acid basic_wash->note2 brine_wash Wash with Brine water_wash->brine_wash drying Dry with Anhydrous Na2SO4 brine_wash->drying concentration Concentration in vacuo drying->concentration crude_product Crude this compound concentration->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization filtration Filtration and Drying recrystallization->filtration note3 Improves purity and crystal morphology recrystallization->note3 pure_product Pure this compound (>98% Purity) filtration->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product (e.g., presence of benzoic acid) check_tlc Analyze by TLC start->check_tlc extra_spot Extra spot corresponding to benzoic acid? check_tlc->extra_spot yes_spot Yes extra_spot->yes_spot no_spot No extra_spot->no_spot check_workup Review Workup Procedure yes_spot->check_workup recrystallize Proceed to Recrystallization no_spot->recrystallize incomplete_quench Incomplete quenching of benzoyl chloride? check_workup->incomplete_quench insufficient_wash Insufficient basic wash? check_workup->insufficient_wash yes_quench Yes incomplete_quench->yes_quench no_quench No incomplete_quench->no_quench yes_wash Yes insufficient_wash->yes_wash no_wash No insufficient_wash->no_wash solution_quench Action: Increase quenching time or use fresh NaHCO3 solution yes_quench->solution_quench no_quench->recrystallize solution_wash Action: Increase volume/number of basic washes yes_wash->solution_wash no_wash->recrystallize solution_quench->recrystallize solution_wash->recrystallize pure_product Pure Product recrystallize->pure_product

References

Validation & Comparative

A Comparative Guide to N-Benzoyl-DL-alanine and N-acetyl-DL-alanine as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biochemical research, the selection of an appropriate enzyme substrate is a critical decision that influences the accuracy and relevance of experimental outcomes. This guide provides a detailed comparison of two common acyl-amino acid substrates, N-Benzoyl-DL-alanine and N-acetyl-DL-alanine, focusing on their enzymatic hydrolysis, the enzymes that act upon them, and the methodologies for assessing their performance.

While both molecules are derivatives of the amino acid alanine, their distinct N-acyl groups—benzoyl versus acetyl—confer significant differences in their substrate specificity, directing them toward different classes of hydrolytic enzymes. This compound is primarily a substrate for carboxypeptidases, whereas N-acetyl-DL-alanine is preferentially hydrolyzed by aminoacylases.

Performance and Specificity Overview

The enzymatic processing of these substrates is largely dictated by the enzyme's active site architecture. Carboxypeptidases, such as Carboxypeptidase A, possess a hydrophobic pocket that accommodates the bulky benzoyl group of this compound.[1][2] In contrast, aminoacylases are more suited to hydrolyzing the smaller, less sterically hindered N-acetyl group of N-acetyl-DL-alanine.[3][4]

This fundamental difference in enzyme preference means a direct kinetic comparison with a single enzyme is not biochemically practical. Instead, this guide presents a comparison of their performance with their respective optimal enzyme classes.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for the enzymatic hydrolysis of substrates related to this compound and N-acetyl-DL-alanine. It is important to note that specific values can vary significantly based on the enzyme source, purity, and assay conditions.

SubstrateEnzyme ClassTypical Enzyme SourceKm (mM)Vmax (relative)Optimal pH
This compound CarboxypeptidaseBovine PancreasVariesVaries~7.5
N-acetyl-DL-alanine AminoacylasePorcine Kidney, Fungi, BacteriaVariesVaries~6.0 - 8.0

Note: Specific kinetic data for a direct comparison under identical conditions is sparse in the literature, as these substrates are typically used with different enzyme classes. The table reflects the general enzymatic context for each substrate.

Experimental Protocols

Detailed methodologies for assaying the enzymatic hydrolysis of this compound and N-acetyl-DL-alanine are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Protocol 1: Carboxypeptidase A Assay for this compound Hydrolysis

This protocol is adapted from standard spectrophotometric assays for Carboxypeptidase A.[5][6] The hydrolysis of the peptide bond results in a change in absorbance at 254 nm.

Materials:

  • This compound

  • Carboxypeptidase A from bovine pancreas

  • 25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of this compound in the Tris-HCl buffer.

  • Prepare a working solution of Carboxypeptidase A in a suitable diluent (e.g., 10% LiCl).[5]

  • Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.[5][6]

  • To a quartz cuvette, add 2.9 mL of the this compound substrate solution and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase A solution and mix immediately by inversion.

  • Record the increase in absorbance at 254 nm for 5 minutes.

  • Calculate the rate of reaction (ΔA254/min) from the initial linear portion of the curve.

Protocol 2: Aminoacylase Assay for N-acetyl-DL-alanine Hydrolysis

This protocol is based on the colorimetric ninhydrin method, which detects the free alanine produced upon hydrolysis.[3]

Materials:

  • N-acetyl-DL-alanine

  • Aminoacylase (e.g., from porcine kidney)

  • 50 mM MOPS buffer, pH 6.5

  • Ninhydrin reagent

  • 15% (w/v) Trichloroacetic acid (TCA)

  • L-alanine standard solutions

Procedure:

  • Prepare a stock solution of N-acetyl-DL-alanine in the MOPS buffer.

  • Prepare a working solution of aminoacylase in the same buffer.

  • In a microcentrifuge tube, combine 250 µL of the substrate solution and 250 µL of the enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or higher for thermostable enzymes) for a defined period (e.g., 15-30 minutes).[3]

  • Stop the reaction by adding 500 µL of 15% TCA.[3]

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and perform the ninhydrin reaction to quantify the amount of L-alanine released. This involves adding ninhydrin reagent and heating, followed by measuring the absorbance at 570 nm.[3]

  • Create a standard curve using known concentrations of L-alanine to determine the amount of product formed in the enzymatic reaction.

Visualizations

To further clarify the processes and relationships discussed, the following diagrams are provided.

Enzymatic_Hydrolysis cluster_benzoyl This compound Hydrolysis cluster_acetyl N-acetyl-DL-alanine Hydrolysis Benzoyl_Ala This compound CPA Carboxypeptidase A Benzoyl_Ala->CPA Substrate Binding Benzoyl_Products Benzoic Acid + DL-Alanine CPA->Benzoyl_Products Catalysis Acetyl_Ala N-acetyl-DL-alanine ACY1 Aminoacylase I Acetyl_Ala->ACY1 Substrate Binding Acetyl_Products Acetic Acid + DL-Alanine ACY1->Acetyl_Products Catalysis

Caption: Enzymatic hydrolysis pathways for the two substrates.

Experimental_Workflow cluster_CPA Carboxypeptidase Assay cluster_ACY Aminoacylase Assay CPA_Substrate Prepare this compound (Substrate) CPA_Mix Mix Substrate and Enzyme in Cuvette CPA_Substrate->CPA_Mix CPA_Enzyme Prepare Carboxypeptidase A (Enzyme) CPA_Enzyme->CPA_Mix CPA_Measure Measure Absorbance at 254 nm CPA_Mix->CPA_Measure ACY_Substrate Prepare N-acetyl-DL-alanine (Substrate) ACY_Incubate Incubate Substrate and Enzyme ACY_Substrate->ACY_Incubate ACY_Enzyme Prepare Aminoacylase (Enzyme) ACY_Enzyme->ACY_Incubate ACY_Stop Stop Reaction with TCA ACY_Incubate->ACY_Stop ACY_Detect Detect Alanine with Ninhydrin (Absorbance at 570 nm) ACY_Stop->ACY_Detect

Caption: Comparative workflow for the two primary assay types.

Conclusion

The choice between this compound and N-acetyl-DL-alanine as an enzyme substrate is fundamentally a choice of the enzyme system to be studied. This compound is the appropriate substrate for investigating carboxypeptidase activity, leveraging a well-established spectrophotometric detection method. Conversely, N-acetyl-DL-alanine is the substrate of choice for assaying aminoacylase activity, typically quantified through colorimetric detection of the resulting free amino acid. Understanding these specificities is paramount for designing robust and meaningful enzymatic assays in both basic research and applied drug development.

References

Comparing the chiral resolution efficiency of N-Benzoyl-DL-alanine with other resolving agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from racemic mixtures, a critical process known as chiral resolution, is fundamental in the pharmaceutical and fine chemical industries. For the amino acid alanine, obtaining enantiomerically pure D- and L-forms is crucial for applications ranging from the synthesis of chiral drugs to specialized nutritional products. This guide provides an objective comparison of common chiral resolution methods for DL-alanine and its N-acyl derivatives, such as N-Benzoyl-DL-alanine. The comparison is supported by experimental data to aid researchers in selecting the most effective strategy for their needs.

It is a common misconception that a racemic compound like this compound would be used as a resolving agent. In practice, this compound is the racemate that is separated into its constituent enantiomers by reacting it with a chiral resolving agent to form diastereomers. This guide will, therefore, compare the efficiency of various resolving agents for DL-alanine and its N-protected forms.

Comparative Analysis of Chiral Resolution Efficiency

The efficiency of a chiral resolution process is primarily evaluated based on the yield of the desired enantiomer and its enantiomeric excess (e.e.). The following table summarizes the performance of different resolving agents and methods for DL-alanine and its derivatives.

Racemic SubstrateResolution MethodResolving Agent / SystemTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
N-Acetyl-DL-alanine Enzymatic ResolutionAminoacylase~70% for L-alanine[1]>98% for L-alanine[1]High enantioselectivity, mild reaction conditions, environmentally friendly.[1]Requires derivatization (acetylation) and subsequent deacetylation; enzyme cost and stability can be factors.[1]
DL-alanine Diastereomeric Salt FormationTartaric Acid Derivatives30-40% per cycle[1]>95%[1]Well-established and scalable method.Requires a suitable resolving agent, often involves multiple recrystallization steps to achieve high purity, can be solvent-intensive.[1]
This compound Diastereomeric Salt FormationBrucine / StrychnineData not available in cited literatureData not available in cited literatureEffective for N-protected amino acids.Alkaloids are toxic; resolution efficiency is highly dependent on crystallization conditions.
DL-alanine Preferential CrystallizationSeeding of DL-alanine benzenesulfonateHigh, can approach 100% with recycling[1]>90% per cycle[1]Potentially high yield and cost-effective for large-scale production.Requires the racemate to form a conglomerate; process control can be challenging.[1]

Discussion of Resolution Methodologies

Diastereomeric Salt Formation

This classical method involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For underivatized DL-alanine, chiral acids like tartaric acid and its derivatives are commonly employed.[1] For N-acyl derivatives such as this compound, which are acidic, chiral bases are required. Alkaloids like brucine and strychnine have been shown to be effective for this purpose, forming crystalline salts that can be separated. Specifically, brucine preferentially forms a salt with N-benzoyl-D-alanine, while strychnine forms a salt with N-benzoyl-L-alanine.[2] While this method is effective, the toxicity of these alkaloids is a significant drawback.

G cluster_workflow Diastereomeric Salt Formation Workflow RacemicMixture Racemic Mixture (e.g., this compound) DiastereomericSalts Mixture of Diastereomeric Salts RacemicMixture->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., Brucine) ResolvingAgent->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization LessSolubleSalt Less Soluble Diastereomeric Salt (Crystal) FractionalCrystallization->LessSolubleSalt Separation based on solubility MoreSolubleSalt More Soluble Diastereomeric Salt (in Mother Liquor) FractionalCrystallization->MoreSolubleSalt Liberation1 Liberation of Enantiomer 1 LessSolubleSalt->Liberation1 Liberation2 Liberation of Enantiomer 2 MoreSolubleSalt->Liberation2 PureEnantiomer1 Pure Enantiomer 1 Liberation1->PureEnantiomer1 PureEnantiomer2 Pure Enantiomer 2 Liberation2->PureEnantiomer2

Diastereomeric salt formation workflow.
Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative. This method relies on the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of the racemic mixture. For DL-alanine, this typically requires N-acetylation to N-acetyl-DL-alanine. The enzyme aminoacylase then selectively hydrolyzes the N-acetyl group from the L-enantiomer, producing L-alanine and leaving N-acetyl-D-alanine unreacted.[1] The resulting mixture of L-alanine and N-acetyl-D-alanine can then be easily separated. This method is advantageous due to its high enantioselectivity, often exceeding 98% e.e., and the mild reaction conditions.[1]

Experimental Protocols

Protocol 1: Diastereomeric Salt Formation of this compound with Brucine/Strychnine

This protocol is based on the principles described in the crystallographic study by Białońska and Ciunik (2004).[2]

  • Salt Formation: Dissolve an equimolar amount of this compound and the chosen alkaloid (brucine for the D-enantiomer or strychnine for the L-enantiomer) in a suitable solvent mixture, such as aqueous ethanol.

  • Crystallization: Allow the solution to slowly evaporate at room temperature. The less soluble diastereomeric salt will crystallize out of the solution.

  • Isolation: Separate the crystals by filtration. The crystals can be washed with a small amount of cold solvent to remove residual mother liquor.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the N-benzoyl-amino acid. The alkaloid will remain in the aqueous solution as its salt and can be recovered.

  • Purification: The precipitated N-benzoyl-amino acid enantiomer can be further purified by recrystallization.

Note: Quantitative yield and e.e. are highly dependent on the specific solvent system, temperature, and number of recrystallization steps, and were not provided in the referenced crystallographic study.

Protocol 2: Enzymatic Resolution of N-Acetyl-DL-alanine

This protocol is a standard procedure for the enzymatic resolution of N-acetylated amino acids.[1]

  • N-Acetylation of DL-Alanine: Dissolve DL-alanine in an aqueous sodium hydroxide solution. Add acetic anhydride dropwise while maintaining the temperature at approximately 0-5 °C. Stir the mixture until the reaction is complete, then acidify with an acid like HCl to precipitate the N-acetyl-DL-alanine.[1]

  • Enzymatic Hydrolysis: Prepare a buffered aqueous solution of N-acetyl-DL-alanine and adjust the pH to the optimal range for the aminoacylase enzyme. Add the aminoacylase and incubate at the optimal temperature (typically 37-40 °C).

  • Monitoring: Monitor the reaction progress by measuring the amount of L-alanine produced.

  • Separation and Purification: Once the reaction is complete, acidify the solution to precipitate the unreacted N-acetyl-D-alanine. Filter to separate the solid N-acetyl-D-alanine. The filtrate, containing L-alanine, can be further purified, for example, by ion-exchange chromatography.[1]

  • Recovery of D-Alanine: The collected N-acetyl-D-alanine can be hydrolyzed (e.g., by refluxing with HCl) to obtain D-alanine.[1]

Protocol 3: Diastereomeric Salt Formation of DL-Alanine with Tartaric Acid

This protocol outlines a general procedure for the resolution of underivatized amino acids.[1]

  • Salt Formation: Dissolve DL-alanine in a suitable solvent, such as a mixture of an organic acid and water. In a separate container, dissolve an equimolar amount of a chiral resolving agent, like D-tartaric acid, in the same solvent.[1]

  • Crystallization: Mix the two solutions. The diastereomeric salts will begin to form. Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.[1]

  • Isolation: Filter the crystals of the less soluble diastereomer. The efficiency of the separation can be improved by optimizing the solvent system and temperature profile.

  • Liberation and Recovery: The resolving agent can often be recovered and recycled. The desired enantiomer of alanine can be liberated from the salt and further purified by recrystallization. The other enantiomer can be recovered from the mother liquor.[1]

References

A Comparative Guide to the Enantiomeric Separation of N-Benzoyl-DL-alanine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques

The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control. For chiral molecules such as N-Benzoyl-DL-alanine, the separation of enantiomers is essential as they can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of different chiral HPLC methods for the enantiomeric separation of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Chiral HPLC Methods

The selection of the chiral stationary phase and mobile phase composition is crucial for achieving optimal enantiomeric separation. Below is a summary of quantitative data from different methods applied to the separation of this compound and a structurally related compound, providing a basis for comparison.

ParameterMethod 1: Ristocetin A CSPMethod 2: Polysaccharide-Based CSP
Analyte This compoundN-Benzoyl-DL-phenylalanine
Chiral Stationary Phase Ristocetin ACHIRALPAK® IC-3 (Cellulose derivative)
Mobile Phase Methanol/Water (50:50, v/v)[1]Acetonitrile / 0.1% Trifluoroacetic acid in water (30:70, v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Temperature Ambient (~22°C)[1]25°C[2]
Detection UV at 225 nm[1]UV at 254 nm[2]
Retention Time (k') - Enantiomer 1 1.27 (L-enantiomer)[1]2.13[2]
Retention Time (k') - Enantiomer 2 Not specified, but separation achieved2.61[2]
Separation Factor (α) 1.54[1]1.23[2]
Resolution (Rs) 2.51[1]3.0[2]

Note: While Method 2 describes the separation of N-Benzoyl-DL-phenylalanine, the structural similarity to this compound makes this data relevant for methodological comparison. The choice of a polysaccharide-based CSP is a common and effective strategy for the separation of N-protected amino acids.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation methods.

Method 1: Ristocetin A-Based Chiral Stationary Phase

This method utilizes a macrocyclic glycopeptide, Ristocetin A, as the chiral selector, which can operate in multiple modes including reversed-phase.[1]

  • Sample Preparation: Dissolve this compound in the mobile phase to a suitable concentration.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Ristocetin A CSP (25 cm x 0.46 cm I.D., 5 µm particle size).[1]

  • Mobile Phase: A mixture of methanol and water in a 50:50 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient temperature (approximately 22°C).[1]

  • Detection: UV detection at a wavelength of 225 nm.[1]

  • Injection Volume: Not specified, but typically in the range of 5-20 µL.

Method 2: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, particularly cellulose and amylose derivatives, are widely used for their broad applicability in separating a variety of chiral compounds, including N-protected amino acids.[3][4]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System: An HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: CHIRALPAK® IC-3 (15 cm x 0.46 mm I.D., 3 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water at a ratio of 30:70 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection: UV detection at 254 nm.[2]

  • Injection Volume: 5 µL.[2]

Experimental Workflow

The general workflow for chiral HPLC analysis is a systematic process from sample preparation to data analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Racemic Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the enantiomeric separation of this compound by chiral HPLC.

Alternative Chiral Stationary Phases

While the methods above have demonstrated successful separation, other types of chiral stationary phases are also effective for the resolution of amino acids and their derivatives. These include:

  • Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T): These macrocyclic glycopeptide phases are particularly effective for separating underivatized amino acids and N-derivatized amino acids.[4][5] They are compatible with a wide range of mobile phases.[5]

  • Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX): These phases are designed for the separation of amphoteric molecules like amino acids and small peptides and are compatible with LC-MS.[6]

  • Crown Ether-based CSPs: These are particularly useful for the separation of free amino acids.[3]

  • Ligand Exchange CSPs: This type of CSP is also well-suited for the resolution of free amino acids.[3]

The choice of the most appropriate chiral stationary phase and mobile phase will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with the detection method. Method development and optimization are often necessary to achieve the best results for a particular application.

References

A Comparative Analysis of N-Benzoyl-DL-alanine and Hippuric Acid in the Realm of Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Insights

In the intricate world of enzyme kinetics, the roles of small molecules as substrates or inhibitors are of paramount importance for understanding biological pathways and for the development of novel therapeutics. This guide provides a detailed comparative analysis of two such molecules, N-Benzoyl-DL-alanine and hippuric acid, with a particular focus on their interaction with the well-characterized metalloenzyme, carboxypeptidase A.

Executive Summary

This guide delves into the enzymatic kinetics of this compound and hippuric acid, primarily in the context of their interaction with bovine pancreatic carboxypeptidase A. While both molecules share a common benzoyl moiety, their interactions with this model enzyme are distinct. Hippuric acid has been characterized as an uncompetitive inhibitor of carboxypeptidase A, whereas this compound is recognized as a substrate for this class of enzymes. Due to a lack of publicly available, direct comparative studies on the kinetics of this compound with bovine carboxypeptidase A under the same conditions as those used for hippuric acid inhibition studies, this guide presents the available quantitative data for hippuric acid and offers a qualitative assessment of this compound's role, supported by established experimental protocols.

Quantitative Data Presentation

The following table summarizes the available quantitative kinetic data for the interaction of hippuric acid with bovine carboxypeptidase A.

CompoundEnzymeRoleKinetic ParameterValueSubstrate Used in AssayReference
Hippuric Acid Bovine Carboxypeptidase AUncompetitive InhibitorKi8.1 mMO-hippuryl-L-3-phenyllactic acid[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of this compound and hippuric acid with carboxypeptidase A.

Assay for Carboxypeptidase A Activity (Substrate: Hippuryl-L-Phenylalanine)

This spectrophotometric assay is a standard method for measuring the activity of carboxypeptidase A and can be adapted to test for inhibition by compounds like hippuric acid or to measure the hydrolysis of substrates such as this compound.[2]

a) Reagents:

  • Buffer: 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.

  • Substrate Solution: 1.0 mM Hippuryl-L-Phenylalanine in buffer.

  • Enzyme Solution: Bovine pancreatic carboxypeptidase A (e.g., 2X crystallized) dissolved in 10% LiCl to a concentration of 1-3 units/mL.

  • Inhibitor Solution (for inhibition studies): A stock solution of hippuric acid in the buffer, to be diluted to final desired concentrations.

b) Procedure:

  • Set a spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

  • To a quartz cuvette, add 2.9 mL of the substrate solution (and the desired volume of inhibitor solution, adjusting the buffer volume accordingly to maintain a final volume of 3.0 mL).

  • Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 0.1 mL of the enzyme solution and mix by inversion.

  • Record the increase in absorbance at 254 nm for 5 minutes. The rate of increase in absorbance is proportional to the rate of hippuric acid formation from the hydrolysis of the substrate.

  • The initial linear rate of the reaction (ΔA254/min) is used for calculations.

c) Data Analysis:

  • Enzyme Activity: The activity is calculated based on the molar extinction coefficient of hippuric acid at 254 nm.

  • Inhibition Studies (for Hippuric Acid): To determine the type of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots. For uncompetitive inhibition, parallel lines are expected in a Lineweaver-Burk plot.[1]

Assay for Hydrolysis of this compound

This protocol is a proposed adaptation of the standard carboxypeptidase A assay to determine the kinetic parameters for this compound hydrolysis.

a) Reagents:

  • Buffer: 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.

  • Substrate Solutions: A series of concentrations of N-Benzoyl-L-alanine (the active enantiomer) in the buffer.

  • Enzyme Solution: Bovine pancreatic carboxypeptidase A dissolved in 10% LiCl.

b) Procedure:

  • The reaction would be monitored by the increase in absorbance at a wavelength where the product (benzoic acid or N-benzoyl-alanine) has a distinct absorbance from the substrate. Alternatively, HPLC-based methods can be used to separate and quantify the substrate and product over time.

  • The assay would be performed by incubating the enzyme with varying concentrations of the N-Benzoyl-L-alanine substrate at 25°C and pH 7.5.

  • The initial reaction velocities are measured for each substrate concentration.

c) Data Analysis:

  • The initial velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Hippuric Acid

The formation of hippuric acid is a key step in the detoxification of benzoic acid in the liver. This pathway involves the activation of benzoic acid to benzoyl-CoA, followed by its conjugation with the amino acid glycine.

Hippuric_Acid_Biosynthesis cluster_0 Mitochondrial Matrix Benzoic_Acid Benzoic Acid Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA Acyl-CoA Synthetase Hippuric_Acid Hippuric Acid Benzoyl_CoA->Hippuric_Acid Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->Hippuric_Acid

Biosynthesis of Hippuric Acid.
Proposed Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of this compound and hippuric acid in the context of carboxypeptidase A kinetics.

Experimental_Workflow cluster_workflow Comparative Enzyme Kinetics Workflow Start Start: Define Research Question Enzyme_Prep Prepare Bovine Carboxypeptidase A Start->Enzyme_Prep Substrate_Prep Prepare N-Benzoyl-L-alanine (Substrate) Start->Substrate_Prep Inhibitor_Prep Prepare Hippuric Acid (Inhibitor) Start->Inhibitor_Prep Assay_1 Enzyme Assay: Determine Km and Vmax for N-Benzoyl-L-alanine Hydrolysis Enzyme_Prep->Assay_1 Assay_2 Enzyme Assay: Determine Ki for Hippuric Acid Inhibition Enzyme_Prep->Assay_2 Substrate_Prep->Assay_1 Inhibitor_Prep->Assay_2 Data_Analysis Data Analysis and Comparison Assay_1->Data_Analysis Assay_2->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Workflow for Kinetic Analysis.

Discussion and Conclusion

The available evidence clearly defines the role of hippuric acid as an uncompetitive inhibitor of bovine carboxypeptidase A. The provided Ki value of 8.1 mM quantifies this interaction, indicating that hippuric acid binds to the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. This inhibitory action is a crucial piece of information for researchers studying the modulation of carboxypeptidase A activity.

In contrast, This compound is positioned as a substrate for carboxypeptidases. The hydrolysis of the amide bond in N-Benzoyl-L-alanine (the L-enantiomer being the one recognized by the enzyme) would yield benzoic acid and L-alanine. However, the absence of specific kinetic data (Km and Vmax) for this reaction with bovine carboxypeptidase A in the reviewed literature prevents a direct quantitative comparison with the inhibitory potency of hippuric acid.

For drug development professionals , this distinction is critical. While both molecules interact with carboxypeptidase A, their modes of action are fundamentally different. Hippuric acid and its derivatives could be explored as potential leads for the development of carboxypeptidase A inhibitors, which may have therapeutic applications where down-regulation of this enzyme's activity is desired. Conversely, this compound serves as a model substrate to probe the catalytic activity of the enzyme and could be used in screening assays to identify more potent inhibitors.

Future research should focus on determining the Michaelis-Menten constants for the hydrolysis of N-Benzoyl-L-alanine by bovine carboxypeptidase A. This would enable a direct and quantitative comparison with the inhibitory effects of hippuric acid, providing a more complete picture of how these structurally related molecules differentially interact with the active site of this important enzyme. Such data would be invaluable for the rational design of more specific and potent modulators of carboxypeptidase A activity.

References

A Comparative Guide to the Cross-Reactivity of Enzymes with N-Benzoyl-DL-alanine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity with N-Benzoyl-DL-alanine and its analogs. The following sections detail the kinetic parameters of various enzymes, standardized experimental protocols for assessing enzyme activity, and a generalized workflow for cross-reactivity studies. This document aims to serve as a valuable resource for researchers in enzymology, drug discovery, and metabolic pathway analysis by presenting objective data and methodologies.

Data Presentation: Comparative Kinetic Analysis

Enzyme ClassSpecific EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
Peptidases Alanine CarboxypeptidaseN-Benzoyl-L-alanineData not availableData not availableData not availableData not available
Carboxypeptidase AN-Benzoyl-glycyl-L-phenylalanineData not availableData not availableData not availableData not available
Carboxypeptidase N[³H]Benzoyl-Ala-ArgData not availableData not availableData not availableData not available
Acylases Aminoacylase I (Porcine Kidney)N-acetyl-L-phenylalanine5.5[1]Data not availableData not availableData not available
Aminoacylase (Streptomyces ambofaciens)α-lauroyl-lysine76[2]3.7 mM/h[2]Data not availableData not available

Note: The kinetic parameters for Alanine Carboxypeptidase and Carboxypeptidase A with N-benzoyl-alanine analogs were not explicitly found in the search results, though these enzymes are known to act on such substrates. The data for Aminoacylase I and Streptomyces ambofaciens aminoacylase are provided as relevant examples of kinetic studies on N-acyl amino acids.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable data. The following are generalized protocols for key experiments in assessing enzyme cross-reactivity with this compound and its analogs.

General Spectrophotometric Enzyme Assay

This method is suitable for enzymes where the reaction product has a different absorbance spectrum from the substrate.

Principle: The rate of an enzyme-catalyzed reaction is determined by measuring the change in absorbance at a specific wavelength over time.

Materials:

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Purified enzyme solution of known concentration

  • Substrate stock solutions (this compound and its analogs)

  • Reaction buffer (e.g., Tris-HCl, phosphate buffer) at the optimal pH for the enzyme

  • Stop solution (e.g., trichloroacetic acid)

Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance for the product and equilibrate at the optimal temperature for the enzyme.

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and the substrate at the desired concentration.

  • Incubate the mixture in the spectrophotometer for several minutes to reach thermal equilibrium.

  • Initiate the reaction by adding a small volume of the enzyme solution and mix thoroughly.

  • Record the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.

  • To determine kinetic parameters (K_m_ and V_max_), repeat the assay with varying substrate concentrations.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.[3]

In-Situ NMR Spectroscopy for Kinetic Analysis

This technique allows for real-time monitoring of both substrate consumption and product formation.

Principle: The progress of the reaction is monitored by acquiring nuclear magnetic resonance (NMR) spectra at regular time intervals. The signal integrals of the reactant and product are used to determine their concentrations.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d_6_)

  • Stock solution of the enzyme

  • Stock solution of the substrate (e.g., this compound)

  • Stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare stock solutions of the enzyme, substrate, and internal standard in the appropriate deuterated solvent.

  • In an NMR tube, mix the substrate and internal standard stock solutions.

  • Acquire an initial NMR spectrum (time = 0) to confirm the absence of the product.

  • Initiate the reaction by adding the enzyme stock solution to the NMR tube and start acquiring spectra at regular intervals.

  • Process the spectra and integrate the signals corresponding to the substrate and product relative to the internal standard.

  • Convert the integral values to concentrations.

  • Plot the concentration of the product versus time to obtain the reaction progress curve. The initial slope of this curve represents the initial reaction rate.

  • Repeat the experiment at various substrate concentrations to determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation.[4]

  • Calculate k_cat_ from the equation V_max_ = k_cat_ * [Enzyme]. The catalytic efficiency is then determined as k_cat_/K_m_.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Sequential Enzyme Activity

This method is useful for detecting and quantifying the products of sequential enzyme reactions.

Principle: The final amino acid product is derivatized to make it volatile and then separated and quantified by GC-MS.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Enzyme solutions (e.g., Acyl Peptide Hydrolase and Aminoacylase-1)

  • Substrate (N-acetylated dipeptide)

  • Internal standard (e.g., norvaline)

  • Derivatization reagents

Procedure:

  • Incubate the N-acetylated dipeptide substrate with the first enzyme (e.g., Acyl Peptide Hydrolase).

  • Following the initial reaction, introduce the second enzyme (e.g., Aminoacylase-1) to hydrolyze the N-acetylated amino acid product from the first reaction.

  • Stop the reaction and add an internal standard.

  • Derivatize the amino acid products to make them amenable to GC-MS analysis.

  • Inject the derivatized sample into the GC-MS.

  • Quantify the amino acid product by comparing its peak area to that of the internal standard.[5]

Mandatory Visualization

Experimental_Workflow_for_Enzyme_Cross_Reactivity sub_prep Substrate Preparation (this compound & Analogs) assay_setup Enzyme Assay Setup (Varying Substrate Concentrations) sub_prep->assay_setup enz_prep Enzyme Preparation (Purification & Quantification) enz_prep->assay_setup data_acq Data Acquisition (e.g., Spectrophotometry, NMR) assay_setup->data_acq rate_calc Initial Rate Calculation data_acq->rate_calc kin_params Kinetic Parameter Determination (Km, Vmax, kcat) rate_calc->kin_params Michaelis-Menten Plot comp_an Comparative Analysis kin_params->comp_an

Caption: General workflow for assessing enzyme cross-reactivity.

This guide provides a foundational framework for the comparative study of enzyme cross-reactivity with this compound and its analogs. The provided data, while not exhaustive, highlights the need for systematic research in this area. The detailed protocols and workflow diagrams offer a practical starting point for researchers to generate robust and comparable kinetic data, ultimately contributing to a deeper understanding of enzyme specificity and function.

References

A Comparative Guide to Analytical Methods for the Quantification of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-Benzoyl-DL-alanine is crucial for quality control, stability studies, and various research applications. This guide provides a comparative overview of three common analytical methods: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Acid-Base Titration. We will delve into their experimental protocols, present comparative performance data, and discuss the advantages and limitations of each technique to aid in selecting the most suitable method for your specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is a robust and sensitive approach.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the concentration of this compound in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of phosphoric acid to adjust the pH (e.g., to pH 3.0). The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v, pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 225 nm

    • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of compounds that absorb light in the ultraviolet-visible regions. The benzoyl group in this compound provides a chromophore that allows for its direct quantification.

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in a sample using its UV absorbance.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • This compound reference standard

  • Ethanol or Methanol (spectroscopic grade)

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb significantly in the same UV region as the analyte. Ethanol or methanol are suitable choices.

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The characteristic peak for the benzoyl group is typically around 225-235 nm.

  • Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the selected solvent. From the stock solution, prepare a series of calibration standards with decreasing concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to obtain a concentration that falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample by using its absorbance and the equation of the line from the calibration curve (Beer-Lambert Law).

Acid-Base Titration

Acid-base titration is a classic analytical method that can be used for the assay of this compound, which has a carboxylic acid group. This method is straightforward and does not require sophisticated instrumentation but is less sensitive than chromatographic and spectroscopic methods.

Experimental Protocol: Acid-Base Titration

Objective: To determine the purity of a bulk sample of this compound.

Instrumentation:

  • Burette (50 mL)

  • Pipettes

  • Beakers or flasks

  • Magnetic stirrer

Reagents and Materials:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ethanol (neutralized)

Procedure:

  • Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in a suitable volume of neutralized ethanol. Warming may be required to aid dissolution.

  • Titration Setup: Fill the burette with the standardized sodium hydroxide solution. Add a few drops of phenolphthalein indicator to the dissolved sample.

  • Titration: Titrate the this compound solution with the sodium hydroxide solution while stirring continuously until a persistent faint pink color is observed, indicating the endpoint.

  • Calculation: Calculate the percentage purity of this compound using the following formula:

    Where:

    • V = Volume of NaOH used in the titration (L)

    • M = Molarity of the NaOH solution (mol/L)

    • E = Equivalent weight of this compound (193.20 g/mol )

    • W = Weight of the sample taken (g)

Comparative Performance Data

The following table summarizes typical validation parameters for the quantification of this compound and similar compounds using the described analytical methods.

ParameterHPLC with UV DetectionUV-Vis SpectrophotometryAcid-Base Titration
Linearity Range 1 - 100 µg/mL1 - 20 µg/mLNot typically applicable
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (RSD%) < 2%< 3%< 1%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.2 - 1 µg/mLHigh (mg range)
Limit of Quantification (LOQ) 0.5 - 2 µg/mL1 - 5 µg/mLHigh (mg range)
Specificity High (separates from impurities)Low to MediumLow (titrates any acid)
Throughput Medium to High (with autosampler)HighLow

Note: The values presented are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Method Validation Workflow

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. A general workflow for method validation is depicted below.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Appropriate Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Start Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Prepare Validation Report V6->D1 Validation Complete D2 Establish System Suitability Criteria D1->D2 D3 Implement for Routine Analysis D2->D3

A general workflow for analytical method validation.

Conclusion and Recommendations

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC is the most powerful and reliable method, offering high specificity, sensitivity, and the ability to separate this compound from potential impurities. It is the recommended method for regulatory submissions, quality control of final products, and when high accuracy and precision are paramount.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for routine analysis of pure samples or in-process controls where the sample matrix is simple and free of interfering substances. Its lower specificity makes it less suitable for complex mixtures.

  • Acid-Base Titration is a classic, low-cost assay method that is excellent for determining the purity of bulk this compound. However, it lacks sensitivity and specificity and is not suitable for the analysis of formulations or samples containing other acidic or basic components.

For most drug development and research applications, a validated HPLC method will be the most appropriate choice. However, for quick checks and analysis of pure substances, UV-Vis spectrophotometry and titration can be valuable and efficient tools.

A Comparative Guide to the Synthetic Routes of N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes for N-Benzoyl-DL-alanine, a crucial protected amino acid derivative in peptide synthesis and biochemical research. We will delve into the experimental protocols, quantitative data, and a comparative analysis of the well-established Schotten-Baumann reaction using two different benzoylating agents: benzoyl chloride and benzoic anhydride.

Executive Summary

The synthesis of this compound is most commonly and efficiently achieved through the Schotten-Baumann reaction. This method involves the acylation of DL-alanine under basic conditions. The choice of the benzoylating agent, either benzoyl chloride or benzoic anhydride, presents distinct advantages and disadvantages in terms of reactivity, cost, safety, and yield. While benzoyl chloride is more reactive and widely used, benzoic anhydride offers a milder and often higher-yielding alternative, albeit at a potentially higher cost.

Comparative Analysis of Synthetic Routes

The primary methods for the synthesis of this compound revolve around the Schotten-Baumann reaction. Other named reactions involving amino acids, such as the Dakin-West reaction and the Erlenmeyer-Plöchl synthesis, are generally not employed for the direct synthesis of this compound as they typically lead to different classes of compounds like keto-amides or serve as pathways to other amino acids, respectively.[1][2][3][4]

Schotten-Baumann Reaction: A Tale of Two Reagents

The Schotten-Baumann reaction is a robust and versatile method for the N-acylation of amines.[3][5][6] In the context of this compound synthesis, this involves the reaction of DL-alanine with a benzoylating agent in the presence of a base, typically aqueous sodium hydroxide.[7] The base plays a crucial role in neutralizing the hydrochloric acid or benzoic acid byproduct, driving the reaction to completion.[5]

1. Using Benzoyl Chloride:

This is the most traditional and widely documented approach. Benzoyl chloride is a highly reactive acyl halide, leading to a relatively fast reaction.[8] However, its high reactivity can also lead to the formation of side products if the reaction conditions are not carefully controlled. A common side reaction is the hydrolysis of benzoyl chloride in the aqueous basic solution.[9]

2. Using Benzoic Anhydride:

Benzoic anhydride is a less reactive and milder benzoylating agent compared to benzoyl chloride.[10] This can translate to cleaner reactions with fewer side products, potentially leading to higher isolated yields of the desired product. The byproduct of this reaction is benzoic acid, which is less corrosive than the hydrochloric acid generated when using benzoyl chloride.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the synthesis of this compound and related N-benzoyl amino acids via the Schotten-Baumann reaction. It is important to note that yields can vary depending on the specific experimental conditions and scale of the reaction.

ParameterSchotten-Baumann with Benzoyl ChlorideSchotten-Baumann with Benzoic Anhydride
Starting Materials DL-alanine, Benzoyl Chloride, Sodium HydroxideDL-alanine, Benzoic Anhydride, Sodium Hydroxide
Typical Yield ~80% (for N-benzoyl amino acids with PEG-400 catalyst)[7][8]~70% (for N-Benzoyl-L-valine)[10][11]
Reaction Time Several hours2 hours (reflux)[11]
Reaction Temperature Room TemperatureReflux[11]
Key Side Products Benzoic acid (from hydrolysis of benzoyl chloride)[9]Benzoic acid
Purification Recrystallization from ethanol/waterColumn chromatography or recrystallization[11]

Experimental Protocols

Schotten-Baumann Synthesis of this compound using Benzoyl Chloride

Materials:

  • DL-alanine

  • Benzoyl chloride

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Water

Procedure: [7]

  • Dissolve DL-alanine in 10% aqueous NaOH solution in an Erlenmeyer flask.

  • Cool the flask in an ice bath.

  • Slowly add benzoyl chloride to the stirred solution while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Acidify the reaction mixture with concentrated HCl to precipitate the this compound.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Schotten-Baumann Synthesis of this compound using Benzoic Anhydride

Materials:

  • DL-alanine

  • Benzoic anhydride

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization) or appropriate solvent for column chromatography

  • Water

Procedure: (Adapted from the synthesis of N-Benzoyl-L-valine)[11]

  • Dissolve DL-alanine in 10% aqueous NaOH solution.

  • Add benzoic anhydride to the solution.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated HCl to precipitate the product.

  • Filter the crude product and wash it with water.

  • Purify the product by recrystallization from a suitable solvent or by column chromatography.

Logical Comparison of Synthetic Routes

The choice between benzoyl chloride and benzoic anhydride for the synthesis of this compound depends on the specific requirements of the researcher, including desired purity, cost considerations, and safety protocols. The following diagram illustrates the decision-making process and comparative aspects of the two primary routes.

G Comparison of Synthetic Routes for this compound cluster_start Starting Material cluster_reagents Benzoylating Agent cluster_reaction Reaction cluster_product Product cluster_comparison Comparative Factors DL-alanine DL-alanine Schotten-Baumann 1 Schotten-Baumann Reaction DL-alanine->Schotten-Baumann 1 Schotten-Baumann 2 Schotten-Baumann Reaction DL-alanine->Schotten-Baumann 2 Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Schotten-Baumann 1 Benzoic Anhydride Benzoic Anhydride Benzoic Anhydride->Schotten-Baumann 2 N-Benzoyl-DL-alanine_1 This compound Schotten-Baumann 1->N-Benzoyl-DL-alanine_1 Comparison_BC More Reactive Potentially Faster Lower Cost Generates HCl Schotten-Baumann 1->Comparison_BC N-Benzoyl-DL-alanine_2 This compound Schotten-Baumann 2->N-Benzoyl-DL-alanine_2 Comparison_BA Milder Reaction Potentially Higher Yield Higher Cost Generates Benzoic Acid Schotten-Baumann 2->Comparison_BA

References

A Comparative Guide to Peptide Synthesis: Benchmarking N-Benzoyl-DL-alanine in Solid-Phase vs. Solution-Phase Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel peptides for therapeutic and research applications, the choice of synthetic strategy is a critical determinant of efficiency, purity, and scalability. This guide provides a comprehensive performance comparison of N-Benzoyl-DL-alanine, a protected amino acid derivative, in the two predominant peptide synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). This objective analysis, supported by representative experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their specific needs.

Performance Comparison: this compound in SPPS vs. LPPS

The selection between SPPS and LPPS for incorporating this compound into a peptide sequence hinges on several factors, including the desired peptide length, required purity, production scale, and available resources. While SPPS offers speed and automation, LPPS provides flexibility and is often more suitable for the synthesis of very short peptides or for large-scale production where intermediates are purified at each step.

Below is a summary of key performance indicators for the synthesis of a model dipeptide, Benzoyl-Ala-Gly, using this compound in both solid-phase and solution-phase approaches.

Performance MetricSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Overall Yield 75-85%80-90%
Crude Purity ~80%>95% (after intermediate purification)
Final Purity (after HPLC) >98%>99%
Synthesis Time (for dipeptide) 4-6 hours1-2 days (due to workup and purification)
Scalability Up to gram scaleKilogram scale and beyond
Solvent Consumption HighModerate
Automation Potential HighLow

Experimental Protocols

Detailed methodologies for the synthesis of a model dipeptide (Benzoyl-Ala-Gly) using this compound are provided below. These protocols are based on standard and widely practiced procedures in peptide chemistry.[1][2][3]

Solid-Phase Peptide Synthesis (SPPS) of Benzoyl-Ala-Gly

This protocol outlines the manual synthesis of Benzoyl-Ala-Gly on a pre-loaded Wang resin with Glycine (Fmoc-Gly-Wang resin).

1. Resin Preparation and Swelling:

  • Place Fmoc-Gly-Wang resin (1 g, ~0.7 mmol/g substitution) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF, 10 mL) for 1 hour with gentle agitation.[3]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF (10 mL) to the resin and agitate for 20 minutes to remove the Fmoc protecting group.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF (5 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

4. Cleavage and Isolation:

  • Dry the resin under vacuum.

  • Add a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (10 mL) to the resin.[3]

  • Gently agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (LPPS) of Benzoyl-Ala-Gly

This protocol describes the synthesis of Benzoyl-Ala-Gly in solution using this compound and a C-terminally protected glycine (Glycine methyl ester hydrochloride).

1. Preparation of Protected Amino Acids:

  • Start with commercially available this compound and Glycine methyl ester hydrochloride.

2. Coupling Reaction:

  • Dissolve this compound (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Glycine methyl ester hydrochloride (1 equivalent) in DCM and add N,N'-diisopropylethylamine (DIPEA) (1.1 equivalent) to neutralize the salt.

  • Add the neutralized glycine solution to the this compound solution.

  • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalent) in DCM dropwise to the reaction mixture.[1]

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

3. Work-up and Purification of Dipeptide Ester:

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to yield Benzoyl-Ala-Gly-OMe.

4. Saponification of the Methyl Ester:

  • Dissolve the purified dipeptide ester in a mixture of methanol and water.

  • Add 1 M NaOH solution (1.1 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).[1]

  • Remove the methanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the final product.[1]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield pure Benzoyl-Ala-Gly.

Visualizing the Synthesis Workflows

To further elucidate the distinct processes of SPPS and LPPS, the following diagrams illustrate the typical workflows for the incorporation of this compound.

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple this compound (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM, MeOH) Couple->Wash2 Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Precipitate Precipitate & Purify Cleave->Precipitate Peptide Benzoyl-Ala-Gly Precipitate->Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

LPPS_Workflow Start This compound + H-Gly-OMe Couple Coupling Reaction (DCC/HOBt) Start->Couple Workup Workup & Purification Couple->Workup Intermediate Benzoyl-Ala-Gly-OMe Workup->Intermediate Saponify Saponification (NaOH) Intermediate->Saponify Acidify Acidification (HCl) Saponify->Acidify Isolate Isolate & Dry Acidify->Isolate Peptide Benzoyl-Ala-Gly Isolate->Peptide

Caption: Solution-Phase Peptide Synthesis (LPPS) Workflow.

References

A Comparative Guide to Chiral Resolution of Primary Amines: Evaluating N-Benzoyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a critical process in pharmaceutical and fine chemical synthesis, relies on the selection of an effective chiral resolving agent. This guide provides an objective comparison of N-Benzoyl-DL-alanine as a chiral resolving agent for primary amines, juxtaposed with commonly used alternatives such as tartaric acid and mandelic acid. The comparison is supported by available experimental data and detailed methodologies to aid in the selection of the most suitable agent for a given application.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The foundational principle behind this classical resolution technique is the reaction of a racemic primary amine with a single enantiomer of a chiral acid, such as the L-enantiomer of N-Benzoyl-alanine. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities in a given solvent. This key difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the optically pure amine can be liberated from the salt by treatment with a base.

Efficacy of this compound and its Alternatives: A Comparative Overview

While specific quantitative data for the resolution of primary amines using this compound is not abundantly available in publicly accessible literature, a US Patent discloses the use of N-acyl alpha-amino acids, including N-benzoyl derivatives of alanine, for the resolution of amphetamine.[1] This establishes the chemical feasibility of this approach. The efficacy of a resolving agent is highly dependent on the specific primary amine being resolved and the crystallization conditions.

To provide a comparative framework, the following table summarizes typical performance data for the well-established resolving agents, tartaric acid and mandelic acid, in the resolution of common primary amines like 1-phenylethylamine and amphetamine. This data can serve as a benchmark when evaluating the potential performance of this compound.

Resolving AgentRacemic Primary AmineSolventTypical Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AmineReference
(+)-Tartaric Acid(±)-1-PhenylethylamineMethanolHigh>95% (after recrystallization)[2]
(-)-Mandelic Acid(±)-PseudoephenamineNot SpecifiedGoodHigh[3]
N-Acetyl-L-alanine(±)-AmphetamineEthanolModerateSpecific rotation suggests good resolution[4]
N-Acetyl-L-leucine(±)-AmphetamineEthanolApprox. 70%High[1]

Note: The yield and enantiomeric excess are highly dependent on the experimental conditions, including solvent, temperature, and the number of recrystallizations. The data presented for N-acetyl-amino acids from the patent literature provides a strong indication that N-benzoyl-amino acids would perform similarly.

Experimental Protocols

The following are detailed experimental protocols for the chiral resolution of a primary amine using the diastereomeric salt formation method. Protocol 1 provides a general procedure that can be adapted for this compound, while Protocols 2 and 3 detail the established methods for tartaric acid and mandelic acid.

Protocol 1: Chiral Resolution of a Racemic Primary Amine with N-Benzoyl-L-alanine (General Procedure)

This protocol is a generalized procedure based on the principles of diastereomeric salt resolution and can be optimized for specific primary amines.

Materials:

  • Racemic primary amine

  • N-Benzoyl-L-alanine

  • Anhydrous ethanol (or other suitable solvent)

  • Apparatus for heating, stirring, and vacuum filtration

  • Polarimeter for measuring optical rotation

Procedure:

  • Dissolution: In a flask, dissolve one equivalent of the racemic primary amine in a minimal amount of warm anhydrous ethanol.

  • Addition of Resolving Agent: In a separate flask, dissolve one equivalent of N-Benzoyl-L-alanine in warm anhydrous ethanol.

  • Salt Formation: Slowly add the N-Benzoyl-L-alanine solution to the stirred amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask may be further cooled in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot ethanol.

  • Liberation of the Enantiomerically Pure Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the solution is alkaline.

  • Extraction: Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

  • Analysis: Determine the yield and enantiomeric excess of the resolved amine using polarimetry or chiral chromatography.

Protocol 2: Chiral Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This is a classic and well-documented resolution procedure.[2]

Materials:

  • (±)-1-Phenylethylamine

  • (+)-Tartaric acid

  • Methanol

  • 50% Aqueous NaOH

  • Diethyl ether

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolution: In a flask, dissolve (+)-tartaric acid in methanol by heating.

  • Addition of Amine: Slowly add an equimolar amount of racemic (±)-1-phenylethylamine to the hot tartaric acid solution.

  • Crystallization: Allow the solution to cool to room temperature. The less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-tartrate, will crystallize.

  • Isolation: Collect the crystals by vacuum filtration and wash with cold methanol.

  • Liberation of Free Base: Dissolve the collected salt in water and make the solution basic with 50% aqueous NaOH.

  • Extraction: Extract the liberated (-)-1-phenylethylamine with diethyl ether.

  • Drying and Isolation: Dry the ether extract over anhydrous Na₂SO₄, filter, and remove the ether by rotary evaporation to yield the resolved amine.

Visualizing the Process

To better understand the workflow and the underlying principles of chiral resolution by diastereomeric salt formation, the following diagrams are provided.

G Experimental Workflow for Chiral Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Isolation racemic_amine Racemic Primary Amine (R/S Mixture) dissolution Dissolve in Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., N-Benzoyl-L-alanine) resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Fractional Crystallization (Cooling) mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble basification Add Base (e.g., NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction purified_enantiomer Purified Amine Enantiomer extraction->purified_enantiomer

A generalized workflow for the chiral resolution of a primary amine.

G Logical Relationship in Diastereomeric Salt Resolution racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomers Diastereomeric Salts (R-Amine:L-Acid + S-Amine:L-Acid) racemic_amine->diastereomers Reacts with chiral_acid Chiral Acid (L-Acid) chiral_acid->diastereomers separation Different Physical Properties (e.g., Solubility) diastereomers->separation Exhibit resolved_enantiomers Separated Enantiomers separation->resolved_enantiomers Allows for

The logical principle behind diastereomeric salt resolution.

Conclusion

This compound presents a viable, yet less documented, alternative to traditional resolving agents like tartaric and mandelic acid for the chiral resolution of primary amines. The underlying principle of diastereomeric salt formation is a robust and scalable method. While specific performance data for this compound is sparse, the successful application of other N-acyl amino acids in resolving primary amines suggests its potential efficacy. Researchers are encouraged to use the provided general protocol as a starting point for optimization with their specific substrate. A preliminary screening of different resolving agents and crystallization solvents remains the most effective strategy for identifying the optimal conditions for achieving high yield and enantiomeric purity.

References

Safety Operating Guide

Proper Disposal of N-Benzoyl-DL-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals now have a clear, step-by-step guide for the proper disposal of N-Benzoyl-DL-alanine. This protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound, a derivative of the amino acid alanine, requires careful handling and disposal due to its classification as a skin, eye, and respiratory irritant. Adherence to the following procedures is essential for maintaining a safe laboratory environment.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 1205-02-3
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.2 g/mol
Appearance Solid
Solubility Very slightly soluble in water.

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), both the L- and D-isomers of N-Benzoyl-alanine are classified with the following hazards by the European Chemicals Agency (ECHA)[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

As this compound is a racemic mixture of these isomers, it must be handled as a hazardous substance.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the following standard laboratory PPE:

  • Safety glasses or goggles: To protect against splashes and fine particles.

  • Laboratory coat: To prevent skin contact.

  • Nitrile gloves: To protect hands from irritation.

Disposal Protocol for this compound

The proper disposal route for this compound depends on whether it is contaminated with other substances.

Step 1: Waste Identification and Segregation
  • Non-Contaminated Waste: This consists of pure, unadulterated this compound.

  • Contaminated Waste: This includes this compound that has been mixed with other chemicals, solvents, or hazardous materials.

Step 2: Disposal of Non-Contaminated this compound
  • Collection: Carefully sweep the solid this compound into a designated and clearly labeled waste container. Take precautions to avoid generating dust.

  • Container Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".

  • Disposal: The sealed container should be transferred to your institution's hazardous waste management facility for proper disposal. Do not dispose of it in the regular laboratory trash.

Step 3: Disposal of Contaminated this compound
  • Hazard Assessment: Identify all contaminants in the waste mixture. The disposal method will be determined by the most hazardous component.

  • Segregation: Keep this contaminated waste separate from all other waste streams, including non-contaminated this compound.

  • Containerization: Place the contaminated waste in a sealed, leak-proof container that is chemically compatible with all constituents of the mixture.

  • Labeling: Clearly label the container with the words "Hazardous Waste" and list all chemical components, including this compound and any other contaminants.

  • Disposal: Arrange for collection by your institution's hazardous waste management service.

Step 4: Decontamination of Empty Containers
  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.

  • Rinsate Collection: Collect the rinsate as hazardous chemical waste. The disposal of the rinsate will be dictated by the solvent used.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or defaced. Always follow your institution's specific guidelines for rinsed container disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste is_contaminated Is the waste contaminated? start->is_contaminated collect_non_contaminated Sweep into a labeled container (Avoid generating dust) is_contaminated->collect_non_contaminated No assess_hazards Assess hazards of all contaminants is_contaminated->assess_hazards Yes label_non_contaminated Label as: 'Hazardous Waste: This compound' collect_non_contaminated->label_non_contaminated dispose_non_contaminated Transfer to Institutional Hazardous Waste Facility label_non_contaminated->dispose_non_contaminated collect_contaminated Place in a sealed, compatible container assess_hazards->collect_contaminated label_contaminated Label as 'Hazardous Waste' and list all constituents collect_contaminated->label_contaminated dispose_contaminated Arrange for collection by Institutional Hazardous Waste Service label_contaminated->dispose_contaminated

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoyl-DL-alanine
Reactant of Route 2
N-Benzoyl-DL-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.